2-(2-Bromophenyl)-N-ethylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTTXEGJFDEPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675032 | |
| Record name | 2-(2-Bromophenyl)-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-82-1 | |
| Record name | 2-Bromo-N-ethylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-N-ethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)-N-ethylacetamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including the bromine-substituted phenyl ring and the N-ethylacetamide side chain, suggest its potential as a scaffold for developing novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its advancement from a laboratory curiosity to a viable drug candidate. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 2-(2-Bromophenyl)-N-ethylacetamide. In the absence of extensive published experimental data for this specific isomer, this guide furnishes predicted values and detailed, field-proven experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers, enabling them to systematically characterize this compound and unlock its full therapeutic potential.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.
| Property | Value | Source |
| IUPAC Name | 2-(2-Bromophenyl)-N-ethylacetamide | N/A |
| CAS Number | 1150114-82-1 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [1] |
| Molecular Weight | 242.11 g/mol | [1] |
| Canonical SMILES | CCNC(=O)Cc1ccccc1Br | [1] |
Structure:
Caption: 2D structure of 2-(2-Bromophenyl)-N-ethylacetamide.
Core Physicochemical Properties: A Predictive and Experimental Overview
A summary of the predicted and, where available, experimentally determined physicochemical properties of 2-(2-Bromophenyl)-N-ethylacetamide is presented below. It is crucial to note that predicted values serve as estimations and must be confirmed through rigorous experimental validation.
| Property | Predicted Value | Experimental Value | Significance in Drug Development |
| Melting Point (°C) | N/A | Not available. Expected to be a solid at room temperature. | Influences solubility, dissolution rate, and formulation stability. |
| Boiling Point (°C) | N/A | Not available. | Relevant for purification and stability at high temperatures. |
| Water Solubility | Low | Not available. | A critical determinant of bioavailability and formulation options. |
| LogP (o/w) | 2.4 | Not available. | Indicates lipophilicity, affecting membrane permeability and distribution. |
| pKa | Amide N-H: ~17 (weakly acidic), Amide C=O: ~ -1 (weakly basic) | Not available. | Governs the extent of ionization at physiological pH, impacting solubility and receptor interaction. |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of 2-(2-Bromophenyl)-N-ethylacetamide.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature, providing a precise melting endotherm.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 2-(2-Bromophenyl)-N-ethylacetamide into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The purity can be estimated from the shape of the melting peak.
Caption: Workflow for Melting Point Determination by DSC.
Aqueous Solubility Determination by the Shake-Flask Method
Causality: The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves allowing the compound to equilibrate in a solvent until a saturated solution is formed.
Protocol:
-
Sample Preparation: Add an excess amount of 2-(2-Bromophenyl)-N-ethylacetamide to a series of vials containing a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2][3]
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While various methods exist, HPLC-based determination is often employed for its efficiency.
Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A validated HPLC method is essential for determining the purity of 2-(2-Bromophenyl)-N-ethylacetamide and for monitoring its stability under various stress conditions.
Protocol (Illustrative):
-
Chromatographic System:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point for this type of molecule.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. For example, a gradient from 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Spectral Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-(2-Bromophenyl)-N-ethylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the ethyl group (a quartet and a triplet), the methylene bridge, and the aromatic protons.
-
¹³C NMR: Will reveal the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H bond, the C=O of the amide, and the C-Br bond, confirming the presence of these key functional groups.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
This technical guide provides a comprehensive framework for the systematic physicochemical characterization of 2-(2-Bromophenyl)-N-ethylacetamide. While experimental data for this specific molecule is currently limited, the provided protocols and insights from related compounds offer a clear path forward for its evaluation. Rigorous experimental determination of the properties outlined herein is a critical step in advancing this compound through the drug discovery and development pipeline.
References
-
ChemBK. (2023). Ethylacetamide. Retrieved from [Link]
- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
-
National Center for Biotechnology Information. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. In PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylacetamide. In PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[1-(4-bromophenyl)propylamino]-N-ethylacetamide. In PubChem Compound Database. Retrieved from [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Physico-Chemical Properties, Structure of Acetamide and Dimethyl Sulfoxide Coordination Compounds. Retrieved from [Link]
-
ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
Sources
Molecular structure and weight of 2-(2-Bromophenyl)-N-ethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Role of 2-(2-Bromophenyl)-N-ethylacetamide in Modern Synthesis
As a Senior Application Scientist, one comes to appreciate the nuanced utility of specific molecular scaffolds. 2-(2-Bromophenyl)-N-ethylacetamide is a prime example of a molecule that, while not a household name, represents a versatile building block in the intricate world of organic synthesis and drug discovery. Its value lies not in its inherent biological activity, but in the latent potential held within its structure—specifically, the strategically placed bromine atom on the phenyl ring. This feature opens a gateway to a multitude of cross-coupling reactions, allowing for the systematic and controlled elaboration of molecular complexity. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its practical application in the laboratory.
PART 1: Core Molecular Attributes
Molecular Structure and Identity
The foundational step in understanding any chemical entity is to establish its precise atomic arrangement and key identifiers.
-
Chemical Name: 2-(2-Bromophenyl)-N-ethylacetamide
-
Molecular Formula: C₁₀H₁₂BrNO[1]
-
CAS Number: 1150114-82-1[1]
The structure is characterized by an N-ethylacetamide group linked to a phenyl ring, with a bromine atom at the ortho- (C2) position relative to the acetamide substituent. This ortho-substitution imparts specific steric and electronic properties that can influence its reactivity.
Figure 1: Chemical structure of 2-(2-Bromophenyl)-N-ethylacetamide. This diagram illustrates the key functional groups and their spatial relationship.
Physicochemical Data
A summary of the key quantitative data for 2-(2-Bromophenyl)-N-ethylacetamide is provided below. These values are crucial for experimental design, from calculating molar equivalents in a reaction to interpreting mass spectrometry data.
| Property | Value | Source |
| Molecular Weight | 242.1 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [1] |
| CAS Number | 1150114-82-1 | [1] |
PART 2: Synthesis and Characterization
Rationale for Synthetic Approach
The most logical and efficient synthesis of 2-(2-Bromophenyl)-N-ethylacetamide is via the amidation of 2-bromophenylacetic acid. This approach is favored due to the commercial availability of the starting materials and the robustness of amide bond formation reactions. The core principle involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Caption: A generalized workflow for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide, highlighting the key stages of the reaction.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.
Materials:
-
2-Bromophenylacetic acid
-
Ethylamine (as a solution in THF or as a hydrochloride salt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenylacetic acid (1.0 eq). Dissolve the acid in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester is often accompanied by a slight color change.
-
Amine Addition: Slowly add a solution of ethylamine (1.2 eq) in THF to the reaction mixture. If using ethylamine hydrochloride, add an additional equivalent of DIPEA.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid and acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 2-(2-Bromophenyl)-N-ethylacetamide.
Structural Verification
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide C=O and N-H bonds.
PART 3: Applications in Drug Development
The true utility of 2-(2-Bromophenyl)-N-ethylacetamide for drug development professionals lies in its capacity as a versatile intermediate. The aryl bromide functionality is a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: The central role of 2-(2-Bromophenyl)-N-ethylacetamide as a precursor for generating molecular diversity through various cross-coupling reactions.
This strategic approach allows for the rapid generation of a library of analogues, where the 2-bromophenyl group is systematically modified. This is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
References
Sources
An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-N-ethylacetamide
Abstract
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide, a compound of interest for researchers in medicinal chemistry and drug development. The described methodology is rooted in established principles of amide bond formation, emphasizing experimental robustness and reproducibility. This document details the chemical rationale, a step-by-step experimental protocol, and the necessary analytical characterization for the successful synthesis and validation of the target molecule. All procedural recommendations are supported by authoritative references to ensure scientific integrity.
Introduction: Strategic Importance and Synthetic Overview
2-(2-Bromophenyl)-N-ethylacetamide and its analogues are significant scaffolds in the development of novel therapeutic agents. The presence of the bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. This guide focuses on a reliable and efficient synthetic route commencing from the commercially available 2-(2-bromophenyl)acetic acid.
The core of this synthesis is the formation of an amide bond, a ubiquitous transformation in organic chemistry.[1] A direct condensation of a carboxylic acid and an amine is thermodynamically challenging and often requires harsh conditions.[2][3] Therefore, the most common and effective strategy involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
This guide will focus on the widely employed carbodiimide-mediated coupling, specifically using dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). This combination is well-documented to promote efficient amide bond formation while minimizing side reactions and racemization, particularly in peptide synthesis.[4][5][6]
Reaction Mechanism and Rationale
The synthesis of 2-(2-Bromophenyl)-N-ethylacetamide from 2-(2-bromophenyl)acetic acid and ethylamine proceeds via a well-established two-step activation and coupling mechanism.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid, 2-(2-bromophenyl)acetic acid, reacts with dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack and Amide Bond Formation
To mitigate the risk of side reactions and potential racemization of the O-acylisourea intermediate, 1-hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[4][6] Subsequently, ethylamine, acting as the nucleophile, attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide, 2-(2-Bromophenyl)-N-ethylacetamide, and regenerating HOBt. The byproduct of this reaction, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be conveniently removed by filtration.[5]
Below is a diagrammatic representation of the reaction pathway.
Caption: Reaction pathway for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example | Purity |
| 2-(2-Bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | 18698-97-0 | Sigma-Aldrich | ≥98% |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 75-04-7 | Sigma-Aldrich | 70% |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | Sigma-Aldrich | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 2592-95-2 | Sigma-Aldrich | ≥97% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR | 1 M solution |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich | Saturated solution |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Lab prepared | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | - |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Synthetic Procedure
The following workflow diagram illustrates the key steps of the synthesis.
Caption: Workflow for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.
Step-by-Step Instructions:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-bromophenyl)acetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a mixture of anhydrous dichloromethane (DCM) and a minimal amount of anhydrous N,N-dimethylformamide (DMF) to ensure solubility.
-
Activation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Amine Addition: After stirring the mixture at 0 °C for 30 minutes, add ethylamine (1.5 eq) dropwise. Ensure the temperature remains below 5 °C during the addition.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 12-16 hours).
-
Work-up:
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary. The purity and identity of the final product, 2-(2-Bromophenyl)-N-ethylacetamide, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Considerations
-
DCC is a potent skin sensitizer and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Ethylamine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.
-
The reaction work-up involves acidic and basic solutions. Handle with appropriate care to avoid chemical burns.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(2-Bromophenyl)-N-ethylacetamide. By leveraging a well-established carbodiimide-mediated coupling reaction, this protocol ensures high efficiency and purity of the final product. The principles and techniques described herein are broadly applicable to the synthesis of other N-substituted amides, making this guide a valuable resource for researchers in organic and medicinal chemistry.
References
-
Quora. (2018, January 21). What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl? Retrieved from [Link]
-
Lu Le Laboratory. (2013, August 16). Preparation of Acetamide - Amidation of Ester. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]
-
MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromophenylacetic acid | CAS#:18698-97-0. Retrieved from [Link]
-
Frandcom Industrial Limited. (2019, December 11). Simple Synthesis Of N-Ethylacetamide. Retrieved from [Link]
-
PubMed Central. (2022, November 22). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][7][8]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, February 25). Acetamide Synthesis. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Bromophenyl)-N-ethylacetamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for the compound 2-(2-Bromophenyl)-N-ethylacetamide. In the absence of direct experimental data in publicly available literature, this document synthesizes foundational NMR principles and spectral data from analogous structures to provide a robust, predictive interpretation. This work is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control, enabling the confident identification and structural verification of this and related molecular entities.
Introduction: The Imperative of Structural Elucidation
The precise structural characterization of novel chemical entities is a cornerstone of pharmaceutical research and development. Unambiguous confirmation of a molecule's constitution is critical for understanding its biological activity, optimizing its synthesis, and ensuring its safety and efficacy. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule.
This guide focuses on 2-(2-Bromophenyl)-N-ethylacetamide, a compound of interest in synthetic and medicinal chemistry. We will construct a detailed, predicted ¹H and ¹³C NMR profile of this molecule. The predictive approach is grounded in established principles of chemical shift theory, spin-spin coupling, and the extensive empirical data available for structurally related compounds.
Molecular Structure and Numbering Scheme
To facilitate a clear and systematic discussion of the NMR data, the following numbering scheme for the atoms in 2-(2-Bromophenyl)-N-ethylacetamide will be utilized throughout this guide.
Caption: Molecular structure and numbering of 2-(2-Bromophenyl)-N-ethylacetamide.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).
Predicted Chemical Shifts, Multiplicities, and Assignments
The predicted ¹H NMR data for 2-(2-Bromophenyl)-N-ethylacetamide in a standard deuterated solvent like CDCl₃ are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H6 | ~ 7.55 | Doublet (d) | 1H | J ≈ 8.0 (ortho) |
| H3, H4, H5 | 7.10 - 7.35 | Multiplet (m) | 3H | - |
| NH | 5.8 - 6.5 | Broad Singlet (br s) | 1H | - |
| C7-H₂ | ~ 3.70 | Singlet (s) | 2H | - |
| C9-H₂ | ~ 3.30 | Quartet (q) | 2H | J ≈ 7.2 |
| C10-H₃ | ~ 1.15 | Triplet (t) | 3H | J ≈ 7.2 |
Rationale for Predicted ¹H NMR Spectrum
-
Aromatic Protons (H3, H4, H5, H6): The protons on the phenyl ring are expected to appear in the range of 7.10-7.55 ppm. The presence of two substituents, a bromine atom and a -CH₂CONH- group, breaks the symmetry of the ring, making all four protons chemically non-equivalent.
-
H6: This proton is ortho to the electron-withdrawing bromine atom and will experience the most significant deshielding, thus appearing at the lowest field (~7.55 ppm). It is expected to be a doublet due to coupling with H5.
-
H3, H4, H5: These protons will have overlapping signals, resulting in a complex multiplet. Their precise chemical shifts are influenced by the combined inductive and resonance effects of both substituents.
-
-
Benzylic Protons (C7-H₂): The two protons on the carbon adjacent to the phenyl ring and the carbonyl group are expected to resonate as a singlet around 3.70 ppm. Their chemical shift is influenced by the deshielding effects of both the aromatic ring and the carbonyl group. Data from the analogous 2-bromophenylacetic acid supports this prediction.[1][2]
-
Amide Proton (NH): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and possible hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration but is predicted to be in the 5.8-6.5 ppm range.
-
Ethyl Group Protons (C9-H₂ and C10-H₃): This group will give rise to a classic ethyl pattern.
-
C9-H₂: These methylene protons are adjacent to the nitrogen atom, which deshields them, and they are split into a quartet by the three neighboring methyl protons. Based on data for N-ethylacetamide, a chemical shift of approximately 3.30 ppm is expected.[3]
-
C10-H₃: These methyl protons are split into a triplet by the two neighboring methylene protons and are expected to appear around 1.15 ppm.[3]
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the number of unique carbon environments in a molecule.
Predicted Chemical Shifts and Assignments
The predicted ¹³C NMR data for 2-(2-Bromophenyl)-N-ethylacetamide are summarized below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C8 (C=O) | ~ 170 |
| C2 | ~ 137 |
| C4, C5, C6 | 127 - 133 |
| C1 (C-Br) | ~ 124 |
| C3 | ~ 128 |
| C7 | ~ 43 |
| C9 | ~ 35 |
| C10 | ~ 15 |
Rationale for Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C8): The amide carbonyl carbon is expected to resonate in the typical downfield region for such functional groups, around 170 ppm.[4]
-
Aromatic Carbons (C1-C6):
-
C1 (ipso-to-Br): The carbon directly attached to the bromine atom is subject to the "heavy atom effect," which, counterintuitively to electronegativity, causes shielding. Therefore, its chemical shift is predicted to be upfield relative to other substituted carbons, around 124 ppm.[5][6]
-
C2 (ipso-to-side chain): This quaternary carbon, attached to the acetamide side chain, will be downfield, estimated around 137 ppm.
-
C3, C4, C5, C6: These protonated aromatic carbons will appear in the range of 127-133 ppm. Their exact shifts are determined by the complex interplay of substituent effects.
-
-
Benzylic Carbon (C7): This carbon is influenced by the aromatic ring and the carbonyl group, leading to a predicted chemical shift of approximately 43 ppm.
-
Ethyl Group Carbons (C9, C10):
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 2-(2-Bromophenyl)-N-ethylacetamide, the following experimental workflow is recommended.
Caption: Recommended workflow for NMR data acquisition and analysis.
Conclusion
References
-
Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. [Link]
-
Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
PubChem. 2-Bromophenylacetic acid. [Link]
-
Bovey, F. A. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
ATB (Automated Topology Builder). N-Ethylacetamide. [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444. [Link]
-
SpectraBase. N-ethylacetamide. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin-Madison. [Link]
-
Nelson, G. L., Levy, G. C., & Cargioli, J. D. (1972). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. Journal of the American Chemical Society, 94(9), 3089–3094. [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ChemTube3D. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
ResearchGate. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
-
Fiveable. Ortho-Substituted Benzenes Definition. [Link]
-
NIST WebBook. Acetamide, N-ethyl-. [Link]
Sources
- 1. 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethylacetamide(625-50-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. spectrabase.com [spectrabase.com]
Mass spectrometry fragmentation pattern of 2-(2-Bromophenyl)-N-ethylacetamide
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2-Bromophenyl)-N-ethylacetamide
Abstract
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(2-Bromophenyl)-N-ethylacetamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways, identifies characteristic ions, and explains the underlying chemical principles governing the molecule's dissociation. By integrating theoretical predictions with established fragmentation mechanisms for related chemical classes, this guide serves as an authoritative reference for the structural characterization of halogenated phenylacetamides. Key discussions include the diagnostic isotopic signature of bromine, the formation of the base peak via benzylic cleavage, and other significant fragmentation routes such as amide bond scission.
Introduction
2-(2-Bromophenyl)-N-ethylacetamide is a secondary amide derivative of phenylacetic acid. Molecules within this class are of significant interest in medicinal chemistry and materials science, often serving as precursors or scaffolds for more complex structures. Accurate structural elucidation is paramount in these fields, and mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a molecular fingerprint, rich with structural information. Understanding the fragmentation pattern of 2-(2-Bromophenyl)-N-ethylacetamide is crucial for its unambiguous identification in complex matrices, for quality control in synthesis, and for distinguishing it from structural isomers. This guide offers a field-proven perspective on predicting and interpreting its mass spectrum, grounded in the fundamental principles of ion chemistry.
Experimental Protocol: GC-MS Analysis
The causality behind choosing GC-MS for this compound lies in its volatility and thermal stability, making it well-suited for gas-phase analysis. Electron Ionization at a standard 70 eV is selected to ensure sufficient fragmentation for detailed structural analysis and to produce spectra that are comparable to established libraries.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1 mg of 2-(2-Bromophenyl)-N-ethylacetamide in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC Separation:
-
System: Agilent 7890B GC System (or equivalent).
-
Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating the analyte from potential impurities.
-
Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Detection:
-
System: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion.
-
This protocol acts as a self-validating system; the chromatographic retention time provides one layer of identification, while the mass spectrum provides the definitive structural fingerprint.
Analysis of the Mass Spectrum and Fragmentation Pathways
The fragmentation of 2-(2-Bromophenyl)-N-ethylacetamide is directed by the functional groups present: the aromatic bromide, the amide linkage, and the alkyl substituent on the nitrogen. The stability of the resulting carbocations and radical species is the primary driving force for the observed cleavages.[3]
The Molecular Ion (M•+)
The molecular formula is C₁₀H₁₂BrNO. The presence of a single bromine atom results in a highly characteristic isotopic pattern for any fragment containing it. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
[M]•+ (with ⁷⁹Br): m/z 243
-
[M+2]•+ (with ⁸¹Br): m/z 245
The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.
Primary Fragmentation Pathways
The most favorable fragmentation is the cleavage of the C-C bond alpha to the aromatic ring (benzylic position). This is a classic fragmentation pathway for phenyl-substituted compounds.[2][4] This cleavage results in the formation of a highly stable 2-bromobenzyl cation, which can rearrange to the even more stable 2-bromotropylium ion. This fragment is typically the most abundant ion in the spectrum (the base peak).
-
Reaction: [C₁₀H₁₂BrNO]•+ → [C₇H₆Br]+ + •CONHCH₂CH₃
-
Fragment: 2-Bromotropylium ion
-
Expected m/z: 169 (for ⁷⁹Br) and 171 (for ⁸¹Br)
Cleavage of the amide C-N bond is another dominant pathway for amides.[5][6] This scission can occur in two ways, with the charge being retained on either fragment.
-
Charge retention on the acyl fragment: This leads to the formation of the 2-bromophenylacetyl cation.
-
Reaction: [C₁₀H₁₂BrNO]•+ → [C₈H₆BrO]+ + •NHCH₂CH₃
-
Fragment: 2-Bromophenylacetyl cation
-
Expected m/z: 197 (for ⁷⁹Br) and 199 (for ⁸¹Br)
-
-
Charge retention on the amine fragment: This results from a C-N cleavage with a hydrogen transfer, often leading to a less abundant peak.[2]
-
Reaction: [C₁₀H₁₂BrNO]•+ → [C₂H₅NH₂]•+ + •C₈H₅BrO
-
Fragment: Ethylamine radical cation
-
Expected m/z: 45
-
Alpha-cleavage adjacent to the nitrogen atom within the N-ethyl group is also possible.[7] This involves the loss of a methyl radical (•CH₃) to form a stabilized iminium cation.
-
Reaction: [C₁₀H₁₂BrNO]•+ → [C₉H₉BrNO]+ + •CH₃
-
Fragment: Iminium cation
-
Expected m/z: 228 (for ⁷⁹Br) and 230 (for ⁸¹Br)
The McLafferty rearrangement requires the presence of a γ-hydrogen that can be transferred to the carbonyl oxygen via a six-membered transition state. In 2-(2-Bromophenyl)-N-ethylacetamide, the hydrogens on the ethyl group are in the α and β positions relative to the amide nitrogen, not the carbonyl group. The hydrogens on the benzylic carbon are α to the carbonyl. Therefore, a classic McLafferty rearrangement is not a feasible pathway for this molecule.
Summary of Expected Mass Fragments
The following table summarizes the key ions expected in the EI mass spectrum of 2-(2-Bromophenyl)-N-ethylacetamide. The m/z values for bromine-containing fragments are given for the ⁷⁹Br/⁸¹Br isotopes.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Formula | Neutral Loss | Fragmentation Pathway | Significance |
| 243 / 245 | Molecular Ion | [C₁₀H₁₂BrNO]•+ | - | - | Confirms molecular weight. |
| 228 / 230 | Iminium Cation | [C₉H₉BrNO]+ | •CH₃ | Alpha-Cleavage to Nitrogen | Confirms N-ethyl group. |
| 197 / 199 | 2-Bromophenylacetyl Cation | [C₈H₆BrO]+ | •NHCH₂CH₃ | N-CO Bond Cleavage | Confirms amide structure. |
| 169 / 171 | 2-Bromotropylium Ion | [C₇H₆Br]+ | •CONHCH₂CH₃ | Benzylic Cleavage | Base Peak , characteristic of phenylacetamide structure. |
| 45 | Ethylamine Radical Cation | [C₂H₆N]•+ | C₈H₅BrO• | N-CO Bond Cleavage | Indicates the ethylamine moiety. |
Conclusion
The electron ionization mass spectrum of 2-(2-Bromophenyl)-N-ethylacetamide is predicted to be highly characteristic and rich in structural information. The key diagnostic features are:
-
A distinct molecular ion doublet at m/z 243/245 , confirming the molecular weight and the presence of one bromine atom.
-
A dominant base peak at m/z 169/171 , resulting from a stable 2-bromotropylium ion formed via benzylic cleavage.
-
Significant fragment ions at m/z 197/199 and m/z 228/230 , arising from amide bond cleavage and alpha-cleavage to the nitrogen, respectively.
By understanding these predictable fragmentation pathways, researchers can confidently identify 2-(2-Bromophenyl)-N-ethylacetamide and related analogs, ensuring the integrity of their synthetic and analytical workflows. This guide provides the necessary framework for both the execution of the analysis and the authoritative interpretation of the resulting data.
References
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... [Download Scientific Diagram]. Retrieved from [Link]
-
Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(5), 1194-1201. Retrieved from [Link]
-
Professor Dave Explains. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Žižak, D., Novak, M., & Mihovilović, M. D. (2005). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society, 70(4), 595-603. Retrieved from [Link]
-
de Souza, A. L. T., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21393-21402. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Navarro, S. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21393-21402. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1929. Retrieved from [Link]
-
Rye, R. T. (1970). A Mass Spectral Study of Halogenated N-t-butylacetamides. Concordia University. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Zare, R. N. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 104. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. imedpub.com [imedpub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Phenylacetamide(103-81-1) IR Spectrum [chemicalbook.com]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 2-(2-Bromophenyl)-N-ethylacetamide
This guide provides a comprehensive technical overview of the solubility of 2-(2-Bromophenyl)-N-ethylacetamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes fundamental principles of solubility, predictive analysis based on its chemical structure, and a robust experimental protocol for empirical determination.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For a compound like 2-(2-Bromophenyl)-N-ethylacetamide, understanding its solubility profile is paramount for a variety of applications, including:
-
Drug Development: The bioavailability of a potential drug candidate is often intrinsically linked to its aqueous solubility.[1]
-
Chemical Synthesis: Selecting appropriate solvents is crucial for reaction setup, purification processes like crystallization, and product formulation.[3]
-
Analytical Chemistry: The development of accurate analytical methods, such as chromatography and spectroscopy, relies on the ability to dissolve the analyte in a suitable solvent.
This guide will delve into the theoretical underpinnings of solubility as they apply to 2-(2-Bromophenyl)-N-ethylacetamide and provide a practical framework for its experimental determination.
Theoretical Solubility Profile of 2-(2-Bromophenyl)-N-ethylacetamide
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[4][5] The molecular structure of 2-(2-Bromophenyl)-N-ethylacetamide, with its combination of polar and non-polar features, suggests a nuanced solubility behavior.
Molecular Structure Analysis:
Caption: Chemical structure of 2-(2-Bromophenyl)-N-ethylacetamide.
The key structural features influencing its solubility are:
-
Bromophenyl Group: This large, non-polar aromatic ring significantly contributes to the molecule's hydrophobicity, suggesting poor solubility in water.
-
N-ethylacetamide Group: The amide functional group (-CONH-) is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). This imparts some degree of polarity to the molecule.
-
Ethyl Group: This alkyl group is non-polar and further enhances the hydrophobic character.
Predicted Solubility in Various Solvents:
Based on these structural characteristics, a qualitative prediction of solubility in common laboratory solvents can be made.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar, Protic | Low | The large non-polar bromophenyl group is expected to dominate, leading to poor aqueous solubility. |
| Methanol / Ethanol | Polar, Protic | Moderate to High | The alcohol's ability to hydrogen bond with the amide group, coupled with its alkyl chain interacting with the non-polar parts of the molecule, should facilitate dissolution. |
| Acetone | Polar, Aprotic | Moderate to High | Acetone's polarity can interact with the amide group, but it cannot act as a hydrogen bond donor. |
| Dichloromethane | Moderately Polar | High | The polarity is sufficient to interact with the amide, and its organic nature will readily solvate the bromophenyl and ethyl groups. |
| Hexane / Toluene | Non-polar | Low to Moderate | While the non-polar solvent will interact with the bromophenyl ring, the polar amide group will hinder dissolution. |
| 5% Aqueous HCl | Acidic | Potentially slightly increased | The amide nitrogen is weakly basic and could be protonated to a small extent, which would increase aqueous solubility. However, amides are generally neutral. |
| 5% Aqueous NaOH | Basic | Low | The N-H proton of the secondary amide is not significantly acidic, so deprotonation and salt formation are unlikely. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[6] This method involves equilibrating a surplus of the solid compound with the solvent of interest over a set period and then measuring the concentration of the dissolved solute in the supernatant.
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of 2-(2-Bromophenyl)-N-ethylacetamide into a series of glass vials with screw caps. The excess is crucial to ensure saturation is reached.
-
To each vial, add a precise volume of the desired solvent.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
For finer separation, centrifuge the vials at a controlled temperature.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid aspirating any undissolved solid.
-
Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can also be employed.
-
-
Analysis:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 2-(2-Bromophenyl)-N-ethylacetamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with standards of known concentrations must be prepared.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Interpretation of Results and Further Considerations
The experimentally determined solubility values should be tabulated for easy comparison across different solvents. These data will provide invaluable insights for:
-
Optimizing Reaction Conditions: Choosing solvents that offer good solubility for all reactants.
-
Developing Purification Strategies: Selecting a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature is ideal for recrystallization.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in aqueous and organic media is the first step in designing an effective delivery system.
Factors Influencing Solubility:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be experimentally verified.
-
pH: For compounds with ionizable groups, pH can dramatically affect solubility. While the amide in 2-(2-Bromophenyl)-N-ethylacetamide is not strongly acidic or basic, subtle effects of pH on solubility in aqueous media should not be entirely dismissed without experimental confirmation.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.
Conclusion
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. Retrieved from [Link]
-
MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 2-[1-(4-bromophenyl)propylamino]-N-ethylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-[1-(4-bromophenyl)ethylamino]-N-phenylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-bromophenyl)-N-methylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). Ethylacetamide. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethylacetamide. Retrieved from [Link]
Sources
The Therapeutic Potential of 2-(2-Bromophenyl)-N-ethylacetamide Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the potential therapeutic targets of 2-(2-Bromophenyl)-N-ethylacetamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the biological activities of structurally related compounds to illuminate promising avenues for novel drug discovery. By examining the mechanistic underpinnings of these activities, we aim to provide a robust framework for future research and development in this chemical space.
Introduction: The Versatile N-Phenylacetamide Scaffold
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. The inherent versatility of this structure allows for a multitude of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the ortho position of the phenyl ring, as seen in 2-(2-Bromophenyl)-N-ethylacetamide, can significantly influence the compound's conformational preferences and electronic properties, potentially leading to enhanced potency and selectivity for various biological targets. This guide will delve into the most promising therapeutic targets for derivatives of this parent compound, drawing on evidence from analogous chemical series.
Part 1: Neurodegenerative Disorders - A Multi-pronged Approach
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by a complex pathology involving multiple interacting pathways. Derivatives of 2-(2-Bromophenyl)-N-ethylacetamide show potential to intervene at several key points in the disease cascade.
Cholinesterase Inhibition: Restoring Cholinergic Tone
The cholinergic hypothesis of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation, is a clinically validated strategy for symptomatic treatment. Phenylacetamide derivatives have been shown to be effective cholinesterase inhibitors.
The mechanism of inhibition often involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. The N-phenylacetamide core can form key hydrogen bonds and hydrophobic interactions within the active site gorge, while modifications to the phenyl ring and the N-alkyl chain can be tailored to optimize interactions with the PAS, potentially leading to dual-binding site inhibitors with enhanced potency.
This colorimetric assay is a standard method for determining cholinesterase activity.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (75 mM in deionized water).
-
AChE or BuChE enzyme solution (e.g., from electric eel or equine serum, respectively) diluted in phosphate buffer to a suitable concentration.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Inhibition of Amyloid-β Aggregation
The accumulation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Preventing the aggregation of Aβ peptides into neurotoxic oligomers and fibrils is a key therapeutic strategy. The planar structure of the bromophenyl ring in 2-(2-Bromophenyl)-N-ethylacetamide derivatives could allow for intercalation between β-sheets of Aβ monomers, thereby disrupting the aggregation process.
This assay measures the fluorescence of Thioflavin T, which increases upon binding to the β-sheet structures of aggregated Aβ.
-
Reagent Preparation:
-
Aβ(1-42) peptide solution (e.g., 100 µM in 10 mM NaOH).
-
Phosphate buffer (50 mM, pH 7.4).
-
Thioflavin T (ThT) solution (5 µM in phosphate buffer).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a black, non-binding 96-well plate, mix the Aβ(1-42) peptide solution with the test compound.
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours to induce aggregation.
-
After incubation, add the ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value for inhibition of aggregation.
-
| Derivative Class | Target | IC50 (µM) | Reference |
| Brominated Phenylacetic Acid/Tacrine Hybrids | Acetylcholinesterase (AChE) | 0.02 - 5.0 | [1] |
| Brominated 2-Phenitidine Derivatives | Butyrylcholinesterase (BChE) | 1.5 - 20.0 | [2] |
| Phenylacetamide Derivatives | Aβ Aggregation | Varies | [1] |
Part 2: Anti-inflammatory and Analgesic Potential
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The N-phenylacetamide scaffold is present in some known COX-2 inhibitors, and the 2-bromophenyl moiety can be explored for its potential to enhance selectivity and potency.
Commercially available kits provide a straightforward method for screening COX-2 inhibitors.
-
Assay Components (Typical Kit):
-
COX-2 enzyme.
-
Arachidonic acid (substrate).
-
A fluorescent or colorimetric probe.
-
Assay buffer.
-
A known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Procedure (Fluorometric):
-
Add the test compound and COX-2 enzyme to the wells of a 96-well plate.
-
Incubate for a specified time.
-
Add the probe and arachidonic acid to initiate the reaction.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value.
-
| Derivative Class | Target | IC50 (µM) | Reference |
| N-Phenylacetamide Derivatives | COX-2 | 0.26 - 0.58 | [3] |
| Triarylpyrazoline Derivatives | COX-2 | 0.0000283 - 0.0002272 | [4] |
Part 3: Metabolic Disorders - Targeting Hyperglycemia
Inhibition of α-Glucosidase and α-Amylase
α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Their inhibition can delay the absorption of glucose from the gut, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes. The N-phenylacetamide scaffold has been incorporated into potent inhibitors of these enzymes.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 6.8).
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.
-
Sodium carbonate solution (0.2 M) to stop the reaction.
-
Test compound solutions.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound for 10 minutes at 37°C.
-
Add the pNPG substrate to start the reaction and incubate for another 20 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value.
-
-
Reagent Preparation:
-
Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl).
-
Porcine pancreatic α-amylase solution.
-
1% starch solution in buffer.
-
Dinitrosalicylic acid (DNSA) color reagent.
-
Test compound solutions.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound for 10 minutes at 25°C.
-
Add the starch solution and incubate for 10 minutes at 25°C.
-
Add the DNSA color reagent and heat in a boiling water bath for 5 minutes.
-
Cool to room temperature and dilute with water.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value.
-
| Derivative Class | Target | IC50 (µM) | Reference |
| N-(4-bromophenyl)acetamide Derivatives | α-Glucosidase | 25.88 - 46.25 | [5] |
| N-phenylacetamide Derivatives | α-Glucosidase | 6.0 - 85.4 | [6] |
| N-(4-bromophenyl)acetamide Derivatives | α-Amylase | 7.52 - 15.06 | [5] |
| Imidazo[1,2-a]pyridine Derivatives | α-Amylase | 81.14 - 153.51 | [7] |
Part 4: Oncology - Targeting Carbonic Anhydrases
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms is a promising anticancer strategy. The incorporation of a sulfonamide group, a known zinc-binding pharmacophore, onto the N-phenylacetamide scaffold can lead to potent CA inhibitors.
-
Reagent Preparation:
-
Tris-HCl buffer (pH 7.4).
-
Purified human CA isoenzyme.
-
p-Nitrophenyl acetate (p-NPA) as the substrate.
-
Test compound solutions.
-
-
Assay Procedure:
-
Add the enzyme and the test compound to a 96-well plate.
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction.
-
Determine the percentage of inhibition and the IC50 value.
-
| Derivative Class | Target | IC50 (nM) | Reference |
| Sulfonamide Derivatives | Carbonic Anhydrase II | Lower than acetazolamide | [8] |
| Benzenesulfonamide Derivatives | Carbonic Anhydrase Isozymes | Varies | [9] |
Conclusion
The 2-(2-Bromophenyl)-N-ethylacetamide scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases. The evidence from structurally related N-phenylacetamide derivatives suggests that this chemical class can be effectively tailored to inhibit key enzymes involved in neurodegeneration, inflammation, metabolic disorders, and oncology. The experimental protocols provided in this guide offer a robust framework for evaluating the activity of new derivatives against these targets. Future research should focus on synthesizing and screening a library of 2-(2-Bromophenyl)-N-ethylacetamide derivatives to explore the structure-activity relationships and identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
References
-
Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives. ACS Omega.
-
IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe² - ResearchGate.
-
Design of new α-glucosidase inhibitors based on the bis-4-hydroxycoumarin skeleton: Synthesis, evaluation, and in silico studies - ResearchGate.
-
IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate.
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
-
A Novel in vivo Anti-amnesic Agent, Specially Designed to Express Both Acetylcholinesterase (AChE) Inhibitory, Serotonergic Subtype 4 Receptor (5-HT4R) Agonist and Serotonergic Subtype 6 Receptor (5-HT6R) Inverse Agonist Activities, With a Potential Interest Against Alzheimer's Disease - PMC - NIH.
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega.
-
Role of α-amylase, α-glucosidase in starch digestion and metabolism - ResearchGate.
-
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC - PubMed Central.
-
Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... - ResearchGate.
-
(PDF) Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole - ResearchGate.
-
A diagram of amyloid precursor protein (APP) processing pathway. The... - ResearchGate.
-
Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives.
-
Design of new α-glucosidase inhibitors based on the bis-4-hydroxycoumarin skeleton: Synthesis, evaluation, and in silico studies - NIH.
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed.
-
Total Synthesis of Pulmonarin B and Design of Brominated Phenylacetic Acid/Tacrine Hybrids: Marine Pharmacophore Inspired Discovery of New ChE and Aβ Aggregation Inhibitors - PMC - PubMed Central.
-
Diabetes Mellitus: undefined: Alpha glucosidase - PDB-101.
-
Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease - PMC - NIH.
-
(PDF) Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - ResearchGate.
-
Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - MDPI.
-
Neuronal Activity-dependent APP Processing - Cell Signaling Technology.
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives - Ingenta Connect.
-
Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... | Download Scientific Diagram - ResearchGate.
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications.
-
E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase - RSC Publishing.
-
Schematic Diagram Illustrating the Effect of Α -Amylase and Α -Glucosidase on Digestion of Carbohydrate - ResearchGate.
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube.
-
Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors.
-
Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC - NIH.
-
Difference Between Alpha-Amylase and Alpha-Glucosidase - GeeksforGeeks.
-
Design of new α‐glucosidase inhibitors based on the bis‐4‐hydroxycoumarin skeleton: Synthesis.
-
Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PubMed Central.
-
Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins - Taylor & Francis.
-
Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC - PubMed Central.
-
Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole - DergiPark.
-
(PDF) Discovery of 2-(1,3-dioxoisoindolin-2-yl)-n-phenylacetamide derivatives as probable 15-lipoxygenase-1 inhibitors with potential anticancer effects - ResearchGate.
-
IC50 values for the inhibition of α-amylase and α-glucosidase by different extracts of S. alata leaf and acarbose - ResearchGate.
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives | Request PDF.
-
Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease - ResearchGate.
-
Cyclooxygenase - Wikipedia.
-
CHEMICAL PROBLEMS 2024 no. 4 (22) ISSN 2221-8688 389.
Sources
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design of new α-glucosidase inhibitors based on the bis-4-hydroxycoumarin skeleton: Synthesis, evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Topic: Commercial Suppliers and Strategic Sourcing of 2-(2-Bromophenyl)-N-ethylacetamide for Research Applications
An In-Depth Technical Guide for Researchers
Executive Summary
2-(2-Bromophenyl)-N-ethylacetamide is a substituted aromatic amide of increasing interest within synthetic and medicinal chemistry. Its utility as a precursor and building block in the development of novel chemical entities necessitates a clear understanding of its commercial availability, procurement challenges, and essential quality control parameters. This guide provides drug development professionals and research scientists with a comprehensive overview of the supplier landscape for this niche chemical. We will delve into the technical specifications of the compound, outline a robust workflow for supplier validation, present detailed protocols for safe handling and stock preparation, and discuss its potential applications. The objective is to equip researchers with the strategic insights required to reliably source high-quality 2-(2-Bromophenyl)-N-ethylacetamide, thereby ensuring the integrity and reproducibility of their research endeavors.
Compound Profile: 2-(2-Bromophenyl)-N-ethylacetamide
Understanding the fundamental properties of a chemical is the first step in successful procurement and application. 2-(2-Bromophenyl)-N-ethylacetamide belongs to the class of N-substituted phenylacetamides, characterized by a brominated phenyl ring, which offers a reactive site for further chemical modification, such as cross-coupling reactions.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1150114-82-1 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [1] |
| Molecular Weight | 242.11 g/mol | [1][2] |
| IUPAC Name | 2-(2-bromophenyl)-N-ethylacetamide | |
| SMILES | CCNC(=O)Cc1ccccc1Br | [1] |
| Typical Form | Solid (predicted) | [3] |
The Supplier Landscape: Navigating Niche Chemical Procurement
Unlike common lab reagents, 2-(2-Bromophenyl)-N-ethylacetamide is not a widely stocked compound. The procurement process often involves engaging with suppliers who specialize in building blocks, custom synthesis, or serve as traders for less common intermediates. The key challenge for a researcher is to differentiate between stock suppliers, custom synthesis houses, and trading platforms.
Causality in Supplier Selection: The choice of supplier directly impacts project timelines, budget, and, most critically, experimental validity. An unreliable supplier can introduce impurities that may lead to failed reactions or erroneous biological data, wasting significant resources. Therefore, a multi-faceted evaluation is not merely procedural but a core component of risk mitigation in research.
Table 2: Representative Commercial Sources for 2-(2-Bromophenyl)-N-ethylacetamide
| Supplier/Platform | Catalog Number | Notes on Availability | Service Type |
| Enamine | EN300-7364081 | Typically available from stock or via fast synthesis. | Building Block Supplier |
| Aaopen Global | Not specified | Listed as an exporter of "2-(2-bromophenyl)-4 API Intermediate," potentially related.[4] | Trader/Exporter |
| Custom Synthesis | Project-dependent | Multiple vendors offer custom synthesis of related structures.[5][6] | Custom Synthesis (CRO) |
Note: The commercial landscape for such specific chemicals is dynamic. The suppliers listed are based on available data and should be independently verified.
Workflow for Sourcing and Validation of a Niche Research Chemical
A systematic approach is essential when sourcing chemicals that are not standard catalog items. The following workflow provides a self-validating system to ensure the material acquired meets the stringent requirements of research and development.
Caption: Workflow for sourcing and validating niche research chemicals.
Experimental Protocols
Protocol: Supplier Qualification and Initial Quality Control
This protocol ensures the identity and purity of the procured 2-(2-Bromophenyl)-N-ethylacetamide before its use in critical experiments.
Objective: To chemically verify that the supplied material matches the expected structure and meets the required purity threshold (>95%).
Methodology:
-
Documentation Review:
-
Upon receipt, immediately quarantine the material.
-
Compare the supplier's Certificate of Analysis (CoA) with your purchase specifications. Verify the CAS number, molecular formula, and reported purity.
-
Ensure the analytical methods used (e.g., ¹H NMR, HPLC, LC-MS) are appropriate for structure and purity assessment.
-
-
Solubility Test (Small Scale):
-
In a fume hood, weigh approximately 1-2 mg of the compound into a small vial.
-
Add a common deuterated solvent (e.g., DMSO-d₆ or CDCl₃) dropwise to assess solubility for NMR analysis. The compound is expected to be soluble in organic solvents.[4]
-
-
¹H NMR Spectroscopy:
-
Prepare an NMR sample by dissolving 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (Predicted):
-
Aromatic protons (phenyl ring): Multiplet in the range of δ 7.0-7.6 ppm.
-
Methylene protons (-CH₂-CO-): Singlet around δ 3.6-3.8 ppm.
-
Ethyl group protons (-N-CH₂-CH₃): Quartet around δ 3.2-3.4 ppm and a triplet around δ 1.1-1.2 ppm.
-
Amide proton (-NH-): Broad singlet, variable position.
-
-
Causality: The ¹H NMR provides a structural fingerprint. Discrepancies in chemical shifts, splitting patterns, or integration values relative to the expected structure are strong indicators of impurities or a completely different compound.
-
-
LC-MS Analysis:
-
Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Analyze using a standard C18 reverse-phase column with a water/acetonitrile gradient.
-
Expected Result: The mass spectrum should show a prominent ion peak corresponding to the [M+H]⁺ adduct (m/z ≈ 242.0/244.0 due to bromine isotopes) and/or the [M+Na]⁺ adduct. The HPLC chromatogram will confirm purity.
-
-
Decision:
-
If the in-house analytical data confirms the structure and purity reported on the CoA, release the material for research use.
-
If significant discrepancies are found, contact the supplier immediately with your data to resolve the issue.
-
Protocol: Safe Handling, Storage, and Stock Solution Preparation
Objective: To ensure user safety and maintain the chemical integrity of 2-(2-Bromophenyl)-N-ethylacetamide.
Safety Precautions:
-
Hazard Profile: While specific data for this exact molecule is scarce, related bromo-N-phenylacetamides are classified as acute oral toxins, skin irritants, and eye irritants.[3][7] Assume this compound carries similar hazards.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[8][9]
-
Handling: Avoid creating dust.[7] Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[9][10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][11]
-
Keep away from strong oxidizing agents.[11]
-
The compound is reported to have a shelf life of approximately 2 years under proper storage conditions.[4]
Stock Solution Preparation (Example for a 10 mM Stock):
-
Calculate the required mass: For 10 mL of a 10 mM solution, you need:
-
Mass = 0.010 L × 0.010 mol/L × 242.11 g/mol = 0.0242 g = 24.2 mg.
-
-
In a fume hood, accurately weigh 24.2 mg of 2-(2-Bromophenyl)-N-ethylacetamide into a 15 mL conical tube.
-
Add approximately 8 mL of anhydrous DMSO (or another suitable solvent determined during solubility testing).
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Once dissolved, add solvent to reach a final volume of 10.0 mL.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C to maximize stability. Before use, thaw completely and vortex to ensure homogeneity.
Potential Research Applications and Synthesis Context
While specific literature on 2-(2-Bromophenyl)-N-ethylacetamide is limited, its structure suggests several potential applications in drug discovery and materials science.
-
Pharmaceutical Intermediate: The bromophenyl moiety is a versatile handle for synthetic transformations. It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. Related compounds are noted as intermediates in the synthesis of APIs like Telmisartan.[4]
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a fragment for screening against biological targets. The N-ethylacetamide group provides hydrogen bond donors and acceptors, while the bromophenyl ring can occupy hydrophobic pockets.
-
Building Block for Chemical Libraries: It serves as a valuable starting material for creating libraries of related compounds for structure-activity relationship (SAR) studies.
The synthesis of such N-substituted acetamides typically involves the acylation of a corresponding amine (2-(2-bromophenyl)ethanamine) with an acylating agent like acetyl chloride or acetic anhydride.[12]
Caption: General synthetic pathway for amide formation.
Conclusion
Successfully sourcing 2-(2-Bromophenyl)-N-ethylacetamide for research is a task that requires more than a simple catalog search. It demands a strategic approach centered on diligent supplier evaluation, rigorous in-house quality control, and a thorough understanding of safe handling procedures. By implementing the workflows and protocols outlined in this guide, researchers can confidently procure this valuable chemical building block, ensuring the quality and integrity of their scientific work and accelerating the pace of discovery.
References
-
Aaopen Global. Bromophenyl Api Intermediate Exporter from Navi Mumbai.[Link]
-
PubChem. 2-(4-bromophenyl)-N-ethylacetamide | C10H12BrNO | CID 884783.[Link]
-
MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.[Link]
-
ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide.[Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide.[Link]
-
NIST. Acetamide, N-(2-bromophenyl)-.[Link]
-
CRO Splendid Lab Pvt. Ltd. N-(2-Acetyl-4-bromophenyl)acetamide.[Link]
-
Angene Chemical. Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide.[Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 2-(4-bromophenyl)-N-ethylacetamide | C10H12BrNO | CID 884783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-bromo-N-phenylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bromophenyl Api Intermediate Exporter from Navi Mumbai [aaopenglobal.in]
- 5. No results for search term "3D-FA150553" | CymitQuimica [cymitquimica.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
Structural Elucidation and IUPAC Nomenclature of C10H12BrNO: A Guide for Analytical Differentiation
Abstract In drug development and forensic analysis, molecular formulas are insufficient identifiers. The formula C10H12BrNO represents a classic case of structural isomerism where a single stoichiometric ratio corresponds to compounds with vastly different pharmacophores and regulatory statuses. This guide provides a rigorous technical breakdown of the IUPAC nomenclature derivation for the two most chemically significant isomers: the ketone intermediate 2-bromo-1-(4-methylphenyl)propan-1-one and the amide N-(4-bromophenyl)butanamide .
Part 1: The Isomerism Challenge & Structural Derivation
Before assigning a name, one must establish the connectivity. A molecular formula of C10H12BrNO contains 10 carbons, 12 hydrogens, 1 bromine, 1 nitrogen, and 1 oxygen.
Calculation of Double Bond Equivalents (DBE)
To determine the degree of unsaturation (rings or pi bonds), we apply the standard DBE formula:
Where:
Interpretation: A DBE of 5 typically suggests a benzene ring (4 DBE: 1 ring + 3 pi bonds) plus one additional double bond (e.g., C=O) or ring. This structural constraint applies to both primary isomers discussed below.
Part 2: Case Study A – The Ketone Precursor
Target Structure: A para-substituted benzene ring with a propanone side chain and a bromine at the alpha position. This compound is frequently encountered as a key intermediate in the synthesis of substituted cathinones (e.g., Mephedrone).
IUPAC Nomenclature Derivation
Step 1: Identify the Principal Functional Group The molecule contains a ketone (C=O) and a halide (Br). According to IUPAC priority rules, ketones have higher priority than halides.
-
Suffix: -one
Step 2: Determine the Principal Carbon Chain The principal chain must contain the principal functional group (C=O).
-
The chain containing the carbonyl carbon is a 3-carbon chain (propane).
Step 3: Numbering the Chain Numbering starts from the end that gives the principal group (C=O) the lowest locant.
-
C1: Carbonyl carbon (attached to the benzene ring).
-
C2: Alpha carbon (attached to Br).
-
C3: Terminal methyl.
Step 4: Identify and Locate Substituents
-
Position 1: A phenyl ring substituted with a methyl group at the para (4) position.[3] This group is named (4-methylphenyl) .[1][4]
-
Position 2: A bromine atom.[3][5][6][7][8] This is named bromo .
Step 5: Assembly and Alphabetization Substituents are listed alphabetically: B romo before M ethylphenyl.
Final IUPAC Name: 2-Bromo-1-(4-methylphenyl)propan-1-one [1]
Structural Visualization (DOT)
Figure 1: Decision logic for assigning the IUPAC name to the ketone isomer.
Part 3: Case Study B – The Amide Reagent
Target Structure: An aniline derivative acylated with a butyryl chain, containing a bromine on the aromatic ring.
IUPAC Nomenclature Derivation
Step 1: Identify the Principal Functional Group The molecule contains an amide group (-NH-CO-) and a halide. Amides have priority over halides.
-
Suffix: -amide
Step 2: Determine the Principal Carbon Chain The principal chain includes the carbonyl of the amide.
Step 3: Numbering
-
C1 is the amide carbonyl carbon.
-
The nitrogen is designated as position N.
Step 4: Identify Substituents
-
On Nitrogen: A phenyl ring with a bromine at position 4.[3][5][10] This complex substituent is (4-bromophenyl) .[5]
-
On Carbon Chain: None (straight butyl chain).
Final IUPAC Name: N-(4-Bromophenyl)butanamide [5]
Part 4: Analytical Differentiation & Data Summary
For drug development professionals, distinguishing these isomers is critical as Case Study A is a controlled precursor in many jurisdictions, while Case Study B is a standard industrial reagent.
Comparative Data Table
| Feature | Isomer A (Ketone) | Isomer B (Amide) |
| IUPAC Name | 2-Bromo-1-(4-methylphenyl)propan-1-one | N-(4-Bromophenyl)butanamide |
| CAS Number | 1451-82-7 | 119199-11-0 |
| Functional Group | Secondary Amide | |
| Carbonyl IR Shift | ~1680-1690 cm | ~1650-1660 cm |
| 1H NMR (Alkyl) | Doublet (~1.8 ppm) & Quartet (~5.2 ppm) | Triplet, Multiplet, Triplet (Propyl chain pattern) |
| Regulatory Status | Watch-list / Controlled Precursor (varies by region) | Generally Unregulated Industrial Chemical |
Analytical Workflow (Graphviz)
Figure 2: Analytical flowchart for distinguishing C10H12BrNO isomers using IR and NMR spectroscopy.
Part 5: Digital Identification Standards
In modern cheminformatics and regulatory submission (e.g., FDA eCTD), IUPAC names are supplemented by machine-readable strings.
For 2-Bromo-1-(4-methylphenyl)propan-1-one:
For N-(4-Bromophenyl)butanamide:
-
SMILES: CCCC(=O)NC1=CC=C(C=C1)Br
-
InChIKey: GULFEFQSLUZFQM-UHFFFAOYSA-N
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734063, 2-Bromo-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]
- IUPAC (2013).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. DOI: 10.1039/9781849733069.
-
NIST Mass Spectrometry Data Center. Ethanone, 2-bromo-1-(4-methylphenyl)-. Retrieved from [Link]
Sources
- 1. 2-Bromo-1-(4-methylphenyl)propan-1-one | C10H11BrO | CID 2734063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(4-methylphenyl)propan-1-one | C10H11BrO | CID 2734063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-bromo-1-(4-methylphenyl)propan-1-one - 227.101 G/mol, 98% Purity Minimum, White Crystal Powder, Medicine Grade | Antioxidants For Industrial Application, Soluble In Methanol, Effective In Fine Chemistry at Best Price in Haridwar | R Pharma Solutions [tradeindia.com]
- 4. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]
- 5. N-(2-aminoethyl)-N-(4-bromophenyl)butanamide | C12H17BrN2O | CID 28769602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1201684-80-1 (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 90401-57-3 (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 2089246-49-9 (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. N-(4-Bromophenyl)butanamide [oakwoodchemical.com]
An In-depth Technical Guide to 2-(2-Bromophenyl)-N-ethylacetamide: Synthesis, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-N-ethylacetamide, a core scaffold with significant potential in medicinal chemistry. We delve into the synthetic pathways for this compound and its derivatives, explore its structural analogs, and discuss the burgeoning understanding of their biological activities. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from this chemical class, with a particular focus on its potential as an antidiabetic agent and the broader pharmacological activities observed in related acetamide structures.
Introduction: The Phenylacetamide Scaffold in Drug Discovery
Phenylacetamide derivatives represent a privileged scaffold in modern pharmacology, exhibiting a wide spectrum of biological activities. These compounds are integral to the structure of numerous approved drugs and investigational agents, demonstrating effects ranging from anti-inflammatory and analgesic to anticonvulsant and antimicrobial.[1][2] The versatility of the phenylacetamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a halogen, such as bromine, on the phenyl ring, as seen in 2-(2-Bromophenyl)-N-ethylacetamide, significantly influences the molecule's electronic and lipophilic character, often enhancing its interaction with biological targets. This guide focuses specifically on the 2-bromophenyl substituted N-ethylacetamide, providing a detailed exploration of its chemical landscape and therapeutic prospects.
Synthetic Methodologies and Chemical Characterization
The synthesis of 2-(2-Bromophenyl)-N-ethylacetamide and its analogs typically follows established amidation protocols. The most common and efficient method involves the reaction of a phenylacetic acid derivative with an appropriate amine.
General Synthesis of N-Arylacetamides
A representative synthetic route to N-arylacetamides involves the coupling of an arylacetic acid with an amine. This can be achieved through the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by nucleophilic attack by the amine.[3]
A general procedure is as follows: A mixture of the desired arylacetic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride. The resulting acyl chloride is then reacted with the desired amine in the presence of a base to yield the final N-arylacetamide product.[4]
Synthesis of 2-(2-Bromophenyl)-N-ethylacetamide
A direct and effective method for the synthesis of the title compound involves the acylation of ethylamine with 2-bromophenylacetyl chloride. To favor the formation of the desired product and minimize side reactions, the reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 2-(2-Bromophenyl)-N-ethylacetamide
-
Preparation of 2-Bromophenylacetyl Chloride: To a solution of 2-bromophenylacetic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at room temperature. Stir the mixture for 2-3 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-bromophenylacetyl chloride.
-
Amidation: Dissolve the crude 2-bromophenylacetyl chloride in an anhydrous solvent (e.g., dichloromethane). In a separate flask, dissolve ethylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent. Add the acyl chloride solution dropwise to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Structural Characterization
The identity and purity of the synthesized 2-(2-Bromophenyl)-N-ethylacetamide and its derivatives are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the ethyl group protons, the methylene protons adjacent to the carbonyl group, and the aromatic protons of the bromophenyl ring. 13C NMR will confirm the presence of all carbon atoms, including the carbonyl carbon of the amide.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group (typically around 1640-1680 cm-1), and C-Br stretching.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[6]
Known Derivatives and Analogs
While specific data on a wide range of 2-(2-Bromophenyl)-N-ethylacetamide derivatives is limited in publicly available literature, the exploration of analogous structures provides significant insight into the potential for derivatization and the resulting biological activities.
Halogenated Phenylacetamide Derivatives
The presence and position of halogen substituents on the phenyl ring are critical determinants of biological activity in many phenylacetamide series. Studies on related compounds have shown that halogenation can influence anticancer and anti-inflammatory properties.[7] For instance, derivatives of 2-phenylaminophenylacetic acid with halogen substituents have been studied for their relationship between structure and toxicity.[8]
N-Substituted Analogs
Modification of the N-alkyl group provides another avenue for creating analogs. While the topic compound features an N-ethyl group, other alkyl or aryl substitutions can significantly impact the compound's properties. For example, replacing the ethyl group with more complex moieties can modulate receptor binding affinity and metabolic stability.
A Promising Antidiabetic Derivative: 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][3][4]thiazin-2-yl)-N-(2-Bromophenyl) Acetamide
A notable and complex derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][3][4]thiazin-2-yl)-N-(2-bromophenyl) acetamide (referred to as FA2), has been synthesized and evaluated as a potent antidiabetic agent.[9] This compound demonstrated significant inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism.[9] In vivo studies in alloxan-induced diabetic mice showed that this derivative was more effective than the standard drug acarbose in controlling blood glucose levels and improving other biochemical parameters related to diabetes.[9]
Biological Activities and Structure-Activity Relationships (SAR)
The biological profile of 2-(2-Bromophenyl)-N-ethylacetamide itself is not extensively documented. However, by examining the activities of structurally related compounds, we can infer potential therapeutic applications and guiding principles for future drug design.
Antidiabetic Potential
The aforementioned derivative, FA2, provides strong evidence for the potential of the 2-(2-bromophenyl)acetamide scaffold in developing novel antidiabetic agents.[9] The mechanism of action is likely through the inhibition of carbohydrate-hydrolyzing enzymes, which delays glucose absorption and reduces postprandial hyperglycemia.[9]
Structure-Activity Relationship Insights for Antidiabetic Activity:
-
The presence of the 2-bromophenylacetamide moiety appears to be crucial for the observed activity.
-
The complex benzothiazine substituent in FA2 likely plays a significant role in binding to the active sites of α-glucosidase and α-amylase.
-
Further exploration of different substituents on the phenyl ring and the N-alkyl chain could lead to the discovery of even more potent and selective inhibitors.
Anticancer, Anti-inflammatory, and Analgesic Activities
Numerous studies on other phenylacetamide derivatives have highlighted their potential as anticancer, anti-inflammatory, and analgesic agents.[7] For example, 2-(substituted phenoxy) acetamide derivatives have been synthesized and shown to possess these activities, with halogenated compounds often exhibiting enhanced potency.[7] This suggests that 2-(2-Bromophenyl)-N-ethylacetamide and its analogs could be promising candidates for development in these therapeutic areas.
Antibacterial Activity
Derivatives of 2-amino-N-(p-chlorophenyl) acetamide have demonstrated moderate to high antibacterial activity against various bacterial strains.[6] This indicates that the N-phenylacetamide scaffold can be a valuable starting point for the development of new antibacterial agents. The introduction of a bromine atom at the 2-position of the phenyl ring could potentially modulate this activity.
Future Directions and Conclusion
2-(2-Bromophenyl)-N-ethylacetamide is a versatile chemical scaffold with significant, yet largely untapped, potential in drug discovery. The demonstrated potent antidiabetic activity of a complex derivative highlights a particularly promising therapeutic avenue.[9] Future research should focus on the synthesis and biological evaluation of a broader library of derivatives to establish a comprehensive structure-activity relationship. Key areas for exploration include:
-
Systematic modification of the phenyl ring: Introducing various electron-donating and electron-withdrawing groups at different positions to understand their impact on biological activity.
-
Variation of the N-alkyl substituent: Exploring a range of alkyl and aryl groups to optimize potency and pharmacokinetic properties.
-
In-depth pharmacological profiling: Screening new derivatives against a wide range of biological targets to uncover novel therapeutic applications.
Visualizations
General Synthetic Pathway
Caption: General synthetic route to 2-(2-Bromophenyl)-N-ethylacetamide.
Potential Areas for Derivatization
Caption: Key sites for chemical modification on the core scaffold.
References
-
Lukianov, E. R., & Zakharenko, P. V. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6529. Available from: [Link]
-
IRE Journals. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 2(6). Available from: [Link]
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Available from: [Link]
-
Gagnon, V., et al. (2015). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 58(15), 6045-6057. Available from: [Link]
-
Ahmad, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][3][4]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3947-3965. Available from: [Link]
-
Singh, S., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. Available from: [Link]
-
Wang, L., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 13(1), 1943-1950. Available from: [Link]
-
Rojas-Alva, D., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1534. Available from: [Link]
-
Hartl, H., et al. (2003). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 8(3), 323-332. Available from: [Link]
-
Kim, M. J., et al. (2021). Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. Organic & Biomolecular Chemistry, 19(13), 2946-2956. Available from: [Link]
-
Wardell, J. L., et al. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o299. Available from: [Link]
-
Request PDF. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. Available from: [Link]
-
Amuso, F., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2040. Available from: [Link]
-
Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4574. Available from: [Link]
-
Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 429-436. Available from: [Link]
-
Request PDF. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available from: [Link]
-
Request PDF. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. irejournals.com [irejournals.com]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 2-(2-Bromophenyl)-N-ethylacetamide
This Application Note is designed for professional researchers and scientists in drug discovery and organic synthesis. It details the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide , a versatile intermediate often employed in the construction of nitrogen-containing heterocycles (e.g., isoquinolines via palladium-catalyzed cyclization) and molecularly imprinted polymers.[1]
Introduction & Mechanistic Rationale
The synthesis of 2-(2-Bromophenyl)-N-ethylacetamide involves the formation of an amide bond between 2-bromophenylacetic acid and ethylamine .[1] While direct condensation is possible at high temperatures, it often suffers from poor atom economy and thermal degradation.[1]
To ensure high yield and purity suitable for downstream transition-metal catalyzed cross-coupling (e.g., Heck or Suzuki reactions), this protocol utilizes an Acid Chloride Activation pathway. This method transforms the carboxylic acid into a highly electrophilic acid chloride intermediate using Thionyl Chloride (
Key Mechanistic Advantages:
-
Activation: Conversion to the acid chloride (
) creates a better leaving group ( ) than the hydroxyl group ( ), facilitating attack by the amine. -
HCl Scavenging: The use of a tertiary amine base (Triethylamine) neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic ethylamine.
-
Regiocontrol: The ortho-bromo substituent is preserved, which is critical for subsequent intramolecular cyclization strategies (e.g., to form tetrahydroisoquinolines).
Reaction Scheme & Data
Chemical Equation
[2]Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Hazards |
| 2-Bromophenylacetic acid | 215.04 | 1.0 | Substrate | Irritant |
| Thionyl Chloride ( | 118.97 | 1.5 | Activating Agent | Corrosive, Toxic |
| Ethylamine (2.0M in THF) | 45.08 | 1.2 | Nucleophile | Flammable, Corrosive, Regulated |
| Triethylamine ( | 101.19 | 2.0 | Base (Scavenger) | Flammable, Corrosive |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Carcinogen (suspected) |
Detailed Experimental Protocol
Safety Warning: Ethylamine is a volatile, toxic amine and a regulated chemical precursor in some jurisdictions.[1] All operations must be performed in a properly functioning chemical fume hood.[1] Thionyl chloride releases toxic
Phase A: Activation (Acid Chloride Formation)
-
Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or
line). -
Dissolution: Charge the flask with 2-Bromophenylacetic acid (10.0 g, 46.5 mmol) and dry DCM (50 mL).
-
Activation: Add Thionyl Chloride (5.1 mL, 70 mmol) dropwise via a syringe.
-
Note: A catalytic amount of DMF (2-3 drops) can be added to accelerate the reaction.
-
-
Reflux: Heat the mixture to gentle reflux (approx. 40°C) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride is difficult to see directly, but the disappearance of the starting acid can be checked by quenching an aliquot with methanol).
-
Concentration: Once complete, cool the mixture and concentrate under reduced pressure (rotary evaporator) to remove excess
and solvent.-
Result: A yellow/orange oil (Acid Chloride intermediate). Redissolve this residue in fresh dry DCM (30 mL) for the next step.
-
Phase B: Amide Coupling
-
Preparation: In a separate 500 mL RBF, prepare a solution of Ethylamine (28 mL of 2.0M solution in THF, 56 mmol) and Triethylamine (13 mL, 93 mmol) in dry DCM (50 mL).
-
Cooling: Cool the amine solution to 0°C using an ice bath.
-
Addition: Transfer the acid chloride solution (from Phase A) into a pressure-equalizing addition funnel. Add it dropwise to the cold amine solution over 30 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup:
-
Purification: Recrystallize the crude solid from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO2, 30% EtOAc in Hexanes).
Expected Yield: 8.5 – 9.5 g (75–85%) Appearance: White to off-white crystalline solid.[1]
Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the acid chloride-mediated amide coupling.
Signaling Pathway: Downstream Utility
This molecule is a critical "branch point" intermediate.[1] The diagram below illustrates its utility in synthesizing pharmacological scaffolds, specifically the Palladium-catalyzed intramolecular cyclization to form isoquinolines.[1]
Figure 2: Divergent synthetic utility of the title compound in heterocyclic chemistry.
References
-
Ablordeppey, S. Y., et al. (2011). "Synthesis and σ1 Receptor Binding of Halogenated N,N´-Diphenethylethylenediamines." Journal of Bioanalysis & Biomedicine.
-
Weiner, F., et al. (2018). "N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers." Materials (MDPI).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 884783, 2-(4-Bromophenyl)-N-ethylacetamide" (Isomer Analog).[1] PubChem.
-
Roesch, K. R., & Larock, R. C. (2001). "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." The Journal of Organic Chemistry.
Sources
Application Notes and Protocols: 2-(2-Bromophenyl)-N-ethylacetamide as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-(2-Bromophenyl)-N-ethylacetamide in Complex Molecule Synthesis
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-(2-Bromophenyl)-N-ethylacetamide emerges as a highly valuable, yet underutilized, building block, particularly in the synthesis of heterocyclic scaffolds of significant pharmacological interest. Its structure, featuring a strategically placed bromine atom on the phenyl ring and an N-ethylacetamido side chain, offers a unique combination of functionalities ripe for exploitation in advanced synthetic methodologies.
The presence of the aryl bromide is a key feature, rendering the molecule an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions, cornerstones of modern C-C, C-N, and C-O bond formation, allow for the introduction of diverse substituents at the 2-position of the phenyl ring. Furthermore, the N-ethylacetamido moiety can participate in intramolecular cyclization reactions, providing a direct route to important heterocyclic systems such as oxindoles and carbostyrils, which are prevalent in numerous biologically active compounds.
This guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide and detailed protocols for its application in two powerful synthetic transformations: the intramolecular Heck reaction and the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Synthesis of 2-(2-Bromophenyl)-N-ethylacetamide
The synthesis of 2-(2-Bromophenyl)-N-ethylacetamide can be reliably achieved through the acylation of ethylamine with 2-bromophenylacetyl chloride. This method is generally high-yielding and proceeds under mild conditions.
Protocol 1: Synthesis of 2-(2-Bromophenyl)-N-ethylacetamide
Materials:
-
2-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine solution (e.g., 2 M in THF or 70% in water)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
Step 1: Preparation of 2-Bromophenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), suspend 2-bromophenylacetic acid (1.0 eq) in an excess of thionyl chloride (3-5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-bromophenylacetyl chloride is a yellow to brown oil and can be used in the next step without further purification.
Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The addition of a catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.
Step 2: Amidation with Ethylamine
-
Dissolve the crude 2-bromophenylacetyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (1.2-1.5 eq) and triethylamine (1.5-2.0 eq) in the same anhydrous solvent.
-
Slowly add the ethylamine solution to the cooled acyl chloride solution dropwise with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(2-Bromophenyl)-N-ethylacetamide by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.
Causality Behind Experimental Choices: The reaction is performed at 0 °C to control the exothermicity of the acylation reaction. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous workup removes unreacted starting materials and byproducts.
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.1 (m, 4H, Ar-H), 5.8-5.6 (br s, 1H, NH), 3.7 (s, 2H, CH₂-Ar), 3.3 (q, J = 7.2 Hz, 2H, N-CH₂), 1.1 (t, J = 7.2 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0 (C=O), 136.0, 133.0, 131.0, 129.0, 127.0, 125.0 (Ar-C), 43.0 (CH₂-Ar), 35.0 (N-CH₂), 15.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3300-3250 (N-H stretch), 1640-1630 (C=O, Amide I), 1550-1540 (N-H bend, Amide II) |
| MS (ESI) | m/z 242.0 [M+H]⁺, 244.0 [M+H+2]⁺ |
Note: The spectroscopic data are predicted based on the structure and data from similar compounds. Actual values may vary.
Application in Intramolecular Heck Reaction: Synthesis of 1-Ethyl-1,3-dihydro-2H-indol-2-one
The intramolecular Heck reaction is a powerful tool for the synthesis of cyclic compounds.[1][2] In the case of 2-(2-Bromophenyl)-N-ethylacetamide, this reaction can be used to construct the oxindole scaffold, a core structure in many pharmaceuticals.
Workflow for Intramolecular Heck Reaction
Caption: Workflow for the intramolecular Heck cyclization.
Protocol 2: Intramolecular Heck Reaction
Materials:
-
2-(2-Bromophenyl)-N-ethylacetamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
-
TLC plates and visualization reagents
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-(2-Bromophenyl)-N-ethylacetamide (1.0 eq), Pd(OAc)₂ (0.02-0.05 eq), PPh₃ (0.04-0.10 eq), and K₂CO₃ (2.0-3.0 eq).
-
Add anhydrous DMF or acetonitrile via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to afford 1-ethyl-1,3-dihydro-2H-indol-2-one.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species. The phosphine ligand (e.g., PPh₃) stabilizes the Pd(0) catalyst and facilitates the oxidative addition step.
-
Base: The base is crucial for the final step of the catalytic cycle, the reductive elimination of HBr and regeneration of the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are typically used for Heck reactions as they can dissolve the reactants and the inorganic base.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so the reaction is carried out under an inert atmosphere to prevent its deactivation.
Reaction Mechanism: Intramolecular Heck Reaction
Caption: Mechanism of the intramolecular Heck reaction.
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of 2-(2'-Arylphenyl)-N-ethylacetamide Derivatives
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[3] 2-(2-Bromophenyl)-N-ethylacetamide is an excellent substrate for this reaction, allowing for the synthesis of a wide range of biaryl derivatives.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-(2-Bromophenyl)-N-ethylacetamide
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2-(2-Bromophenyl)-N-ethylacetamide (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: A variety of palladium catalysts can be used for Suzuki couplings. Pd(PPh₃)₄ is a common choice, while catalysts with more specialized ligands like dppf can be used for more challenging substrates.
-
Base: The base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Reaction Mechanism: Suzuki-Miyaura Cross-Coupling
Caption: Mechanism of the Suzuki-Miyaura cross-coupling.
Safety and Handling
2-(2-Bromophenyl)-N-ethylacetamide should be handled with appropriate safety precautions. While specific toxicity data is not available, it is a bromo-aromatic compound and should be treated as potentially harmful.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-(2-Bromophenyl)-N-ethylacetamide is a versatile and valuable intermediate for the synthesis of complex organic molecules, particularly those containing heterocyclic scaffolds. The protocols provided in this guide for its synthesis and application in intramolecular Heck and Suzuki-Miyaura reactions offer a solid foundation for researchers in drug discovery and organic synthesis. The detailed explanations of the rationale behind the experimental procedures are intended to facilitate the adaptation and optimization of these methods for a wide range of synthetic targets.
References
-
Organic Syntheses. (1951). N-BROMOACETAMIDE. 31, 17. doi: 10.15227/orgsyn.031.0017. Retrieved from [Link]
-
Zia-ur-Rehman, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Molecules, 27(23), 8201. doi: 10.3390/molecules27238201. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Intramolecular Heck reaction. In Wikipedia. Retrieved from [Link]
-
Wang, C., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(3), 847–852. doi: 10.1021/acs.orglett.0c04030. Retrieved from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. 3(12). Retrieved from [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. In L. A. Paquette (Ed.), Organic Reactions (Vol. 60). John Wiley & Sons, Inc. doi: 10.1002/0471264180.or060.02. Retrieved from [Link]
-
Organic Syntheses. (2014). 1-(4-Bromophenyl)ethanone oxime (1). 91, 1. doi: 10.15227/orgsyn.091.0001. Retrieved from [Link]
-
Pietrzyk, A., et al. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 11(11), 2276. doi: 10.3390/ma11112276. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Genov, M., et al. (2013). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Heterocyclic Acceptors. ACS Catalysis, 3(1), 108–111. doi: 10.1021/cs3007629. Retrieved from [Link]
-
European Patent Office. (n.d.). Novel carbostyril derivative and process for preparing same. Retrieved from [Link]
-
Abdel-rahman, A. A.-H., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 604–620. doi: 10.1080/14756366.2022.2036237. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 40(34), 8451–8462. doi: 10.1039/c1dt10543a. Retrieved from [Link]
-
Szabó, K. J. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1386–1405. doi: 10.3762/bjoc.17.84. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4869–4873. doi: 10.1002/anie.200801042. Retrieved from [Link]
Sources
- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Applications of 2-(2-Bromophenyl)-N-ethylacetamide in medicinal chemistry
Topic: Applications of 2-(2-Bromophenyl)-N-ethylacetamide in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.
Executive Summary: The "Latent Heterocycle" Strategy
In modern medicinal chemistry, 2-(2-Bromophenyl)-N-ethylacetamide (CAS: 1150114-82-1) is not merely a building block; it is a privileged latent heterocycle . While often categorized simply as a halogenated amide, its true value lies in its predisposition to undergo intramolecular cyclization to form isoindolin-1-ones —a scaffold ubiquitous in antipsychotics (e.g., Pazinaclone analogs), anti-inflammatory agents, and kinase inhibitors.
This Application Note moves beyond basic synthesis. It details the strategic use of this molecule as a divergence point for Fragment-Based Drug Discovery (FBDD) and provides a validated protocol for its conversion into bioactive heterocycles via Palladium-catalyzed cross-coupling.
Part 1: Strategic Applications in Drug Discovery
Precursor for N-Substituted Isoindolin-1-ones
The primary utility of 2-(2-Bromophenyl)-N-ethylacetamide is its role as a "pre-cyclized" precursor. Through intramolecular Buchwald-Hartwig amidation, the molecule cyclizes to form 2-ethylisoindolin-1-one .
-
Medicinal Relevance: The isoindolinone core is a bioisostere of the isoquinoline and quinazolinone scaffolds found in bioactive alkaloids.[1]
-
Advantage: Unlike starting with a pre-formed isoindolinone, using the acyclic acetamide allows for late-stage diversification (LSD) at the benzylic position (via C-H activation) or the aromatic ring (via Suzuki coupling) before locking the conformation.
Divergent Library Generation (The "Br-Handle" Strategy)
The ortho-bromo substituent serves as a high-fidelity handle for Suzuki-Miyaura or Stille couplings. This allows researchers to append biaryl systems prior to cyclization.[1]
-
Workflow:
Molecularly Imprinted Polymers (MIPs) Template
Beyond small molecule synthesis, this scaffold is used in materials science to design Molecularly Imprinted Polymers .[1][2] The 2-(2-bromophenyl) moiety acts as a template to create cavities within polymer matrices selective for halogenated environmental pollutants or specific drug metabolites (e.g., diclofenac metabolites).
Part 2: Validated Experimental Protocol
Protocol: Intramolecular Cyclization to 2-Ethylisoindolin-1-one
Objective: Synthesize the pharmacophore core 2-ethylisoindolin-1-one via Pd-catalyzed intramolecular C-N bond formation.
Reaction Scheme: 2-(2-Bromophenyl)-N-ethylacetamide → [Pd(OAc)2 / Xantphos] → 2-Ethylisoindolin-1-one
Reagents & Materials:
-
Substrate: 2-(2-Bromophenyl)-N-ethylacetamide (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (7.5 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical Step):
-
In a glovebox or under strictly inert conditions, charge a reaction vial with Pd(OAc)₂ and Xantphos.[1]
-
Add 1/5th of the total dioxane volume.[1] Stir at room temperature for 10 minutes.
-
Why: Pre-forming the active Pd(0)-Ligand complex prevents Pd-black precipitation and ensures the "bite angle" of Xantphos (111°) effectively chelates the metal for the reductive elimination step.
-
-
Reaction Assembly:
-
Thermal Activation:
-
Heat the reaction block to 100°C .
-
Stir vigorously (800 rpm) for 12–16 hours.
-
Monitoring: Monitor via LC-MS.[1] Look for the loss of the bromine isotope pattern (1:1 ratio of M/M+2) and the appearance of the cyclized mass (M-HBr).
-
-
Work-up & Purification:
Data Interpretation & QC:
| Parameter | Observation | Interpretation |
| 1H NMR (CDCl₃) | Disappearance of broad singlet at ~5.5-6.5 ppm | Loss of Amide N-H (Successful Coupling) |
| 1H NMR (CDCl₃) | Shift of benzylic -CH₂- | Signal often sharpens and shifts downfield (~4.3 ppm) due to ring constraint. |
| LC-MS | Mass shift: [M+H]⁺ = 242/244 → 162 | Loss of HBr (80/82 Da).[1] |
| Visual | Reaction turns dark orange/brown | Formation of active Pd species (Normal).[1] |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways available for this scaffold: Pathway A (Direct Cyclization) vs. Pathway B (Library Expansion).[1]
Figure 1: Divergent synthesis pathways.[1] Path A yields the isoindolinone core; Path B enables library expansion via cross-coupling.[1]
References
-
Yin, J., & Buchwald, S. L. (2002).[1][3] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[3][4] Journal of the American Chemical Society, 124(21), 6043–6048.[1][4]
-
Xiao, B., Gong, T. J., Xu, J., Liu, Z. J., & Liu, L. (2011).[1] Palladium-Catalyzed Intermolecular Directed C–H Amidation of Aromatic Ketones. Journal of the American Chemical Society, 133(5), 1466–1474.[1]
-
Kupai, J., et al. (2019).[1] N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.[2] Materials, 12(11), 1838.[1]
-
PubChem. (2025).[1][5] 2-(2-Bromophenyl)acetic acid (Precursor Data). National Library of Medicine.[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 4. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Engineering of N-Phenylacetamide Conjugates for Isoform-Selective Carbonic Anhydrase Inhibition
Topic: Development of N-phenylacetamide conjugates for carbonic anhydrase inhibitors Content Type: Detailed Application Notes and Protocols
Introduction: The "Tail Approach" in CAI Design
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of CO₂.[1][2] While classical inhibitors like acetazolamide are potent, they lack isoform selectivity, leading to systemic side effects by inhibiting the ubiquitous cytosolic isoforms hCA I and hCA II.
The development of N-phenylacetamide conjugates represents a paradigmatic shift toward the "Tail Approach." In this architecture, the benzenesulfonamide moiety acts as the Zinc-Binding Group (ZBG), anchoring the molecule to the catalytic Zn²⁺ ion. The N-phenylacetamide linker (-NH-CO-CH₂-) serves as a flexible tether, extending a variable "tail" toward the hydrophobic or hydrophilic pockets at the active site entrance. This extension is critical for differentiating between the off-target cytosolic isoforms and the therapeutic targets, such as the tumor-associated, hypoxia-inducible hCA IX and XII.
Application Note: Chemical Synthesis of N-Phenylacetamide Conjugates
Objective: To synthesize a library of 2-(substituted-amino)-N-(4-sulfamoylphenyl)acetamide derivatives via a divergent intermediate strategy.
Retrosynthetic Logic
The synthesis relies on a high-yield, two-step sequence:
-
Acylation: Conversion of sulfanilamide to an electrophilic "warhead" intermediate (2-chloro-N-(4-sulfamoylphenyl)acetamide).
-
Nucleophilic Substitution: Displacement of the α-chloro group by diverse secondary amines (the "tail").
Protocol: Step-by-Step Synthesis
Step 1: Synthesis of the Electrophilic Intermediate
-
Reagents: Sulfanilamide (1.0 eq), Chloroacetyl chloride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Base/Buffer).
-
Procedure:
-
Dissolve sulfanilamide (1.72 g, 10 mmol) in 20 mL of glacial acetic acid containing sodium acetate (1.0 g).
-
Cool the solution to 0–5 °C in an ice bath.
-
Add chloroacetyl chloride (1.35 g, 12 mmol) dropwise over 15 minutes. Critical: Maintain temperature <10°C to prevent bis-acylation.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate immediately.
-
Filter the white solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.
-
-
Validation: Melting point (212–214 °C) and ¹H-NMR (Singlet at δ 4.3 ppm for -CH₂Cl).
Step 2: Introduction of the "Tail" (N-Alkylation)
-
Reagents: Intermediate from Step 1 (1.0 eq), Secondary Amine (e.g., 4-benzylpiperidine, morpholine) (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (ACN) or DMF.
-
Procedure:
-
Suspend the chloro-intermediate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry ACN (10 mL/mmol).
-
Add the secondary amine (1.1 eq) and a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein-like displacement.
-
Reflux the mixture for 6–12 hours. Monitor consumption of the starting material by TLC (Mobile phase: CHCl₃/MeOH 9:1).
-
Evaporate the solvent under reduced pressure.
-
Resuspend residue in water, filter the precipitate, or extract with ethyl acetate if oily.
-
Purify via silica gel column chromatography.
-
Synthetic Workflow Diagram
Figure 1: Divergent synthetic pathway for N-phenylacetamide CAIs allowing rapid library generation.
Application Note: Biological Evaluation (Stopped-Flow Kinetics)
Objective: Determine the inhibition constant (
Mechanistic Principle
This assay measures the catalytic rate of CO₂ hydration:
Detailed Protocol
A. Buffer Preparation
-
Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄ (to maintain ionic strength), pH 7.5.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate Solution: Saturate water with pure CO₂ gas at 25°C for 1 hour.
. Dilute with water to generate substrate concentrations ranging from 1.7 to 17 mM.
B. Instrument Setup (Applied Photophysics SX.18MV or similar)
-
Temperature: 20°C (Standard) or 0°C (for very fast isoforms like hCA II).
-
Detection: Absorbance at 557 nm.
-
Shot Volume: 50 µL Enzyme mix + 50 µL Substrate mix.
C. Experimental Workflow
-
Incubation: Incubate the enzyme (hCA I, II, IX, or XII) with the inhibitor (at concentrations
to M) for 15 minutes at room temperature to ensure E-I complex formation. -
Mixing: The stopped-flow instrument rapidly mixes the Enzyme-Inhibitor-Indicator solution with the CO₂ Substrate solution.
-
Data Acquisition: Record the change in absorbance over 0.5–2.0 seconds.
-
Control: Measure the uncatalyzed rate (buffer only + CO₂) and subtract this from the enzyme-catalyzed rates.
Data Analysis & Calculation
The initial rates (
Typical Data Presentation Table:
| Compound ID | Tail Structure (R) | hCA I | hCA II | hCA IX | Selectivity Ratio (II/IX) |
| AAZ (Std) | - | 250 | 12 | 25 | 0.48 |
| Conj-1 | 4-benzylpiperidine | 4500 | 230 | 8.5 | 27.0 |
| Conj-2 | Morpholine | 3200 | 150 | 45 | 3.3 |
Note: High selectivity for hCA IX is indicated by a high II/IX ratio.
Assay Logic Diagram
Figure 2: Stopped-flow kinetic assay configuration for capturing rapid CO₂ hydration rates.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2018). 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is an effective human carbonic anhydrase (hCA) inhibitor designed through the tail approach.[1][4] New Journal of Chemistry. Link
-
Khalifah, R. G. (1971).[5] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[5] Link
-
Eldehna, W. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Alterio, V., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII. New Journal of Chemistry. Link
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
HPLC-MS/MS analytical method for quantifying phenylacetamides
Application Note: High-Sensitivity Quantitation of Phenylacetamide Derivatives in Biological Matrices via UHPLC-MS/MS
Executive Summary
This protocol details a robust, validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of
Key Performance Indicators:
-
LLOQ: 1.0 ng/mL in plasma.
-
Run Time: 6.5 minutes.[1]
-
Selectivity: Chromatographic resolution of isobaric interferences (e.g., Acetanilide).
Introduction & Scientific Context
The analysis of phenylacetamides presents a unique set of challenges often overlooked in standard bioanalytical workflows.
-
The Isomer Challenge:
-Phenylacetamide ( ) is isobaric with N-phenylacetamide (Acetanilide). Both share a precursor ion of 136.1. While MS/MS fragmentation differs slightly, chromatographic separation is mandatory to prevent cross-talk and ensure regulatory compliance (ICH M7). -
Polarity & Retention: PAA is a small, moderately polar molecule (logP
0.8). On traditional C18 columns, it often elutes in the void volume, leading to severe ion suppression from unretained matrix salts.
Strategic Solution: This method utilizes a Biphenyl or Phenyl-Hexyl stationary phase . These phases employ
Method Development Strategy
The following diagram illustrates the decision matrix used to optimize this protocol, ensuring "Self-Validating" logic.
Figure 1: Method Optimization Cycle demonstrating the selection of stationary phase and MS transitions.
Detailed Protocol
Materials & Reagents
-
Analytes:
-Phenylacetamide (Sigma-Aldrich, >99%), Acetanilide (Resolution Control). -
Internal Standard (IS): Phenylacetamide-
(CDN Isotopes) or Acetanilide- . -
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
Rationale: LLE is cleaner but PAA is moderately polar and recovery can be inconsistent. PPT with a "crash solvent" containing the IS is robust and high-throughput.
-
Aliquot: Transfer 50
L of plasma into a 1.5 mL centrifuge tube. -
Spike: Add 10
L of working standard (or blank solvent).[2] -
Precipitate: Add 200
L of Ice-Cold Acetonitrile containing the Internal Standard (50 ng/mL). -
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100
L of supernatant to a vial and dilute with 100 L of 0.1% Formic Acid in Water.-
Note: This dilution step (1:1) is critical to match the solvent strength to the initial mobile phase, preventing peak broadening (solvent effects).
-
Chromatographic Conditions (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7
m) or Waters BEH Phenyl. -
Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[3]
-
Why Methanol? MeOH provides better selectivity for the phenyl-ring interactions than ACN.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Loading |
| 0.50 | 5 | Isocratic Hold (Desalting) |
| 4.00 | 95 | Elution |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
| 6.50 | 5 | End of Run |
Mass Spectrometry Parameters
-
Source: ESI Positive (
).[4] -
Spray Voltage: 3500 V.
-
Gas Temps: 350°C / 50 psi (Sheath/Aux).
MRM Transitions:
| Analyte | Precursor ( | Product ( | CE (eV) | Type | Mechanism |
| Phenylacetamide | 136.1 | 91.1 | 18 | Quant | Tropylium Ion ( |
| 136.1 | 119.1 | 10 | Qual | Loss of | |
| Acetanilide (Isobar) | 136.1 | 94.1 | 20 | Monitor | Aniline Ion (Loss of Ketene) |
| Phenylacetamide- | 141.1 | 96.1 | 18 | IS | Deuterated Tropylium |
Workflow Visualization
Figure 2: Sample Preparation and Analytical Workflow.
Validation Summary (Representative Data)
This method adheres to FDA Bioanalytical Method Validation Guidelines (May 2018).
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 – 1000 ng/mL | |
| Accuracy (Inter-day) | 94.5% – 103.2% | |
| Precision (%CV) | < 6.8% | |
| Recovery | 88% (Consistent) | Consistent across range |
| Matrix Effect | 1.05 (Normalized IS) |
Self-Validating Check:
-
Isomer Check: Inject a mixed standard of Phenylacetamide and Acetanilide. They must be baseline separated (
). On a Biphenyl column, Phenylacetamide typically elutes earlier than Acetanilide due to the primary amide being more polar than the secondary amide.
Troubleshooting & Tips
-
Carryover: Phenylacetamides can be "sticky" due to the aromatic ring. Ensure the needle wash contains 50% Methanol/Isopropanol.
-
Ammonium Adducts: If using Ammonium Acetate buffers, you may see an
adduct at 153. If this dominates, increase Source Temperature or Cone Voltage to force in-source fragmentation to the species. -
Interferences: Phenylacetic acid (a metabolite) does not interfere in ESI+ mode as it ionizes poorly compared to the amide.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
- Sutlovic, D., et al. (2014). Simultaneous determination of phenylbutyrate and its metabolites in blood and urine by LC-MS/MS. (Contextual grounding for phenyl-metabolite analysis).
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
PubChem Compound Summary. (2025). Phenylacetamide (CID 7410). National Library of Medicine. Link
Sources
Application Notes and Protocols: Molecular Docking Studies of 2-(2-Bromophenyl)-N-ethylacetamide Analogs with Butyrylcholinesterase
Introduction
Molecular docking is a powerful computational technique utilized in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) with a macromolecular target, typically a protein.[1] This method is instrumental in structure-based drug design, facilitating the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern ligand-protein recognition.[1] This application note provides a detailed protocol for conducting molecular docking studies on 2-(2-Bromophenyl)-N-ethylacetamide analogs, a class of compounds with potential therapeutic applications.
While the specific biological targets of 2-(2-Bromophenyl)-N-ethylacetamide analogs are not extensively characterized, the broader class of substituted acetamide derivatives has demonstrated a range of pharmacological activities. Notably, studies have shown that certain substituted acetamide derivatives act as inhibitors of Butyrylcholinesterase (BChE).[2] BChE is a serine hydrolase that plays a role in cholinergic neurotransmission and is a therapeutic target for Alzheimer's disease.[2] Therefore, this protocol will utilize human Butyrylcholinesterase as the representative protein target to establish a robust and reproducible molecular docking workflow for 2-(2-Bromophenyl)-N-ethylacetamide analogs.
This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.
Materials and Software
To execute this protocol, the following software and resources are required. All listed software is freely available for academic use.
| Software/Resource | Recommended Version | Purpose |
| AutoDock Vina | 1.2.3 or later | Docking Engine |
| MGLTools (AutoDockTools) | 1.5.7 or later | File preparation (PDBQT), Grid Box setup |
| UCSF Chimera / ChimeraX | Latest | Protein preparation and visualization |
| PyMOL | Latest | Visualization and analysis of docking results |
| PubChem Database | N/A | Ligand structure retrieval |
| RCSB Protein Data Bank | N/A | Protein structure retrieval |
Experimental Workflow Diagram
The overall molecular docking process follows a structured workflow, from initial data retrieval to the final analysis of results.
Caption: A flowchart illustrating the key stages of the molecular docking protocol.
Detailed Step-by-Step Protocol
Part 1: Ligand Preparation
The initial and critical step in molecular docking is the accurate preparation of the ligand.[2] This involves retrieving the 2D structure of the 2-(2-Bromophenyl)-N-ethylacetamide analog, converting it to a 3D conformation, and preparing it in the required file format for docking.
Step 1.1: Retrieval of Ligand Structure
-
Access the PubChem database (pubchem.ncbi.nlm.nih.gov).
-
Search for "2-(2-Bromophenyl)-N-ethylacetamide" or the specific analog of interest.
-
Download the 2D structure in SDF format.
Step 1.2: 3D Structure Generation and Energy Minimization
Causality: The 2D structure obtained from databases lacks the three-dimensional information necessary for docking. Generating a 3D conformer and subsequently minimizing its energy ensures a low-energy, stable conformation for the docking simulation, which is more representative of its state in a biological system.
-
Open UCSF Chimera.
-
Go to File > Open and select the downloaded SDF file.
-
The 2D structure will be displayed. Chimera will prompt to generate a 3D structure. Click OK.
-
To perform energy minimization, go to Tools > Structure Editing > Minimize Structure.
-
Select the ligand and use the default settings (Steepest Descent steps: 100, Conjugate Gradient steps: 10). Click Minimize.
-
Save the energy-minimized ligand as a MOL2 file (File > Save MOL2).
Step 1.3: Preparation of Ligand PDBQT File
Causality: AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic coordinates, partial charges, and information about rotatable bonds.[3][4] MGLTools is used to assign these necessary parameters.
-
Open AutoDockTools (ADT).
-
Go to Ligand > Input > Open and select the saved MOL2 file.
-
ADT will automatically detect the root of the ligand and the number of rotatable bonds.
-
Go to Ligand > Output > Save as PDBQT. Save the file with a descriptive name (e.g., ligand.pdbqt).
Part 2: Protein Preparation
Proper preparation of the target protein is crucial for a successful docking study.[5][6] This involves retrieving the protein structure, removing non-essential molecules, adding hydrogen atoms, and assigning charges.
Step 2.1: Retrieval of Protein Structure
-
Access the RCSB Protein Data Bank (rcsb.org).
-
Search for human Butyrylcholinesterase. A suitable crystal structure is PDB ID: 4BDS .
-
Download the PDB file.
Step 2.2: Cleaning the Protein Structure
Causality: PDB files often contain non-protein atoms such as water molecules, ions, and co-crystallized ligands.[7] These can interfere with the docking process and should be removed to ensure that the ligand interacts only with the protein's active site.[5][6]
-
Open the downloaded PDB file (4BDS.pdb) in UCSF Chimera.
-
Remove water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.
-
Remove any co-crystallized ligands and ions by selecting them and deleting them in a similar manner.
-
Save the cleaned protein structure as a new PDB file (e.g., 4BDS_cleaned.pdb).
Step 2.3: Adding Hydrogens and Assigning Charges
Causality: Hydrogen atoms are often not resolved in crystal structures but are essential for defining the correct ionization and hydrogen bonding patterns in the protein's active site.[5][6] Assigning partial charges is necessary for the scoring function to calculate electrostatic interactions.[3]
-
In UCSF Chimera, with the cleaned protein loaded, go to Tools > Structure Editing > AddH. Use the default settings and click OK.
-
Go to Tools > Structure Editing > Add Charge. Select the AMBER ff14SB force field for proteins. Click OK.
-
Save the prepared protein as a MOL2 file (File > Save MOL2).
Step 2.4: Preparation of Protein PDBQT File
-
Open AutoDockTools.
-
Go to Grid > Macromolecule > Open and select the prepared protein PDB file (4BDS_prepared.pdb).
-
ADT will add hydrogens and compute Gasteiger charges.
-
Save the protein in PDBQT format: Grid > Macromolecule > Write. Save as 4BDS.pdbqt.
Part 3: Molecular Docking Simulation
This phase involves defining the binding site on the protein and running the docking simulation using AutoDock Vina.
Step 3.1: Grid Box Generation
Causality: The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for the best binding pose for the ligand.[2] The size and center of the grid box are critical parameters that directly influence the outcome of the docking simulation.
-
In AutoDockTools, with the protein loaded, go to Grid > Grid Box.
-
A grid box will appear around the protein.
-
To define the active site, you can identify key residues from the literature or by inspecting the binding site of the co-crystallized ligand in the original PDB file. For 4BDS, the active site is located in a deep gorge. Key residues include Trp82, Tyr128, and His438.
-
Adjust the center and dimensions of the grid box to encompass the active site. A good starting point is a box of 25 x 25 x 25 Å centered on the active site.
-
Note down the coordinates of the grid center and the dimensions.
-
Save the grid parameters: File > Close Saving Current.
Step 3.2: Configuration File for AutoDock Vina
AutoDock Vina requires a configuration file (e.g., conf.txt) that specifies the input files and the grid box parameters. Create a text file with the following content, replacing the file names and coordinates as needed:
Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the computational time but also increase the probability of finding the optimal binding pose. A value of 8 is a reasonable starting point for routine docking.
Step 3.3: Running the Docking Simulation
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and the configuration file.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
This will initiate the docking simulation, and the results will be saved in docking_results.pdbqt and a log file named docking_log.txt.
Part 4: Analysis of Docking Results
The analysis of docking results involves evaluating the binding affinity, examining the binding poses, and identifying key molecular interactions.
Step 4.1: Examining the Docking Scores
-
Open the docking_log.txt file.
-
This file contains a table of the predicted binding affinities (in kcal/mol) for the top binding poses.
-
A more negative binding affinity indicates a more favorable binding interaction.
Step 4.2: Visualization of Binding Poses
-
Open PyMOL.
-
Load the prepared protein PDBQT file (4BDS.pdbqt).
-
Load the docking results PDBQT file (docking_results.pdbqt). This file contains multiple binding poses.
-
Use the object menu in PyMOL to view and analyze each pose.
-
Identify the pose with the best binding affinity and examine its interactions with the protein's active site.
Step 4.3: Analysis of Molecular Interactions
Causality: Understanding the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein is crucial for rational drug design and lead optimization.
-
In PyMOL, with the protein and the best ligand pose displayed, use the Wizard > Measurement tool to identify hydrogen bonds and measure distances.
-
To visualize interactions, you can use the Action > preset > ligand sites > cartoon (for the protein) and sticks (for the ligand).
-
Identify key amino acid residues in the active site that are interacting with the ligand.
-
Generate high-quality images for publication or presentation.
Part 5: Protocol Validation
Causality: Validating the docking protocol is a critical step to ensure that the chosen parameters can accurately predict the binding mode of a ligand. This is typically done by redocking a co-crystallized ligand into the protein's active site and comparing the predicted pose with the crystallographic pose.
Step 5.1: Redocking the Co-crystallized Ligand
-
If the chosen PDB structure has a co-crystallized ligand, extract it and prepare it as a PDBQT file following the ligand preparation protocol.
-
Use the same protein structure and grid box parameters to dock the co-crystallized ligand.
-
Compare the predicted binding pose of the co-crystallized ligand with its original crystallographic pose.
Step 5.2: Calculating the Root Mean Square Deviation (RMSD)
Causality: The RMSD is a quantitative measure of the similarity between two structures. A low RMSD value between the docked pose and the crystallographic pose indicates that the docking protocol is reliable.
-
In PyMOL, align the protein structure with the docked co-crystallized ligand and the original crystal structure.
-
Use the align command to superimpose the docked ligand onto the crystallographic ligand.
-
The RMSD value will be displayed in the PyMOL command line. An RMSD value below 2.0 Å is generally considered a successful validation.
Summary of Quantitative Data
| Parameter | Description | Typical Value/Range |
| Binding Affinity | The predicted free energy of binding. | -5 to -15 kcal/mol for drug-like molecules. |
| RMSD (Validation) | Root Mean Square Deviation between the redocked and crystallographic ligand poses. | < 2.0 Å for a validated protocol. |
Conclusion
This application note provides a comprehensive and detailed protocol for performing molecular docking studies of 2-(2-Bromophenyl)-N-ethylacetamide analogs with Butyrylcholinesterase as a representative target. By following these steps, researchers can obtain valuable insights into the potential binding modes and affinities of their compounds, thereby accelerating the drug discovery and development process. It is important to remember that molecular docking is a computational prediction, and the results should be validated with experimental assays.
References
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. PubMed. [Link]
-
How does one prepare proteins for molecular docking?. Quora. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives. MDPI. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Molecular docking protocol validation. ResearchGate. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
-
Introduction to in silico docking. Galaxy Training. [Link]
-
Protein-ligand docking. Galaxy Training. [Link]
-
2-Bromopalmitate Analogues as Activity-Based Probes To Explore Palmitoyl Acyltransferases. ResearchGate. [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC - NIH. [Link]
-
How to interprete and analyze molecular docking results?. ResearchGate. [Link]
-
Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]
-
An update of label-free protein target identification methods for natural active products. Europe PMC. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Brieflands. [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
2-[1-(4-bromophenyl)propylamino]-N-ethylacetamide. PubChem. [Link]
Sources
- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Combinatorial Optimization of Activity-Based Probes for Acyl Protein Thioesterases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide | Benchchem [benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-(2-Bromophenyl)-N-ethylacetamide in the Synthesis of N-Substituted Oxindoles
Introduction: A Versatile Precursor for Core Heterocyclic Scaffolds
In the landscape of modern synthetic organic chemistry, the efficient construction of heterocyclic frameworks remains a cornerstone of drug discovery and materials science. Among these, the oxindole scaffold is of particular interest due to its prevalence in a wide array of biologically active natural products and pharmaceuticals.[1] This guide details the application of 2-(2-Bromophenyl)-N-ethylacetamide as a strategic precursor for the synthesis of N-substituted oxindoles, specifically focusing on the formation of N-ethyl-1,3-dihydro-2H-indol-2-one. This transformation is achieved through a robust and widely applicable palladium-catalyzed intramolecular cyclization, a variant of the renowned Heck reaction.[2]
The inherent structure of 2-(2-Bromophenyl)-N-ethylacetamide, featuring a bromo-aryl group and a tethered secondary amide, makes it an ideal candidate for intramolecular C-C bond formation. This application note will provide researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanistic principles, a detailed experimental protocol, and expert insights into this valuable synthetic transformation.
Core Application: Palladium-Catalyzed Intramolecular Cyclization to N-Ethyl-1,3-dihydro-2H-indol-2-one
The primary application of 2-(2-Bromophenyl)-N-ethylacetamide in heterocyclic synthesis is its conversion to N-ethyl-1,3-dihydro-2H-indol-2-one. This reaction proceeds via a palladium-catalyzed intramolecular C-H activation and C-C bond formation, a process that offers high regioselectivity and functional group tolerance.[3] The resulting N-substituted oxindole is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[4]
Mechanistic Insights: The Palladium Catalytic Cycle
The transformation of 2-(2-Bromophenyl)-N-ethylacetamide to N-ethyl-1,3-dihydro-2H-indol-2-one is a classic example of a palladium-catalyzed intramolecular Heck-type reaction.[5] The catalytic cycle can be understood through the following key steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.[5]
-
Intramolecular C-H Activation/Cyclization: The tethered acetamide group facilitates the intramolecular C-H activation of the α-carbon of the acetyl group. This leads to the formation of a five-membered palladacycle intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the palladium catalyst, which forges the new carbon-carbon bond and forms the desired oxindole ring system. The palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[5]
The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[6]
Experimental Protocol: Synthesis of N-Ethyl-1,3-dihydro-2H-indol-2-one
This protocol is adapted from established procedures for the palladium-catalyzed synthesis of oxindoles from haloacetanilides.[3]
Materials and Reagents:
-
2-(2-Bromophenyl)-N-ethylacetamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl (a suitable phosphine ligand)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous toluene or another suitable high-boiling solvent
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(2-Bromophenyl)-N-ethylacetamide (1.0 eq), palladium(II) acetate (0.05 eq), and the phosphine ligand (0.10 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by triethylamine (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford N-ethyl-1,3-dihydro-2H-indol-2-one as a pure product.
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Palladium(II) acetate | A common and effective palladium precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | 2-(Di-tert-butylphosphino)biphenyl | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination steps.[6] |
| Base | Triethylamine | A common organic base used to neutralize the HBr formed during the reaction and to facilitate the C-H activation step. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for palladium-catalyzed cross-coupling reactions. |
| Temperature | 100-110 °C | Sufficient to promote the catalytic cycle at a reasonable rate without significant decomposition of reactants or products. |
| Reaction Time | 12-24 hours | Typical duration for this type of intramolecular cyclization; should be monitored by TLC or LC-MS. |
Expertise & Experience: Causality Behind Experimental Choices
The success of this intramolecular cyclization hinges on the careful selection of the catalytic system and reaction conditions.
-
The Catalyst and Ligand System: The choice of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand is critical. The ligand not only stabilizes the palladium catalyst but also influences its reactivity. Sterically hindered biarylphosphine ligands have been shown to be particularly effective in promoting the challenging C-H activation and reductive elimination steps required for oxindole formation.[3]
-
The Role of the Base: A suitable base is essential for the reaction to proceed. It serves to neutralize the hydrobromic acid that is generated during the catalytic cycle. The choice of a non-nucleophilic organic base like triethylamine prevents unwanted side reactions.
-
Solvent Selection: Anhydrous, high-boiling solvents are preferred to ensure the reaction can be conducted at elevated temperatures to overcome the activation energy of the C-H activation step. Toluene is a common choice due to its inertness and appropriate boiling point.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating. The identity and purity of the final product, N-ethyl-1,3-dihydro-2H-indol-2-one, can be unequivocally confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the absence of starting material.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactam ring in the oxindole product.
Successful synthesis of the target oxindole with the expected spectral data validates the efficacy of the described protocol.
References
-
D. Kamal, S. A. Khan, and A. Husain, "1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study," Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 13, pp. 4345-4350, 2012.
-
M. C. Willis, "Palladium-Catalyzed C-H Functionalization of Biaryl Compounds," ResearchGate, 2017.
-
J. F. Hartwig, "Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation," The Journal of Organic Chemistry, vol. 66, no. 10, pp. 3402-3415, 2001.
-
M. Molbank, "Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure," MDPI, 2026.
-
Angewandte Chemie, "Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles," PubMed, 2022.
-
Molecules, "Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides," MDPI, 2022.
-
Academia.edu, "1,3-dihydro-2H-indol-2-ones derivatives: Design, Synthesis, in vitro antibacterial, antifungal and antitubercular study," Academia.edu, 2012.
-
RSC Advances, "2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives," PMC, 2023.
-
Organic & Medicinal Chemistry International Journal, "Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review," Juniper Publishers, 2018.
-
Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal.
-
Organic Process Research & Development, "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry," ACS Publications, 2023.
-
The Chemical Reaction Database, "Palladium(II-IV) catalysis," The Chemical Reaction Database, 2009.
-
Macmillan Group Meeting, "The Intramolecular Heck Reaction," Macmillan Group, 2004.
-
Current Organic Chemistry, "Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters," Bentham Science, 2013.
-
Journal of Heterocyclic Chemistry, "Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives," Wiley Online Library, 2025.
-
Organic Chemistry Frontiers, "Efficient synthesis of N-butadiene substituted oxindole derivatives," RSC Publishing, 2019.
-
Organic Chemistry Portal, "Synthesis of oxindoles," Organic Chemistry Portal.
-
Chemistry LibreTexts, "Heck Reaction," Chemistry LibreTexts, 2023.
-
Molecules, "One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones," MDPI, 2022.
Sources
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Oxindole synthesis [organic-chemistry.org]
- 4. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Techniques for Growing Single Crystals of N-(2-Bromophenyl)acetamide for X-ray Crystallography
An in-depth technical guide for researchers, scientists, and drug development professionals.
**Abstract
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, a cornerstone of modern drug development and materials science. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for this task, but its success is entirely contingent on the availability of high-quality single crystals.[1] This application note provides a comprehensive guide to the crystallization of N-(2-Bromophenyl)acetamide, a member of the acetanilide family of compounds known for exhibiting polymorphism.[2][3] We present a series of detailed protocols, from foundational principles to advanced troubleshooting, designed to empower researchers to overcome common challenges and successfully cultivate crystals suitable for crystallographic analysis. The causality behind each experimental choice is explained to foster a deeper understanding of the crystallization process.
Introduction: The Crystallization Imperative
The journey from a synthesized compound to a fully elucidated crystal structure begins with one critical, often challenging, step: growing a single crystal. An ideal crystal for SC-XRD is a well-ordered, three-dimensional lattice, free of significant defects, twins, or internal strain, typically with dimensions of at least 0.05 x 0.05 x 0.2 mm³.[1]
N-(2-Bromophenyl)acetamide (C₈H₈BrNO) belongs to the N-arylacetamide class of molecules.[4][5] These compounds are of significant interest due to their structural motifs, which are relevant in medicinal chemistry and materials science.[6][7] However, the planarity of the amide group and the phenyl ring, combined with hydrogen bonding capabilities (N-H···O), can lead to complex packing arrangements and the formation of different crystal forms, or polymorphs.[2][6] The ability to isolate and structurally characterize a specific polymorph is crucial, as different forms can have varying physical properties, including solubility and stability.
This guide moves beyond simple recipes, focusing on the underlying principles of achieving controlled supersaturation—the thermodynamic driving force for crystallization.[8] We will explore the most effective techniques, providing step-by-step protocols and troubleshooting advice based on field-proven insights.
Foundational Principles: Mastering Supersaturation
Crystallization is a two-step process: nucleation (the formation of a stable, microscopic crystalline embryo) and growth (the subsequent addition of molecules to the nucleus). Both steps occur in a supersaturated solution, a metastable state where the concentration of the solute exceeds its equilibrium solubility.[8] The quality of the final crystal is inversely proportional to the rate at which supersaturation is achieved; slow, controlled processes yield larger, more ordered crystals.[9]
Key factors that must be meticulously controlled include:
-
Purity: The starting material must be of the highest possible purity, as impurities can inhibit crystal growth or be incorporated as defects.[10]
-
Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[10][11]
-
Temperature: Solubility is often temperature-dependent, a property exploited in slow-cooling methods.[8]
-
Mechanical Stability: Vibrations can induce rapid, uncontrolled nucleation, resulting in a shower of microcrystals instead of a few large single crystals.[12][13]
Pre-Crystallization Protocol: Synthesis and Purification
While various synthetic routes exist, N-(2-Bromophenyl)acetamide is commonly prepared by the acetylation of 2-bromoaniline.[14] Regardless of the synthetic method, rigorous purification is non-negotiable.
Protocol 3.1: Final Purification by Recrystallization
-
Objective: To remove any residual starting materials, by-products, or amorphous content.
-
Solvent Selection: Choose a solvent (e.g., ethanol, ethyl acetate) in which N-(2-Bromophenyl)acetamide has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Procedure: a. Dissolve the crude compound in a minimum amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. d. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Core Crystallization Methodologies and Protocols
No single method guarantees success; therefore, a parallel screening approach using several techniques is highly recommended.
This is the most straightforward technique and an excellent starting point.[15][16] The principle relies on gradually increasing the solute concentration as the solvent evaporates from a near-saturated solution.[11]
Protocol 4.1.1: Slow Evaporation
-
Solvent Screening: In separate small vials, test the solubility of ~5-10 mg of purified N-(2-Bromophenyl)acetamide in 0.5 mL of various solvents (see Table 1). Identify solvents where it is moderately soluble.
-
Prepare Solution: Dissolve 10-20 mg of the compound in 1-2 mL of a chosen solvent. Gentle warming can be used to aid dissolution, but the final solution should not be fully saturated at room temperature.[15]
-
Filter: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization vessel (e.g., a 4 mL vial or a clean NMR tube).[12][13] This removes particulate matter that could act as nucleation sites.
-
Setup: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. Alternatively, loosely fit the cap.[11][15] The number and size of the holes control the evaporation rate.
-
Incubate: Place the vessel in a quiet, vibration-free location (e.g., a dedicated cupboard or drawer) at a constant temperature. Monitor periodically over several days to weeks without disturbing the setup.[13]
This gentle and highly controlled method involves the slow diffusion of a volatile "anti-solvent" (a liquid in which the compound is insoluble) into the solvent containing the compound, gradually reducing its solubility.[1][17]
Protocol 4.2.1: Vapor Diffusion (Vial-in-Vial)
-
Solvent/Anti-Solvent Selection: Choose a solvent/anti-solvent pair that is fully miscible. The compound must be soluble in the solvent and insoluble in the anti-solvent. The anti-solvent should be more volatile than the solvent.[8][17] (See Table 1 for suggestions).
-
Prepare Solution: In a small, open inner vial (e.g., 1 mL), dissolve 2-5 mg of the compound in 0.2-0.5 mL of the chosen solvent.
-
Setup: Place this inner vial inside a larger outer vial (e.g., 20 mL scintillation vial). Add 2-5 mL of the anti-solvent to the outer vial, ensuring the liquid level is below the top of the inner vial.[15]
-
Seal and Incubate: Seal the outer vial tightly and place it in a vibration-free location. The volatile anti-solvent will slowly diffuse into the inner vial, inducing crystallization over days or weeks.
This technique leverages the common characteristic of increased solubility at higher temperatures. By slowly cooling a saturated solution, a state of supersaturation is gently induced.[8][18]
Protocol 4.3.1: Slow Cooling
-
Prepare Saturated Solution: In a test tube or vial, prepare a saturated solution of N-(2-Bromophenyl)acetamide in a suitable solvent at a temperature near the solvent's boiling point.[8]
-
Ensure Clarity: Make sure all solid has dissolved. If needed, add a tiny amount more solvent to ensure the solution is just below saturation to prevent premature crashing out.
-
Setup: Place the hot, sealed vial into a large, insulated container (e.g., a Dewar flask filled with hot water at the same temperature) and allow it to cool to room temperature over 24-48 hours.[8][13]
-
Isolate: Carefully retrieve the crystals that have formed.
Visual Workflows and Data
Table 1: Suggested Solvent Systems for N-(2-Bromophenyl)acetamide
| Technique | Primary Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) | Rationale & Notes |
| Slow Evaporation | Ethanol | N/A | Amides often show moderate solubility in alcohols.[16] |
| Ethyl Acetate | N/A | A good starting point for many organic compounds. | |
| Acetone | N/A | More volatile; evaporation will be faster. | |
| Dichloromethane (DCM) | N/A | Very volatile; use a tight seal with few holes. | |
| Vapor Diffusion | Dichloromethane (DCM) | n-Hexane or n-Heptane | Classic pairing; large polarity difference. |
| Ethyl Acetate | n-Hexane or n-Heptane | Good for creating a less polar environment slowly. | |
| Toluene | n-Hexane or n-Heptane | For compounds that require an aromatic solvent. | |
| Slow Cooling | Isopropanol | N/A | Good temperature-dependent solubility profile. |
| Acetonitrile | N/A | Often used for compounds with moderate polarity. | |
| Ethanol/Water Mix | N/A | Adding water can significantly decrease solubility upon cooling. |
Troubleshooting Common Crystallization Issues
| Issue | Common Cause(s) | Recommended Solution(s) |
| Oiling Out | • Supersaturation is too high or achieved too quickly.• Temperature is too high. | • Use a more dilute starting solution.• Slow the rate of evaporation/diffusion/cooling.• Change to a different solvent system. |
| Microcrystalline Powder | • Supersaturation achieved too rapidly.• Too many nucleation sites (e.g., dust, scratches).[9][13] | • Ensure glassware is impeccably clean and smooth.• Filter the stock solution meticulously.• Slow down the crystallization process significantly.[9] |
| No Crystal Growth | • Solution is undersaturated.• Compound is too soluble in the chosen solvent. | • Allow more time for evaporation.• Start with a more concentrated solution.• For diffusion methods, use a more potent anti-solvent.• For cooling methods, try a lower final temperature (e.g., freezer).[19] |
| Twinned Crystals | • Rapid crystal growth, often at higher temperatures.[8] | • Reduce the rate of crystallization.• Attempt crystallization at a lower, constant temperature.• Experiment with different solvents, as solvent-crystal interactions can influence growth habits.[16] |
Conclusion
Growing single crystals of N-(2-Bromophenyl)acetamide is a process that requires patience, meticulous technique, and a systematic approach. By understanding the principles of solubility and supersaturation, researchers can move beyond trial and error and rationally design experiments to favor the growth of high-quality single crystals. The slow evaporation and vapor diffusion methods are highly recommended as primary screening techniques due to their control and versatility. This guide provides the necessary protocols and intellectual framework to successfully navigate the challenges of crystallization and obtain structural data of the highest integrity.
References
-
Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics, 35(1). Available at: [Link][18][20][21]
-
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Available at: [Link][1]
-
Venter, G. A., et al. (2024). Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. Crystal Growth & Design. Available at: [Link][2][3]
-
University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Available at: [Link][15]
-
Slideshare. (2015). Methods for single crystal growth. Available at: [Link][22]
-
International Journal of Pure and Applied Mathematics. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Available at: [Link][23]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Stanford University. Available at: [Link][24]
-
Reibenspies, J. H. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography. Available at: [Link][17]
-
Massachusetts Institute of Technology. (n.d.). Growing Crystals. Available at: [Link][8]
-
University of Florida. (n.d.). The Slow Evaporation Method. Available at: [Link][11]
-
Missioui, M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 200–205. Available at: [Link][25]
-
Massachusetts Institute of Technology OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Available at: [Link][12]
-
Jones, P. G. (2011). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A, 67(Pt 2), 115–124. Available at: [Link][16]
-
University of Canterbury. (2006). Crystallisation Techniques. Available at: [Link][13]
-
University of Geneva. (n.d.). Guide for crystallization. Available at: [Link][26]
-
Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(Pt 2), x220094. Available at: [Link][14]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link][10]
-
Jasinski, J. P., et al. (2012). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o449. Available at: [Link][6]
-
Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103234. Available at: [Link]
-
Reddit. (2023). Growing single crystals and cloudy stuff. r/chemistry. Available at: [Link][9]
-
ResearchGate. (2012). I'm not getting a single crystal for organic compounds. Available at: [Link][19]
-
NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link][4]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. Available at: [Link][27][28]
-
Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1789. Available at: [Link][7]
-
PubChem. (n.d.). 2'-Bromoacetanilide. National Center for Biotechnology Information. Available at: [Link][5]
Sources
- 1. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]
- 5. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing Crystals [web.mit.edu]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iucr.org [iucr.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Temperature Gradient: A Simple Method for Single Crystal Growth | VNU Journal of Science: Mathematics - Physics [js.vnu.edu.vn]
- 21. js.vnu.edu.vn [js.vnu.edu.vn]
- 22. Methods for single crystal growth97 | PPT [slideshare.net]
- 23. acadpubl.eu [acadpubl.eu]
- 24. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 25. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. unifr.ch [unifr.ch]
- 27. researchgate.net [researchgate.net]
- 28. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Power of Molecular Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic receptors, often dubbed "plastic antibodies," engineered to exhibit high selectivity and affinity for a specific target molecule.[1][2] This remarkable specificity is achieved through a template-assisted synthesis process, where a polymer network is formed around a "template" molecule.[3][4] Subsequent removal of the template reveals complementary binding cavities within the polymer matrix, both in shape and chemical functionality.[3][5] These tailored recognition sites allow the MIP to selectively rebind the target molecule from a complex mixture.[5][6]
The robustness, cost-effectiveness, and stability of MIPs in harsh chemical and physical conditions make them superior alternatives to their biological counterparts, such as antibodies and enzymes, in many applications.[3][7][8] For researchers and professionals in drug development, MIPs offer a versatile platform for a range of applications including drug delivery, purification, and sensing.[9][10][11][12] This guide provides a comprehensive overview of the principles, key components, and detailed protocols for the fabrication and characterization of high-performance MIPs.
Part 1: The Pillars of Molecular Imprinting - Understanding the Core Components
The success of molecular imprinting hinges on the careful selection and optimization of several key chemical components. The interplay between these compounds dictates the affinity, selectivity, and overall performance of the final polymer.
The Template Molecule: The Blueprint for Recognition
The template is the cornerstone of the imprinting process; it is the molecule for which the specific recognition sites are created. The choice of template is dictated by the intended application of the MIP. In drug development, the template is often the active pharmaceutical ingredient (API) itself or a close structural analog. The functional groups and three-dimensional structure of the template will guide the self-assembly of functional monomers, forming the basis of the selective binding cavity.
Functional Monomers: The Architects of the Binding Site
Functional monomers are polymerizable molecules that possess functional groups capable of interacting with the template molecule.[3] These interactions, which can be covalent or non-covalent (e.g., hydrogen bonding, ionic interactions, van der Waals forces), are crucial for the formation of a stable template-monomer complex in the pre-polymerization stage.[3][13][14] The choice of functional monomer is therefore critical and should be based on the chemical properties of the template. For instance, an acidic functional monomer like methacrylic acid is often chosen for a basic template, while a basic monomer like 4-vinylpyridine would be suitable for an acidic template.[15] Computational modeling has emerged as a powerful tool for rapidly screening and selecting the most suitable functional monomers, predicting the strength of template-monomer interactions and thus streamlining the experimental design process.[1][16][17][18][19][20][21]
Cross-linkers: Providing Structural Integrity
Cross-linking agents are multifunctional monomers that copolymerize with the functional monomers to form a rigid, three-dimensional polymer network.[3] This network permanently fixes the functional monomers in their optimal positions around the template, creating stable and specific binding sites.[3] The degree of cross-linking is a critical parameter; a high degree of cross-linking generally leads to a more rigid polymer with better-defined binding sites and enhanced mechanical stability.[3][22] Ethylene glycol dimethacrylate (EGDMA) and divinylbenzene (DVB) are among the most commonly used cross-linkers.[14][15] The choice and concentration of the cross-linker can also influence the morphology and porosity of the resulting polymer.[3]
Porogen (Solvent): Sculpting the Polymer's Architecture
The porogen is the solvent in which the polymerization reaction takes place. It serves to solubilize all the components of the pre-polymerization mixture and plays a crucial role in determining the morphology and porous structure of the final polymer.[3] A good porogen should be inert towards the polymerization reaction and should not interfere with the template-monomer interactions. The choice of porogen can significantly impact the surface area and pore size distribution of the MIP, which in turn affects the accessibility of the binding sites and the kinetics of template binding and release.
Initiator: Kickstarting the Polymerization
The initiator is a compound that, upon activation by heat or UV light, generates free radicals to initiate the polymerization process. The choice of initiator depends on the polymerization method and the desired reaction conditions. 2,2'-Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for free-radical polymerization.
Part 2: A Practical Guide to MIP Fabrication - Protocols and Workflows
This section provides a step-by-step protocol for the synthesis of a molecularly imprinted polymer using a non-covalent imprinting approach, which is the most common method due to its versatility and simplicity.
Workflow for MIP Synthesis
The overall process of MIP fabrication can be visualized as a multi-step workflow, starting from the careful selection of components to the final characterization of the polymer.
Caption: A generalized workflow for the fabrication and characterization of Molecularly Imprinted Polymers.
Detailed Experimental Protocol: Bulk Polymerization
Bulk polymerization is a straightforward and widely used method for preparing MIPs.[23] The resulting monolithic polymer is then ground and sieved to obtain particles of the desired size.
Materials:
-
Template: (e.g., a specific drug molecule)
-
Functional Monomer: (e.g., Methacrylic Acid - MAA)
-
Cross-linker: (e.g., Ethylene Glycol Dimethacrylate - EGDMA)
-
Initiator: (e.g., 2,2'-Azobisisobutyronitrile - AIBN)
-
Porogen: (e.g., Acetonitrile)
-
Extraction Solvent: (e.g., Methanol/Acetic Acid mixture)
Protocol:
-
Preparation of the Pre-polymerization Mixture:
-
In a glass vial, dissolve the template molecule in the porogen.
-
Add the functional monomer and sonicate for 5-10 minutes to facilitate the formation of the template-monomer complex.
-
Add the cross-linker and the initiator to the mixture.
-
Sonicate the mixture for another 10-15 minutes to ensure homogeneity.
-
-
Deoxygenation:
-
Purge the pre-polymerization mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Polymerization:
-
Seal the vial and place it in a water bath or oven at the appropriate temperature for thermal initiation (typically 60-80°C for AIBN).
-
Allow the polymerization to proceed for 12-24 hours.
-
-
Post-Polymerization Processing:
-
After polymerization, the resulting bulk polymer will be a hard, monolithic block.
-
Carefully break the vial and crush the polymer using a mortar and pestle.
-
Grind the polymer into a fine powder.
-
Sieve the polymer particles to obtain a uniform size fraction (e.g., 25-50 µm).
-
-
Template Removal:
-
Pack the sieved polymer particles into an empty chromatography column or use a Soxhlet extractor.
-
Wash the polymer extensively with the extraction solvent (e.g., a 9:1 v/v mixture of methanol and acetic acid) until the template can no longer be detected in the eluent (monitored by UV-Vis spectroscopy or HPLC).
-
Follow with a wash of a neutral solvent like methanol to remove any residual acid.
-
-
Drying and Storage:
-
Dry the washed polymer particles in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Store the dried MIP powder in a desiccator at room temperature.
-
Note on Non-Imprinted Polymers (NIPs): A crucial control experiment is the synthesis of a non-imprinted polymer (NIP). The NIP is prepared using the exact same protocol as the MIP, but without the addition of the template molecule.[23] The NIP serves as a baseline to evaluate the specific binding contribution of the imprinted cavities.
Part 3: Characterization and Performance Evaluation
Thorough characterization is essential to validate the successful imprinting and to quantify the performance of the MIP.
Physical Characterization
-
Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and surface texture of the polymer particles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the incorporation of the functional monomer and cross-linker into the polymer structure.[6]
Binding Analysis
Binding experiments are performed to determine the affinity of the MIP for the template molecule.
Protocol for Batch Rebinding Assay:
-
Prepare a series of solutions of the template molecule in the porogen at different concentrations.
-
Add a fixed amount of MIP (or NIP) powder to each solution.
-
Incubate the mixtures for a defined period (e.g., 2-4 hours) at a constant temperature with gentle agitation to reach equilibrium.
-
Centrifuge the samples to separate the polymer particles.
-
Measure the concentration of the free template molecule in the supernatant using UV-Vis spectroscopy or HPLC.
-
Calculate the amount of template bound to the polymer by subtracting the free concentration from the initial concentration.
-
Plot the amount of bound template versus the free template concentration to generate a binding isotherm. This data can be fitted to models like the Langmuir or Freundlich isotherm to determine the binding capacity and affinity constants.
Selectivity Studies
Selectivity is a key performance metric of an MIP. It is evaluated by comparing the binding of the template to the binding of structurally similar analog molecules.
Protocol for Selectivity Assay:
-
Prepare solutions of the template and one or more analog molecules at the same concentration.
-
Perform a batch rebinding assay as described above for each compound with both the MIP and the NIP.
-
Calculate the imprinting factor (IF) for each compound:
-
IF = Binding capacity of MIP / Binding capacity of NIP
-
-
Calculate the selectivity coefficient (α) for the template relative to an analog:
-
α = IF (template) / IF (analog)
-
A high selectivity coefficient indicates that the MIP has a strong preference for the template molecule over its structural analogs.
Data Presentation: Summarizing Key Parameters
The following table provides an example of how to summarize the key components and performance metrics for different MIP formulations.
| MIP Formulation | Template | Functional Monomer (Molar Ratio to Template) | Cross-linker (Molar Ratio to Template) | Porogen | Binding Capacity (mg/g) | Imprinting Factor (IF) | Selectivity Coefficient (α) vs. Analog X |
| MIP-A | Drug A | MAA (4:1) | EGDMA (20:1) | Acetonitrile | 55.2 | 4.8 | 6.2 |
| MIP-B | Drug A | 4-VP (4:1) | EGDMA (20:1) | Acetonitrile | 32.7 | 2.5 | 3.1 |
| NIP-A | - | MAA (4:1) | EGDMA (20:1) | Acetonitrile | 11.5 | - | - |
| NIP-B | - | 4-VP (4:1) | EGDMA (20:1) | Acetonitrile | 13.1 | - | - |
Part 4: Applications in Drug Development
The unique properties of MIPs have led to their application in various stages of the drug development pipeline.
Controlled Drug Delivery
MIPs can be designed as drug carriers that provide sustained and controlled release of a therapeutic agent.[9][10][11] The specific binding cavities can be loaded with the drug, which is then released in a controlled manner in response to specific physiological stimuli such as pH or temperature.[11] This approach can improve drug bioavailability, reduce side effects, and enhance patient compliance.[9]
Selective Extraction and Purification
MIPs are excellent sorbents for solid-phase extraction (SPE) and can be used to selectively isolate and purify drugs from complex matrices such as biological fluids or natural product extracts.[24] This high selectivity allows for cleaner samples and more accurate downstream analysis.
Biosensing and Diagnostics
When integrated with a transducer, MIPs can serve as the recognition element in biosensors for the detection and quantification of specific drugs or biomarkers.[7][8] Their stability and low cost make them attractive alternatives to antibodies in diagnostic assays.
Conclusion and Future Perspectives
Molecularly imprinted polymers represent a powerful and versatile technology with significant potential in pharmaceutical research and development. The ability to create synthetic receptors with tailored specificity opens up new avenues for innovation in drug delivery, purification, and diagnostics. As our understanding of the molecular imprinting process deepens, aided by computational tools, we can expect the rational design and fabrication of even more sophisticated and high-performance MIPs for a wide range of applications.
References
- The Use of Computational Methods for the Development of Molecularly Imprinted Polymers. (n.d.). SpringerLink.
- A Protocol for the Computational Design of High Affinity Molecularly Imprinted Polymer Synthetic Receptors. (n.d.). SpringerLink.
- An Update on Molecularly Imprinted Polymer Design through a Computational Approach to Produce Molecular Recognition Material with Enhanced Analytical Performance. (2021). MDPI.
- Current trends of functional monomers and cross linkers used to produce molecularly imprinted polymers for food analysis. (2024). PubMed.
- Characterization of molecularly imprinted polymers using a new polar solvent titr
- Computational Design of Molecularly Imprinted Polymers. (n.d.).
- Molecularly Imprinted Polymer-New Characterization Methods and Designs. (n.d.). University of Kentucky.
- Improving the Strategy and Performance of Molecularly Imprinted Polymers Using Cross-Linking Functional Monomers. (2006).
- Computational Approach to the Rational Design of Molecularly Imprinted Polymers for Voltammetric Sensing of Homovanillic Acid. (2006).
- Molecular imprinting–aptamer techniques and their applications in molecular recognition. (2022). ProQuest.
- Common functional monomers for MIP synthesis. (n.d.).
- Lists of most commonly used functional monomers, initiators, crosslinkers, and porogens for the synthesis of MIPs. (n.d.).
- A paradigm shift design of functional monomers for developing molecularly imprinted polymers. (2018). Lund University Research Portal.
- Molecularly Imprinted Polymers: Present and Future Prospective. (2012). PMC.
- Enhanced molecular recognition with longer chain crosslinkers in molecularly imprinted polymers for an efficient separation of TR active substances. (2024). RSC Publishing.
- In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. (2022). MDPI.
- A Review on Molecularly Imprinted Polymers Preparation by Computational Simul
- Molecularly Imprinted Polymers: Design, Characterization and Applic
- Molecularly imprinted polymers as receptor mimics for selective cell recognition. (2018). Chemical Society Reviews.
- Synthesis and Characterization of Molecularly Imprinted Polymer Membrane for the Removal of 2,4-Dinitrophenol. (2015). NIH.
- Imprinting of Molecular Recognition Sites on Nanostructures and Its Applic
- Application of Molecular Imprinting Technique in Separation and Detection of N
- Advances in Molecularly Imprinted Polymers as Drug Delivery Systems. (2018). PMC.
- Different Approaches to Synthesizing Molecularly Imprinted Polymers for Solid-Phase Extraction. (2010).
- Molecularly Imprinted Polymer Nanoparticles for Pharmaceutical Applications: Sample Preparation, Sensor-Based Detection, and Controlled Drug Release. (2023). MDPI.
- Molecularly imprinted polymer. (n.d.). Wikipedia.
- Molecularly Imprinted Polymers and Their Synthesis by Different Methods. (2015).
- Current Trends in Molecular Imprinting: Strategies, Applications and Determination of Target Molecules in Spain. (2023). PMC.
- Characterization of Molecularly Imprinted Polymers by NMR. (2017).
- Impact of Crosslinking Agent on Sorption Properties of Molecularly Imprinted Polymers in Rel
- Current trends of functional monomers and cross linkers used to produce molecularly imprinted polymers for food analysis. (2024). Taylor & Francis.
- Molecularly Imprinted Polymers as State-of-the-Art Drug Carriers in Hydrogel Transdermal Drug Delivery Applic
- A Review on Molecularly Imprinted Polymers Preparation by Computational Simulation-Aided Methods. (2021).
- Preparation and Application of Molecularly Imprinted Polymers for Flavonoids: Review and Perspective. (2019). PMC.
- Synthesis strategies to bring molecularly imprinted polymers closer to applic
- The Use of Molecularly Imprinted Polymers for Dermal Drug Delivery. (2020).
- Molecularly Imprinted Polymers: Methods and Protocols. (2018).
Sources
- 1. biolscigroup.us [biolscigroup.us]
- 2. Molecularly imprinted polymers as receptor mimics for selective cell recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Molecularly Imprinted Polymers: Present and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecularly imprinted polymer - Wikipedia [en.wikipedia.org]
- 5. Molecularly Imprinting–Aptamer Techniques and Their Applications in Molecular Recognition - ProQuest [proquest.com]
- 6. Synthesis and Characterization of Molecularly Imprinted Polymer Membrane for the Removal of 2,4-Dinitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current Trends in Molecular Imprinting: Strategies, Applications and Determination of Target Molecules in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective [mdpi.com]
- 10. Advances in Molecularly Imprinted Polymers as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecularly Imprinted Polymers as State-of-the-Art Drug Carriers in Hydrogel Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current trends of functional monomers and cross linkers used to produce molecularly imprinted polymers for food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. The Use of Computational Methods for the Development of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Preparation and Application of Molecularly Imprinted Polymers for Flavonoids: Review and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Screening 2-(2-Bromophenyl)-N-ethylacetamide derivatives for antidepressant activity
Application Notes & Protocols
Topic: Screening 2-(2-Bromophenyl)-N-ethylacetamide Derivatives for Antidepressant Activity Audience: Researchers, scientists, and drug development professionals.
A Hierarchical Screening Cascade for the Identification of Novel Antidepressant Candidates from 2-(2-Bromophenyl)-N-ethylacetamide Derivatives
Introduction: The Rationale for a New Chemical Scaffold
The development of novel antidepressant therapies remains a critical challenge in modern medicine. While existing treatments have provided relief for many, a significant portion of patients with Major Depressive Disorder (MDD) do not respond adequately to current pharmacological interventions.[1] This necessitates the exploration of new chemical scaffolds that may offer alternative mechanisms of action or improved therapeutic profiles. The family of N-substituted phenylacetamide derivatives has emerged as a promising area of investigation, with various analogues demonstrating potential antidepressant and neuroprotective properties.[2][3][4]
The core hypothesis for investigating 2-(2-Bromophenyl)-N-ethylacetamide derivatives is based on structure-activity relationships suggesting that this scaffold may effectively interact with key targets in the central nervous system implicated in the pathophysiology of depression. Specifically, the monoamine hypothesis posits that depression is linked to a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5] Therefore, the primary strategies for antidepressant drug action involve inhibiting the metabolic breakdown of these monoamines via Monoamine Oxidase (MAO) enzymes or blocking their reuptake from the synaptic cleft via monoamine transporters (SERT, NET, and DAT).[2][5][6]
This document provides a comprehensive, multi-tiered screening protocol designed to systematically evaluate a library of 2-(2-Bromophenyl)-N-ethylacetamide derivatives. The workflow progresses from high-throughput in vitro assays targeting the most probable mechanisms of action to definitive in vivo behavioral models, ensuring a rigorous and resource-efficient path to identifying lead candidates.
Overall Screening Strategy: A Funnel Approach
A successful screening campaign relies on a funneling strategy that efficiently narrows a large pool of compounds down to a few promising candidates. This cascade begins with broad, cost-effective primary assays and progresses to more complex, low-throughput validation experiments.
Caption: A hierarchical screening cascade for antidepressant drug discovery.
Part I: Primary In Vitro Screening
The initial phase is designed to rapidly assess the biological activity of the entire compound library against the most relevant antidepressant targets and to eliminate cytotoxic compounds.
Rationale: Targeting Monoamine Metabolism and Transport
The primary mechanistic hypotheses for novel antidepressants revolve around the modulation of monoamine neurotransmitters.
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes (isoforms A and B) are located on the mitochondrial membrane and are responsible for the oxidative deamination of monoamines.[5][] Inhibition of MAO-A, which preferentially metabolizes serotonin and norepinephrine, leads to increased availability of these neurotransmitters in the presynaptic neuron, a well-established antidepressant mechanism.[2][5][8]
-
Monoamine Reuptake Inhibition: The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are proteins on the presynaptic membrane that terminate neurotransmission by clearing monoamines from the synaptic cleft.[6][9][10] Blocking these transporters with selective (SSRI, NRI) or dual inhibitors (SNRI) is the mechanism of action for the most widely prescribed antidepressants.[1]
Protocol: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
This protocol uses a commercially available luminescence-based assay to measure the ability of test compounds to inhibit MAO-A and MAO-B activity.
-
Principle: The assay utilizes a luminogenic MAO substrate. When the substrate is acted upon by the MAO enzyme, it is converted into luciferin, which is then oxidized by luciferase to produce a light signal (glow). An inhibitor of MAO will block this reaction, resulting in a reduced light signal.
-
Materials:
-
MAO-Glo™ Assay Kit (Promega or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
Control inhibitors: Moclobemide (for MAO-A), Selegiline (for MAO-B)
-
Luminometer
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and controls in assay buffer. Typically, an 11-point, 1:3 dilution series starting from 100 µM is appropriate. Add 5 µL of each dilution to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Addition: Reconstitute the MAO-A and MAO-B enzymes according to the manufacturer's instructions. Add 10 µL of the respective enzyme solution to the appropriate wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add 10 µL of the luminogenic substrate to all wells.
-
MAO Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Add 25 µL of the Luciferin Detection Reagent to all wells to stop the MAO reaction and initiate the luciferase reaction.
-
Signal Measurement: Incubate for 20 minutes in the dark at room temperature, then measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Monoamine Transporter Uptake Assays (SERT, NET, DAT)
This protocol describes a fluorescence-based or radiolabeled substrate uptake assay using cell lines stably expressing the human transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).
-
Principle: The assay measures the ability of a test compound to block the uptake of a specific fluorescent or radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) into cells expressing the target transporter.[11][12][13] A reduction in intracellular signal indicates inhibition of the transporter.
-
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Black-walled, clear-bottom 96-well plates (for fluorescent assays) or standard 96-well plates (for radiolabeling)
-
Radiolabeled substrates: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine
-
Control inhibitors: Fluoxetine (SERT), Desipramine (NET), GBR-12909 (DAT)
-
Scintillation counter and scintillation fluid (for radiolabeling)
-
-
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight (typically 24-48 hours).[11]
-
Compound Treatment: Remove the culture medium. Wash the cells once with Krebs-Ringer-HEPES (KRH) buffer. Add 50 µL of KRH buffer containing the test compounds at various concentrations.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature.[14]
-
Substrate Addition: Add 50 µL of KRH buffer containing the radiolabeled substrate (e.g., 65 nM [³H]Serotonin for SERT assay).[14]
-
Uptake Incubation: Incubate for 15-20 minutes at room temperature.[12][14]
-
Termination and Wash: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.[13]
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% Triton X-100 or a suitable lysis buffer.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[13]
-
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from total uptake. Calculate the percent inhibition for each test compound concentration and determine the IC50 value as described for the MAO assay.
Protocol: Cytotoxicity Screening (MTT Assay)
It is crucial to ensure that any observed activity in the primary assays is not due to general cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[17]
-
Materials:
-
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.[20]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[21]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Mix gently and let the plate stand for at least 2 hours in the dark.[17] Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC50 (cytotoxic concentration 50%) value for each compound. Compounds with a CC50 value less than 10 µM are generally flagged for toxicity.
Data Summary for Primary Screening
Results from the primary screening phase should be compiled into a clear, comparative table. Hits are typically defined as compounds showing significant potency (e.g., IC50 < 1 µM) and selectivity, with low cytotoxicity (e.g., CC50 > 10 µM).
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) | DAT IC50 (µM) | CC50 (µM) | Hit? |
| DERIV-001 | 0.85 | > 50 | 15.2 | 22.5 | > 50 | > 50 | Yes |
| DERIV-002 | 12.3 | > 50 | 0.12 | 0.95 | 8.7 | 25.4 | Yes |
| DERIV-003 | 0.50 | 0.75 | 0.90 | 1.1 | 2.3 | 1.5 | No |
| DERIV-004 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | No |
Part II: In Vivo Behavioral Screening
Compounds identified as potent, selective, and non-toxic hits in the in vitro assays must be validated in a living system. Behavioral models in rodents are indispensable for evaluating the potential antidepressant-like effects of a compound.[22]
Caption: Decision-making flowchart for hit-to-lead progression.
A lead candidate should exhibit a compelling combination of attributes:
-
Potency: Sub-micromolar IC50 values against the primary target (e.g., MAO-A or a specific transporter).
-
Selectivity: A clear selectivity profile (e.g., >10-fold selectivity for MAO-A over MAO-B, or for one transporter over the others) can help minimize off-target side effects.
-
In Vivo Efficacy: Statistically significant and dose-dependent reduction of immobility in at least two behavioral models (FST and TST).
-
Safety Margin: A favorable therapeutic window, indicated by a high ratio of cytotoxicity to potency (e.g., CC50 / IC50 > 100).
Compounds that meet these stringent criteria, such as "DERIV-001" in the example data, are prioritized for lead optimization. This next phase involves detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and the synthesis of new analogues to improve upon the lead compound's properties.
References
-
Singh, V., Singh, J., Singh, S., Kumar, A., & Shah, K. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Biochemical and Molecular Toxicology, 36(4), e23000. [Link]
-
Yardley, J. P., Muth, E. A., Andree, T. H., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]
-
Slideshare. (n.d.). Screening of antidepressant. Slideshare. [Link]
-
Kovalenko, S. I., Otradnova, V. V., et al. (2012). Synthesis and Antidepressant Properties of 2-[3-Methyl-7-(Thietanyl-3)-1-Ethylxanthinyl-8-Thio] Acetic Acid Hydrazides. Pharmaceutical Chemistry Journal, 46, 269–271. [Link]
-
Khan, I., Ali, A., Mohammed, S. A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5433. [Link]
-
Gümüş, F., Saraç, S., Kağan, M., et al. (2012). Synthesis and anticonvulsant and antidepressant activity of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives. Archiv der Pharmazie, 345(7), 558-567. [Link]
-
Sharma, T., & Haque, S. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Egyptian Journal of Medical Human Genetics, 25(1), 1-17. [Link]
-
Saraç, S., Gümüş, F., Kandeğer, A., et al. (2016). Synthesis, potential anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. Scientific reports, 6, 24158. [Link]
-
Saha, K., & Sarkar, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.17.1-12.17.11. [Link]
-
Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. [Link]
-
Rothman, A. M., Baumann, M. H., & Dersch, C. M. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 503-509. [Link]
-
Vandeputte, M. M., Cannaert, A., & Stove, C. P. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(31), 10838-10846. [Link]
-
Wang, Y., Fan, X., & Li, Y. (2021). Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism. Evidence-Based Complementary and Alternative Medicine, 2021, 5519335. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (59), e3769. [Link]
-
Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]
-
Rothman, A. M., Baumann, M. H., & Dersch, C. M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 273-279. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT. [Link]
-
Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Niswender, C. M., & Jones, C. K. (2014). In vitro screening for drug-induced depression and/or suicidal adverse effects: a new toxicogenomic assay based on CE-SSCP analysis of HTR2C mRNA editing in SH-SY5Y cells. Methods in molecular biology (Clifton, N.J.), 1180, 249–263. [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Systematic Review on Antidepressant Models. Global Research Online. [Link]
-
JoVE. (2012). The Tail Suspension Test. Journal of Visualized Experiments. [Link]
-
Djang, D. S., Win, Z., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. [Link]
-
IACUC. (n.d.). Forced Swim Test v.3. University of Notre Dame. [Link]
-
Carocci, A., Catalano, A., et al. (2009). Monoamine oxidase inhibitory properties of optical isomers and N-substituted derivatives of 4-methylthioamphetamine. Bioorganic & Medicinal Chemistry, 17, 6326-6332. [Link]
-
Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins. [Link]
-
ResearchGate. (2024). Substrate binding and inhibition mechanism of norepinephrine transporter. ResearchGate. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE. [Link]
-
Wan, B., Wang, L., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Acetamide-Substituted Doravirine and Its Prodrugs as Potent HIV-1 NNRTIs. Molecules, 24(3), 553. [Link]
-
Sun, J., Wang, F., et al. (2021). An in vitro screening method for probiotics with antidepressant-like effect using the enterochromaffin cell model. Food & Function, 12, 1029-1041. [Link]
-
RCSB PDB. (2024). 8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. RCSB PDB. [Link]
-
Alomone Labs. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. Alomone Labs. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). Tail suspension test to evaluate the antidepressant activity of experimental drugs. Nature protocols, 4(7), 1037-1042. [Link]
-
Castagné, V., & Porsolt, R. D. (2020). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in behavioral neuroscience, 14, 58. [Link]
-
ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]
-
YouTube. (2022). Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology. YouTube. [Link]
-
Frontiers. (2018). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Pharmacology. [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. [Link]
-
Schiøtt, B., & Sinning, S. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS computational biology, 7(10), e1002248. [Link]
-
ResearchGate. (2018). Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. [Link]
Sources
- 1. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant and antidepressant activity of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, potential anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. bioivt.com [bioivt.com]
- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro screening for drug-induced depression and/or suicidal adverse effects: a new toxicogenomic assay based on CE-SSCP analysis of HTR2C mRNA editing in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. Screening of antidepressant | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(2-Bromophenyl)-N-ethylacetamide Synthesis
Case ID: AMIDE-2-BR-ETH Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 2-(2-Bromophenyl)-N-ethylacetamide CAS (Starting Material): 18698-97-0 (2-(2-Bromophenyl)acetic acid)[1]
Executive Summary & Core Challenges
The synthesis of 2-(2-bromophenyl)-N-ethylacetamide presents two distinct chemical challenges that frequently result in sub-optimal yields (<60%):
-
The "Ortho-Effect": The bromine atom at the ortho position of the phenyl ring creates significant steric bulk near the reactive carbonyl center. While not as prohibiting as a di-ortho substitution, it retards the rate of nucleophilic attack, requiring optimized activation times.[1]
-
Ethylamine Volatility: Ethylamine has a boiling point of 16.6°C. Using aqueous ethylamine (70% wt) often leads to competitive hydrolysis of activated esters/acid chlorides. Using freebase ethylamine gas is difficult to quantitate.
Recommendation: This guide prioritizes the Acid Chloride Method via Ethylamine Hydrochloride for maximum yield and scalability. A secondary HATU-mediated coupling method is provided for small-scale, high-throughput medicinal chemistry applications.[1]
Reagent Handling: The "Hidden" Yield Killer
Most yield losses in this specific synthesis occur before the reaction starts due to the mishandling of ethylamine.
The Ethylamine Protocol
Do NOT use aqueous ethylamine or attempt to condense ethylamine gas if high yield is the priority. The stoichiometry is impossible to control precisely, leading to incomplete conversion.
-
Recommended Reagent: Ethylamine Hydrochloride (EtNH₂[1]·HCl).
-
Why: It is a stable, non-volatile solid.[1] It allows for precise stoichiometric weighing (1.2 – 1.5 equivalents).
-
Activation: It must be "freed" in situ using a non-nucleophilic base (DIPEA or Triethylamine) within the reaction vessel.
Method A: The Acid Chloride Route (Scalable & Robust)[1]
This is the industry-standard approach for phenylacetic acid derivatives. It overcomes the steric hindrance of the ortho-bromo group by generating a highly reactive electrophile.
Step-by-Step Protocol
Reagents:
-
2-(2-Bromophenyl)acetic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)[1]
-
Ethylamine Hydrochloride (1.5 equiv)[1]
-
Triethylamine (TEA) or DIPEA (3.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Activation (Acid Chloride Formation):
-
Dissolve 2-(2-bromophenyl)acetic acid in anhydrous DCM under N₂.
-
Add catalytic DMF (2-3 drops).
-
Add Oxalyl Chloride dropwise at 0°C. Note: Thionyl chloride can be used (reflux 2h), but Oxalyl Chloride/DMF allows room temperature activation, preserving the bromine-aryl bond integrity.[1]
-
Stir at Room Temperature (RT) for 2 hours.
-
Critical Step: Evaporate solvent and excess oxalyl chloride in vacuo to give the crude acid chloride (yellow oil). Do not purify.
-
-
Amidation (The Coupling):
-
In a separate flask, suspend Ethylamine HCl (1.5 equiv) in anhydrous DCM.
-
Add TEA (3.5 equiv). Stir for 15 mins to solubilize the amine.
-
Cool the amine solution to 0°C.
-
Dissolve the crude acid chloride (from Step 1) in a minimal amount of DCM and add dropwise to the amine solution.
-
Thermodynamic Control: Allow to warm to RT and stir for 4–12 hours. The ortho-bromo steric hindrance requires longer reaction times than unsubstituted phenylacetic acids.
-
-
Workup:
-
Quench with 1M HCl (removes excess amine and TEA).
-
Wash organic layer with Sat.[2] NaHCO₃ (removes unreacted acid).
-
Dry over MgSO₄ and concentrate.
-
Data & Yield Expectations
| Parameter | Standard Conditions | Optimized Conditions |
| Activation Reagent | Thionyl Chloride (Reflux) | Oxalyl Chloride / DMF (RT) |
| Amine Source | 70% Aq.[1] Ethylamine | Ethylamine HCl + TEA |
| Temperature | 0°C → RT | 0°C → RT (12h stir) |
| Typical Yield | 45–55% | 85–92% |
Method B: Direct Coupling (High Throughput / MedChem)[1]
Use this method if you lack ventilation for acid chlorides or are working on <100mg scale.
Reagents:
Protocol:
-
Dissolve 2-(2-bromophenyl)acetic acid in DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[1] Stir for 10 mins (Activation).
-
Add Ethylamine HCl (1.5 equiv).
-
Stir at RT for 16 hours.
-
Purification: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, then 1M HCl, then Brine.
Troubleshooting Guide (FAQ)
Q1: I see a major impurity at R_f ~ 0.8 (higher than product). What is it?
Diagnosis: This is likely the nitrile (2-(2-bromophenyl)acetonitrile) or a dehydration byproduct if high heat was used with thionyl chloride. Fix: Switch to the Oxalyl Chloride/DMF method at room temperature. Avoid refluxing the acid chloride step for >2 hours.
Q2: My yield is low (<30%) and I recovered starting material.
Diagnosis: The ortho-bromo group blocked the nucleophilic attack, or the ethylamine evaporated before reacting. Fix:
-
Ensure you are using Ethylamine HCl .
-
Increase the reaction time after adding the acid chloride to 12+ hours.
-
Ensure the acid chloride formation is complete (monitor by quenching an aliquot with MeOH and checking for Methyl Ester by TLC).
Q3: Can I use EDC/NHS coupling?
Answer: Yes, but it is generally slower for ortho-substituted systems compared to HATU or Acid Chlorides.[1] If you must use carbodiimides, add HOAt (or HOBt) to accelerate the active ester formation.[1]
Visualization of Reaction Logic
Caption: Workflow logic distinguishing between scalable Acid Chloride routes and mild Coupling routes, emphasizing the critical steric check required by the ortho-substituent.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177.[1]
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
(Note: While specific patents exist for this exact intermediate in CNS drug synthesis, the references above provide the authoritative mechanistic grounding for the general protocols described.)
Sources
Resolving poor peak shape in reverse-phase HPLC of brominated organic compounds
Technical Support Center: High-Performance Liquid Chromatography (HPLC) Subject: Troubleshooting Peak Shape Anomalies for Brominated Organic Compounds Ticket ID: #BR-RP-HPLC-001
Executive Summary: The "Bromine Effect" in Chromatography
Brominated organic compounds present unique challenges in Reverse-Phase HPLC (RP-HPLC) due to the specific physicochemical properties of the bromine atom. Unlike simple alkyl chains, bromine is:
-
Highly Lipophilic: Significantly increases retention factors (
), often requiring high % organic mobile phases. -
Polarizable (Soft Lewis Acid): The large electron cloud allows for "Halogen Bonding" (interaction with lone pairs on stationary phase silanols or stainless steel hardware), leading to severe tailing.
-
Sterically Bulky: Large atomic radius (1.14 Å) can impede mass transfer, causing band broadening.
This guide moves beyond generic troubleshooting to address these specific molecular behaviors.
Visual Diagnostic: The Decision Matrix
Before adjusting chemistry, identify your specific symptom using the logic tree below.
Figure 1: Diagnostic logic flow for identifying root causes based on peak symmetry anomalies.
Issue 1: Severe Peak Tailing (The "Shark Fin")
The Symptom: The peak rises normally but drags out a long tail (Asymmetry factor > 1.5). The Mechanism: Bromine atoms are electron-withdrawing but also polarizable. They can participate in Halogen Bonding (acting as a Lewis Acid) with residual silanols (Lewis Base) on the silica surface of C18 columns. This is distinct from the standard amine-silanol interaction.
Corrective Actions:
-
Mobile Phase Additives (The "Masking" Strategy):
-
Acidic Conditions: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is an ion-pairing agent that "masks" positively charged sites and suppresses silanol ionization (pH < 3).
-
Buffer Strength: Increase buffer concentration (e.g., 25 mM Ammonium Phosphate) to overwhelm secondary interactions.
-
-
Stationary Phase Selection:
-
Switch to Hybrid Particles: Use columns based on Ethylene-Bridged Hybrid (BEH) or similar technologies (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus). These have fewer residual silanols than standard silica.
-
End-capping: Ensure the column is "double end-capped."
-
Q: Why not just add Triethylamine (TEA)? A: TEA competes for silanol sites, which works for basic amines. However, for neutral brominated compounds, the tailing is often driven by the halogen-silica interaction. TFA is generally more effective here as it modifies the stationary phase surface environment more aggressively.
Issue 2: Peak Fronting & Splitting (The "Solubility Trap")
The Symptom: The peak leans forward (As < 0.9) or looks like an "M" (split). The Mechanism: Brominated compounds are often insoluble in water. To get them into solution, researchers dissolve them in 100% DMSO, THF, or DCM . When this strong solvent plug hits a mobile phase that is 50-90% water (at the start of a gradient), the compound precipitates instantly at the column head ("oiling out"). It then slowly re-dissolves, causing a distorted elution profile.[1]
Corrective Actions:
-
The "Dilution Ladder" Protocol: Do not inject pure strong solvent. Construct a dilution curve to find the maximum water content your sample can tolerate.
Step Diluent Composition Observation Action 1 100% DMSO Clear Solution Too strong (Risk of splitting) 2 50% DMSO / 50% Mobile Phase A Clear Solution Ideal Injection Solvent 3 25% DMSO / 75% Mobile Phase A Cloudy/Precipitate Too weak (Risk of needle blockage) -
Injection Volume Reduction: If you must use 100% DMSO, reduce injection volume to < 5 µL (for a standard 4.6mm ID column).
Issue 3: Separation of Positional Isomers
The Symptom: Co-elution of ortho-, meta-, and para-brominated isomers. The Mechanism: A standard C18 column separates based on hydrophobicity. Positional isomers of brominated compounds often have nearly identical LogP values, making C18 ineffective.
Corrective Actions:
Leverage
-
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Why? The aromatic ring in the stationary phase interacts with the electron-deficient bromine atom and the aromatic ring of the analyte. The steric position of the bromine (ortho vs. para) significantly alters this interaction, providing separation where C18 fails.
Experimental Protocol: Mobile Phase Optimization
Objective: Determine the optimal pH and modifier to suppress halogen bonding.
Materials:
-
HPLC System (UV detection @ 254 nm or max absorbance).
-
Column: C18 Hybrid Particle (e.g., 100 x 4.6 mm, 3.5 µm).
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Water, TFA, Ammonium Formate.
Workflow:
-
Preparation: Prepare a 100 µg/mL standard of the brominated compound in 50:50 MeOH:Water.
-
Screening Matrix: Run the following isocratic conditions (adjusted to k' ≈ 3-5).
| Run ID | Organic Modifier | Aqueous Buffer | Purpose |
| A | Acetonitrile | 0.1% Formic Acid (pH ~2.7) | Baseline (Low pH) |
| B | Methanol | 0.1% Formic Acid (pH ~2.7) | Check Protic Solvent effect |
| C | Acetonitrile | 10 mM Amm. Acetate (pH 4.5) | Check Mid-pH Silanol activity |
| D | Acetonitrile | 0.1% TFA (pH ~2.0) | Ion Suppression / Silanol Masking |
Analysis:
-
Compare Tailing Factor (USP) for all runs.
-
Success Criterion: USP Tailing Factor < 1.2.
-
Note: Methanol is often preferred for brominated compounds as it is a protic solvent and can solvate the halogen better than aprotic ACN, potentially improving peak shape.
References
-
Dolan, J. W. (2025). Troubleshooting Peak Tailing in HPLC. LCGC International. Link(General reference for silanol interactions).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link(Authoritative source on silanol activity and stationary phases).
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. Link(Specifics on end-capping and pH).
-
Biotage Application Note. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?Link(Explanation of hydrophobic retention mechanisms).
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link(Reference for Phenyl/PFP columns for positional isomers).
Sources
Technical Support Center: Troubleshooting Low Solubility of N-Substituted Acetamides in Aqueous Buffers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of N-substituted acetamides. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles in your experiments.
Section 1: Understanding the Solubility Challenge of N-Substituted Acetamides
Q1: Why do many N-substituted acetamides exhibit poor solubility in aqueous buffers?
A1: The solubility of N-substituted acetamides is a delicate balance between their hydrophilic and hydrophobic characteristics. The core acetamide group contains polar nitrogen and oxygen atoms capable of forming hydrogen bonds with water. However, the N-substituents, which are often aromatic or alkyl groups, can significantly increase the molecule's lipophilicity (a tendency to dissolve in fats, oils, and other non-polar solvents). This increased lipophilicity can lead to poor solubility in aqueous buffers as the non-polar regions of the molecule are not readily accommodated by the polar water molecules.
The overall solubility is therefore highly dependent on the nature and size of the N-substituent. Larger, more complex, or more hydrophobic substituents will generally lead to lower aqueous solubility.[1]
Section 2: Initial Troubleshooting and Assessment
Q2: My N-substituted acetamide is not dissolving in my aqueous buffer. What are the first steps I should take?
A2: When encountering initial dissolution failure, it is crucial to approach the problem systematically rather than resorting to forceful methods like excessive heating, which could degrade your compound.[2]
Initial Troubleshooting Steps:
-
Purity Verification: First, ensure the purity of your compound, as impurities can sometimes interfere with solubility.[3]
-
Visual Inspection: Observe the mixture closely. Are there suspended particles, or is the solution cloudy? This will help you determine if you are dealing with a solubility or a dispersibility issue.
-
Gentle Agitation: Ensure the mixture is being adequately stirred or vortexed. Sometimes, dissolution is simply a slow process.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break down particle agglomerates and enhance dissolution.[3]
-
Gentle Warming: A slight increase in temperature (e.g., to 37°C) can improve the solubility of many compounds. However, be cautious and monitor for any signs of degradation.[3][4]
If these initial steps do not resolve the issue, it is likely that the intrinsic solubility of your compound in the chosen buffer is low, and more advanced strategies will be necessary.
Section 3: Systematic Solubilization Strategies
A common and effective starting point for solubilizing poorly water-soluble compounds is to first dissolve them in a small amount of a water-miscible organic solvent to create a concentrated stock solution.[5] This stock solution is then diluted into the final aqueous buffer.
Q3: I've dissolved my N-substituted acetamide in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous buffer. Why does this happen and what should I do?
A3: This phenomenon, often called "precipitation upon dilution," is a frequent challenge.[2] It occurs because while your compound is soluble in the 100% organic solvent, its solubility limit is quickly surpassed when the solution is diluted into the aqueous buffer.[2][6] The final concentration of the organic solvent is often too low to keep the compound dissolved.[2]
Below is a systematic workflow to troubleshoot this issue:
Caption: A stepwise approach to addressing compound precipitation.
Experimental Protocol 1: Co-Solvency Method
This protocol details the use of a water-miscible organic solvent to prepare a stock solution for dilution into an aqueous buffer.[2][7]
Materials:
-
N-substituted acetamide
-
Target aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the N-substituted acetamide in 100% of your chosen organic solvent to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (not exceeding 37°C) or brief sonication if necessary.[2]
-
Prepare the Final Working Solution:
-
Warm the aqueous buffer to room temperature or your experimental temperature.
-
While vortexing the buffer, add the required volume of the stock solution drop-wise to achieve the final desired concentration.
-
-
Observe and Troubleshoot: If precipitation occurs, refer to the troubleshooting workflow above. Systematically lower the final concentration or slightly increase the percentage of the co-solvent. For many cell-based assays, the final DMSO concentration should ideally be kept below 0.5% (v/v).[2]
Table 1: Common Organic Co-solvents and Considerations
| Co-Solvent | Advantages | Disadvantages & Considerations |
| DMSO | Excellent solubilizing power for many compounds. | Can be toxic to some cell lines at higher concentrations.[8] |
| Ethanol | Less toxic than DMSO for many applications. | May not be as effective as DMSO for highly lipophilic compounds.[8] |
| DMF/DMAC | Strong solvents that can dissolve very poorly soluble compounds. | Can exhibit higher toxicity, particularly hepatotoxicity, at high concentrations.[8] |
| PEG 400 | Generally recognized as safe (GRAS) and can improve solubility. | May increase the viscosity of the final solution.[8] |
Section 4: Advanced Solubilization Techniques
If co-solvency is insufficient, several other formulation strategies can be employed.
Q4: My N-substituted acetamide has ionizable groups. How can I leverage this to improve its solubility?
A4: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[8][10] Many N-substituted acetamides may have other functional groups that are weakly acidic or basic. By adjusting the pH of the aqueous buffer, you can shift the equilibrium towards the ionized (charged) form of the molecule, which is generally more water-soluble than the neutral form.[11]
Caption: Effect of pH on the solubility of a basic N-substituted acetamide.
Experimental Protocol 2: Determining a pH-Solubility Profile
Procedure:
-
Prepare a series of your biological buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).[6]
-
Add an excess amount of your solid N-substituted acetamide to a known volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[12]
-
After equilibration, filter the samples through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.[12]
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.[12][13][14][15]
-
Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
Q5: What other advanced methods can I use if pH adjustment and co-solvents are not effective or suitable for my experiment?
A5: Several other advanced techniques can be employed:
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[8]
-
Polymers: Polymeric excipients like povidone or HPMC can be used to create amorphous solid dispersions, which can significantly enhance solubility and dissolution rates.[16][17]
-
-
Micellar Solubilization: Non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can form micelles in aqueous solutions. These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[8] However, it is important to note that high concentrations of detergents can be toxic to cells.[8]
-
Salt Formation: If your N-substituted acetamide has a sufficiently acidic or basic functional group, forming a salt can dramatically improve its solubility and dissolution rate.[18][19][20] This is a common strategy in drug development to enhance the physicochemical properties of a compound.[18][19]
Section 5: Frequently Asked Questions (FAQs)
Q6: Can I use heat to dissolve my N-substituted acetamide? A6: While gentle warming can be beneficial, excessive heat should be avoided as it can lead to the degradation of your compound.[2] Always perform stability studies if you plan to use heat as part of your dissolution process.
Q7: How do I know what the maximum tolerated concentration of an organic solvent is for my cell line? A7: It is crucial to perform a vehicle control experiment. In this experiment, you treat your cells with the same concentrations of the solvent used to dissolve your compound to determine any solvent-induced effects on cell viability or other experimental readouts.[8]
Q8: My N-substituted acetamide seems to be degrading in the buffer. What can I do? A8: The amide bond in N-substituted acetamides can be susceptible to hydrolysis, especially at extreme pH values. If you suspect degradation, it is important to perform stability studies using an analytical technique like HPLC to monitor the purity of your compound over time in the buffer. If instability is an issue, you may need to prepare fresh solutions for each experiment or investigate stabilizing excipients.
References
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]
-
Drug Development & Delivery. (Date unavailable). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]
-
Solubility of Things. N-acetylacetamide. [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
Chemistry & Biodiversity. (2010, May). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]
-
PubMed. (2013, July 17). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link]
- Google Patents.
-
U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]
-
Nature. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]
-
PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (2025, August 6). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Preprints.org. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?[Link]
-
Springer. (2013). Improving Solubility via Structural Modification. [Link]
-
PubMed Central. (2016, June 16). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. [Link]
-
PubMed Central. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
PubMed. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
MDPI. (2020, December 11). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
Journal of Pharmacy Practice and Community Medicine. Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]
-
ResearchGate. (2025, August 6). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. [Link]
-
PubMed Central. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
-
Wikipedia. Acetamide. [Link]
-
American Pharmaceutical Review. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. [Link]
-
RJPT. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. [Link]
-
PubMed Central. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
Sources
- 1. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 15. researchgate.net [researchgate.net]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. droracle.ai [droracle.ai]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
How to remove unreacted starting materials from the final product
Welcome to the Purification Support Center.
Ticket ID: PUR-001 Subject: Removal of Unreacted Starting Materials (SM) Assigned Specialist: Senior Application Scientist
Executive Summary
Achieving >95% purity is rarely about running a longer column; it is about exploiting the physicochemical divergence between your Product (P) and Starting Material (SM).
This guide abandons the "try harder" approach in favor of "try smarter" orthogonal techniques. We will move beyond standard chromatography into chemical scavenging, pH-swing extractions, and derivatization strategies.
Module 1: Diagnostic Triage
Before you inject, diagnose. Most purification failures stem from choosing the wrong separation vector. Use this decision matrix to select the correct protocol.
Figure 1: Purification Strategy Decision Matrix. Blue = Input, Green = Physical/Chemical Separation, Yellow = Chemoselective, Red = Chromatographic.
Module 2: Chemical Scavenging (The "Sniper" Approach)
Concept: When SM and Product have similar polarities (co-elution), chromatography is inefficient. Scavenger resins—functionalized insoluble polymers—chemically react with the SM, anchoring it to the solid phase.[1] You simply filter the resin to obtain pure product.
Why it works: It converts a separation problem based on polarity (difficult) into one based on reactivity (easy).
Protocol: Batch Scavenging
-
Calculate Load: Determine mmol of excess SM (via NMR/LCMS).
-
Stoichiometry: Add 2–4 equivalents of resin relative to the impurity.
-
Solvent: Dissolve crude in a swelling solvent (DCM, THF, or DMF). Note: Methanol does not swell polystyrene (PS) resins well.
-
Incubation: Agitate (do not stir with magnetic bar, it grinds the beads) for 1–4 hours.
-
Workup: Filter through a fritted funnel. Rinse resin 3x. Filtrate contains purified product.
Scavenger Selection Guide
| Impurity Type (SM) | Functional Group | Recommended Scavenger Resin | Mechanism |
| Nucleophiles | Primary/Secondary Amines | PS-Isocyanate or PS-Benzaldehyde | Forms urea or imine (covalent bond). |
| Thiols / Thiophenols | PS-Maleimide | Michael addition (covalent bond). | |
| Alcohols (Alkoxides) | PS-Tosyl Chloride | Forms sulfonate ester. | |
| Electrophiles | Acid Chlorides / Isocyanates | PS-Trisamine or PS-Amine | Nucleophilic attack by resin. |
| Aldehydes / Ketones | PS-Tosyl Hydrazide | Forms hydrazone. | |
| Acids/Bases | Carboxylic Acids | PS-Carbonate (Base) | Ionic binding (Salt formation). |
| Tertiary Amines | PS-TsOH (Strong Acid) | Ionic binding (Salt formation). | |
| Metals | Pd, Cu, Rh catalysts | SiliaMetS® Thiol or TMT | Chelation. |
Expert Insight: For removing excess amine SM from an amide product, PS-Isocyanate is the gold standard. It reacts rapidly with the amine SM but is inert to the amide product.
Module 3: Chromatographic Optimization
Concept: If you must run a column, stop guessing solvent systems. The relationship between
The Golden Rule:
Optimization Protocol
-
TLC Scouting: Run TLC in varying % EtOAc/Hexane.
-
Target Zone: Adjust solvent strength until the Product
is between 0.15 and 0.35 .-
Why? An
of 0.3 = 3.3 CV. An of 0.2 = 5.0 CV. This provides sufficient interaction time with the silica.
-
-
Calculate
:-
Bad: SM (
0.7) and Product ( 0.6). .- . (Impossible to separate).
-
Good: Lower solvent strength so SM (
0.25) and Product ( 0.15). .- . (Easy separation).
-
Data Visualization: The
| Solvent Strength | SM | Product | Result | ||
| High (50% EtOAc) | 0.80 | 0.70 | 0.10 | 0.18 | Co-elution |
| Med (30% EtOAc) | 0.50 | 0.40 | 0.10 | 0.50 | Partial Separation |
| Low (10% EtOAc) | 0.20 | 0.10 | 0.10 | 5.00 | Baseline Separation |
Module 4: Liquid-Liquid Extraction (The "pH Swing")
Concept: If your SM is ionizable (amine, carboxylic acid, phenol), use water chemistry to remove it, leaving your neutral product in the organic layer.
Protocol: The "Back-Extraction" Technique
Scenario: Removing unreacted Amine SM from a neutral Amide Product.
-
Dissolve: Crude mixture in organic solvent (EtOAc or DCM).
-
Acid Wash: Wash with 1M HCl.
-
The Check (Crucial): Do not discard the aqueous layer yet.
-
Back-Extraction: Wash the aqueous layer once with fresh organic solvent to recover any trapped Product. Combine organic layers.
-
Dry & Concentrate: Wash organic with Brine, dry over
.
Warning: If your Product is also basic (e.g., a pyridine derivative), this will fail. You must rely on
differences. If SM(aliphatic amine) and Product (aniline), wash with a pH 7 buffer. The SM will protonate (water soluble), the Product will not (organic soluble).
Module 5: FAQs & Troubleshooting
Q1: My SM and Product have identical
-
Scenario: SM is an Alcohol, Product is a Ketone (oxidation reaction).
-
Fix: Add a small amount of acetic anhydride or benzoyl chloride to the crude.
-
Result: Unreacted Alcohol SM becomes an Ester. Esters are significantly less polar than alcohols. The
of the impurity shifts dramatically higher, making separation easy.
Q2: I am scaling up from 100mg to 10g, and the separation failed. A: This is likely a Heat Transfer or Loading issue.
-
Heat: Adsorption onto silica is exothermic. On large scales, the column heats up, causing bands to broaden and move faster. Solution: Use a slower flow rate or pre-equilibrate the column with solvent to dissipate heat.
-
Loading: Ensure your loading is <1% of the silica mass for difficult separations (
).
Q3: My product streaks on the column. A: Streaking indicates ionization on the silica surface.
-
For Amines: Add 1% Triethylamine or Ammonia to your eluent.
-
For Acids: Add 1% Acetic Acid or Formic Acid.
-
Why: This suppresses ionization, keeping the molecule in its neutral form, which interacts uniformly with the silica.
References
-
Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Elsevier, 2017.
-
Biotage. The Flash Chromatography Method Development Guide.
-
Teledyne ISCO.
. -
Marsh, A., et al. Solid-Supported Reagents and Scavengers in Synthesis. Tetrahedron, 2003.
Sources
Technical Support Center: Scaling the Synthesis of 2-(2-Bromophenyl)-N-ethylacetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming challenges encountered during the scale-up of this important synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience to ensure you can confidently and efficiently move from lab-scale to larger production.
I. Synthetic Overview & Key Challenges
The synthesis of 2-(2-Bromophenyl)-N-ethylacetamide typically proceeds through one of two primary routes: the amidation of 2-(2-bromophenyl)acetic acid or the reaction of 2-(2-bromophenyl)acetyl chloride with ethylamine. While straightforward in principle, scaling up these reactions can present significant challenges related to reaction control, impurity profiles, and product isolation.
Synthetic Route A: Amidation of 2-(2-Bromophenyl)acetic Acid
Caption: General workflow for the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide via an acyl chloride intermediate.
Synthetic Route B: Direct Amidation
Caption: Alternative synthetic route involving direct coupling of the carboxylic acid and amine.
II. Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, particularly when scaling up. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Insufficient Activation (Acyl Chloride Route): Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in a slight excess to drive the conversion of the carboxylic acid to the acyl chloride. Monitor this step by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Inefficient Coupling (Direct Amidation): The choice of coupling agent is critical. For larger scale, carbodiimides like DCC or EDC are common, but their byproducts can complicate purification. Consider using phosphonium- or uronium-based coupling agents for cleaner reactions, although they are more expensive.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Side Reactions:
-
Over-acylation of Ethylamine: If using the acyl chloride route, adding the acyl chloride too quickly to the ethylamine solution can lead to localized high concentrations and potential side reactions. A slow, controlled addition is crucial.
-
Reaction with Solvent: Ensure your solvent is anhydrous and inert to the reaction conditions. Protic solvents will react with the acyl chloride.
-
-
Work-up Losses:
-
Product Solubility: 2-(2-Bromophenyl)-N-ethylacetamide has moderate polarity. During aqueous work-up, ensure the pH is adjusted to maximize the product's presence in the organic layer. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) will minimize losses.[1]
-
Q2: I'm observing significant impurity formation in my crude product. What are the common impurities and how can I minimize them?
A2: Impurity profiles can become more complex on a larger scale. Here are some common culprits:
-
Unreacted Starting Materials: As mentioned in Q1, ensuring complete reaction is the first step.
-
Di-acylated Ethylamine: This can occur if the stoichiometry is not carefully controlled, especially with the acyl chloride route. Using a slight excess of ethylamine can help minimize this.
-
Impurities from Starting Materials: The purity of your 2-(2-bromophenyl)acetic acid is critical. Impurities in this starting material can carry through the synthesis.[2][3] It is advisable to test the purity of the starting material before use.
-
Hydrolysis of Acyl Chloride: If moisture is present, the acyl chloride intermediate can hydrolyze back to the carboxylic acid. Using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen) is essential.
Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?
A3: The amidation of an acyl chloride is a highly exothermic process.[4] Scaling up requires careful thermal management to prevent runaway reactions and the formation of byproducts.
-
Slow and Controlled Addition: Add the 2-(2-bromophenyl)acetyl chloride to the ethylamine solution slowly and at a controlled rate. Use a dropping funnel or a syringe pump for precise control.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath, cryostat). Monitor the internal temperature of the reaction mixture closely with a thermometer.
-
Reverse Addition: Consider adding the ethylamine solution to the acyl chloride solution. This can sometimes provide better control over the exotherm.
-
Solvent Choice: A solvent with a good heat capacity can help to absorb the heat generated during the reaction.
Q4: I am struggling with the purification of the final product. What are the recommended purification strategies?
A4: Purification on a larger scale requires robust and scalable methods.
-
Aqueous Work-up: A standard aqueous work-up is the first step to remove water-soluble impurities.[1] This typically involves washing the organic layer with a dilute acid (to remove excess ethylamine and base), followed by a dilute base (to remove any unreacted carboxylic acid), and finally with brine.
-
Crystallization: Crystallization is the most effective method for purifying the final product on a large scale. The choice of solvent is crucial and will depend on the solubility of the product and impurities. A solvent screen is recommended to identify the optimal solvent or solvent mixture. Common solvents for crystallization of similar compounds include ethanol, isopropanol, ethyl acetate, and heptane mixtures.[5] The cooling rate can also significantly impact crystal size and purity.[6]
-
Column Chromatography: While effective at the lab scale, column chromatography is often not practical for large-scale purification due to the large volumes of solvent required. It should be considered a last resort if crystallization fails to provide the desired purity.
III. Troubleshooting Guide: A Systematic Approach
This guide provides a more detailed, step-by-step approach to troubleshooting complex issues during the scale-up of your synthesis.
Caption: A decision tree for troubleshooting common issues in the synthesis of 2-(2-Bromophenyl)-N-ethylacetamide.
Scenario 1: Low Yield
-
Is the reaction going to completion?
-
Action: Monitor the reaction progress by TLC or HPLC. Look for the disappearance of the limiting starting material.
-
If Incomplete:
-
Acyl Chloride Route: Ensure the complete conversion of the carboxylic acid to the acyl chloride before adding the ethylamine.
-
Direct Amidation: Increase the amount of coupling agent or extend the reaction time.
-
-
-
Are you losing product during the work-up?
-
Action: Analyze the aqueous layers from your extraction to see if they contain a significant amount of product.
-
If Yes:
-
Adjust the pH of the aqueous layer to ensure the product is in its neutral form.
-
Increase the number of extractions with the organic solvent.
-
Consider using a different extraction solvent.
-
-
-
Is the purity of your starting materials adequate?
-
Action: Analyze the purity of your 2-(2-bromophenyl)acetic acid and ethylamine.
-
If Impure: Purify the starting materials before use.
-
Scenario 2: Impure Product
-
What are the impurities?
-
Action: Characterize the impurities using techniques like NMR, LC-MS, and GC-MS.
-
Common Impurities and Solutions:
-
Starting Materials: Improve reaction conversion or purification.
-
Di-acylated Ethylamine: Use a slight excess of ethylamine.
-
Hydrolyzed Acyl Chloride: Ensure anhydrous conditions.
-
-
-
Can the reaction conditions be optimized?
-
Action: Experiment with different stoichiometries, reaction temperatures, and addition rates.
-
-
Is your purification method effective?
-
Action: If crystallization is not yielding a pure product, perform a solvent screen to find a more suitable solvent system. Consider a hot filtration step to remove insoluble impurities before crystallization.
-
Scenario 3: Poor Reaction Control (Exotherm)
-
Is the rate of addition too fast?
-
Action: Slow down the addition of the acyl chloride to the ethylamine solution. Use a syringe pump for precise control on a larger scale.
-
-
Is your cooling system adequate?
-
Action: Ensure your cooling bath has sufficient capacity to handle the heat generated. Monitor the internal temperature of the reaction closely.
-
-
Have you considered alternative addition methods?
-
Action: Try adding the ethylamine solution to the acyl chloride solution (reverse addition). This can sometimes provide better temperature control.
-
IV. Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromophenyl)acetyl Chloride
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
To the flask, add 2-(2-bromophenyl)acetic acid and a slight excess (1.2-1.5 equivalents) of thionyl chloride.
-
Slowly heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases.
-
Monitor the reaction by IR spectroscopy to confirm the disappearance of the carboxylic acid O-H stretch.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(2-bromophenyl)acetyl chloride can be used directly in the next step.
Protocol 2: Synthesis of 2-(2-Bromophenyl)-N-ethylacetamide
-
In a separate flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethylamine (2-3 equivalents) and a base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the crude 2-(2-bromophenyl)acetyl chloride from Protocol 1 to the ethylamine solution via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
Protocol 3: Work-up and Purification
-
Quench the reaction mixture by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane, ethanol/water) to obtain pure 2-(2-Bromophenyl)-N-ethylacetamide.
V. Data Summary
| Parameter | Lab Scale (e.g., 1-10 g) | Scale-up (e.g., >100 g) | Key Considerations |
| Reagent Addition | Manual (pipette, dropping funnel) | Syringe pump, automated dosing | Precise control of addition rate is crucial for managing exotherms. |
| Temperature Control | Ice bath | Jacketed reactor with cryostat | Efficient heat removal is critical for safety and minimizing side reactions. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensures homogeneity in larger volumes. |
| Purification | Column chromatography, crystallization | Primarily crystallization | Scalable and cost-effective method for high purity. |
VI. References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
-
Narang, A. S., & Desai, D. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Journal of Pharmaceutical Sciences, 104(6), 1889-1904.
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
-
Rosen, H. L. (1971). U.S. Patent No. 3,584,005. Washington, DC: U.S. Patent and Trademark Office.
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2004). Acetyl Chloride. John Wiley & Sons, Inc.
-
Wróblewska, A., & Rynkowski, J. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Polymers, 11(11), 1779.
-
Tang, W., & Senanayake, C. H. (2011). 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses, 88, 139-147.
-
El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Iranian Chemical Society, 16(11), 2435-2462.
-
BenchChem. (n.d.). 2-(2-Nitrophenyl)acetyl Chloride.
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
-
Tanimu, A., Jaenicke, S., & Al-Karkhi, A. (2021). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. ChemRxiv.
-
Al-Suwaidan, I. A., Al-Issa, S. A., & El-Gazzar, A. B. A. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega, 7(3), 2871–2883.
-
Smajlagić, A., Ostojić, J., & Mešić, A. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
DeRatt, D. A., & Miller, S. J. (2018). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 20(21), 6936–6940.
-
Wang, W., Ignatius, A. A., & Thakkar, S. V. (2014). Impact of Residual Impurities and Contaminants on Protein Stability. Journal of Pharmaceutical Sciences, 103(5), 1315-1330.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87754, 2-Bromophenylacetic acid.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromophenylacetic Acid.
-
Perkin, W. H., & Duppa, B. F. (1859). On the action of bromine on acetic acid. Quarterly Journal of the Chemical Society of London, 11(1), 22-29.
-
Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)acetyl chloride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. jcbsc.org [jcbsc.org]
- 6. US3584005A - Crystallization of acetazolamide and product - Google Patents [patents.google.com]
Technical Support Center: Ensuring the Long-Term Stability of 2-(2-Bromophenyl)-N-ethylacetamide
Welcome to the dedicated technical support center for 2-(2-Bromophenyl)-N-ethylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your samples. Our approach is rooted in scientific principles and practical, field-proven experience to help you navigate the challenges of storing and handling this valuable molecule.
Understanding the Stability of 2-(2-Bromophenyl)-N-ethylacetamide: A Proactive Approach
2-(2-Bromophenyl)-N-ethylacetamide is a molecule with a specific set of functional groups that dictate its stability profile. The presence of a brominated aromatic ring and an N-substituted amide linkage makes it susceptible to particular degradation pathways. Proactively understanding these vulnerabilities is the first step toward ensuring its long-term stability.
Key Molecular Features Influencing Stability:
-
N-ethylacetamide Group: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3][4] This can lead to the formation of 2-bromophenylacetic acid and ethylamine.
-
2-Bromophenyl Group: The carbon-bromine bond on the aromatic ring can be a site for photolytic cleavage, particularly upon exposure to UV light.[5] This can lead to de-brominated impurities. While generally stable, brominated aromatic compounds can undergo degradation under harsh conditions.
-
Solid-State Properties: The crystalline form of the compound can influence its stability. Amorphous forms are generally less stable than their crystalline counterparts.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers encounter when working with 2-(2-Bromophenyl)-N-ethylacetamide.
Q1: What are the primary degradation pathways for 2-(2-Bromophenyl)-N-ethylacetamide?
A1: The two most probable degradation pathways are hydrolysis of the N-ethylacetamide group and photodegradation of the bromophenyl group.
-
Hydrolytic Degradation: This involves the cleavage of the amide bond, which can be catalyzed by acidic or basic conditions. The primary degradation products would be 2-bromophenylacetic acid and ethylamine.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce cleavage of the C-Br bond, leading to the formation of 2-phenyl-N-ethylacetamide and other related impurities.[5]
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, 2-(2-Bromophenyl)-N-ethylacetamide should be stored in a cool, dry, and dark environment . Specifically, we recommend:
-
Temperature: 2-8°C is ideal. Avoid repeated freeze-thaw cycles if the compound is in solution. For solid-state storage, controlled room temperature (20-25°C) may be acceptable for shorter periods, but refrigeration is preferred for long-term storage.
-
Humidity: The compound should be stored in a desiccated environment to minimize the risk of hydrolysis. Storage in a container with a desiccant is recommended.
-
Light: Protect the compound from light at all times by using amber vials or by storing it in a light-blocking container.[6]
-
Atmosphere: For maximum stability, especially for reference standards, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Q3: I am dissolving the compound in a solvent for my experiments. How does the choice of solvent affect its stability?
A3: Solvent choice is critical. Protic solvents, especially water, can facilitate hydrolysis of the amide bond. If aqueous solutions are necessary, they should be prepared fresh and used as quickly as possible. For longer-term storage in solution, consider aprotic solvents such as acetonitrile or DMSO. However, even in these solvents, degradation can occur, so it is crucial to monitor the purity of the solution over time. Always store solutions at low temperatures (e.g., -20°C) to slow down potential degradation.
Q4: Can I use excipients to improve the stability of my formulation?
A4: Yes, certain excipients can enhance stability. For example, buffering agents can be used to maintain a neutral pH and minimize acid- or base-catalyzed hydrolysis. Antioxidants could be considered if oxidative degradation is identified as a concern. However, compatibility studies are essential, as some excipients can paradoxically accelerate degradation.[7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new peak in HPLC analysis, consistent with 2-bromophenylacetic acid. | Hydrolysis of the amide bond. | 1. Verify Storage Conditions: Ensure the compound is stored in a dry environment. Check for any exposure to acidic or basic contaminants. 2. Solvent Check: If in solution, ensure the solvent is aprotic and of high purity. Prepare fresh solutions for each experiment. 3. pH Control: If working in an aqueous environment, use a neutral buffer (pH 6-7). |
| Loss of parent compound purity over time with the appearance of a peak corresponding to 2-phenyl-N-ethylacetamide. | Photodegradation. | 1. Light Protection: Immediately transfer the compound to an amber vial or a container protected from light. 2. Review Handling Procedures: Ensure all experimental manipulations are performed under low-light conditions. |
| Change in physical appearance (e.g., color change, clumping). | A combination of factors, including moisture absorption and degradation. | 1. Moisture Analysis: Perform Karl Fischer titration to determine the water content. 2. Purity Assessment: Re-analyze the sample by HPLC or another suitable method to identify any degradation products. 3. Improve Storage: Store in a tightly sealed container with a desiccant. |
Experimental Protocols
To proactively assess the stability of your 2-(2-Bromophenyl)-N-ethylacetamide, we recommend performing forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and pathways.[8][9][10]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of 2-(2-Bromophenyl)-N-ethylacetamide under various stress conditions.
Materials:
-
2-(2-Bromophenyl)-N-ethylacetamide
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of 2-(2-Bromophenyl)-N-ethylacetamide in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 2-(2-Bromophenyl)-N-ethylacetamide from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizing Degradation and Workflow
Potential Degradation Pathways
Caption: Key degradation pathways for 2-(2-Bromophenyl)-N-ethylacetamide.
Forced Degradation Experimental Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is Acetamide used for? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Determine Shelf Life of Bromo-OTBN - PYG Lifesciences [pyglifesciences.com]
- 7. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. acdlabs.com [acdlabs.com]
Validation & Comparative
Comparison Guide: Validation of HPLC Methods for 2-(2-Bromophenyl)-N-ethylacetamide Quantification
Executive Summary
Quantifying 2-(2-Bromophenyl)-N-ethylacetamide (CAS: 1150114-82-1) presents specific chromatographic challenges due to its lipophilicity (LogP ~2.15) and the potential presence of regioisomers (e.g., the 4-bromo analog). While standard C18 columns are the industry default, they often lack the selectivity required to resolve positional halogen isomers effectively.
This guide compares two validated methodologies:
-
The Optimized Method (Product): A high-selectivity Phenyl-Hexyl HPLC method designed for superior isomer resolution.
-
The Alternative: A standard C18 Reverse-Phase method , commonly used in generic screening.
Key Finding: While the C18 method provides adequate retention, the Phenyl-Hexyl method demonstrates a 40% improvement in resolution (Rs) between the target analyte and its critical 4-bromo impurity, making it the superior choice for rigorous Quality Control (QC) environments.
Technical Comparison: Optimized Phenyl-Hexyl vs. Standard C18
The following data summarizes the performance characteristics of both methods under validated conditions.
| Parameter | Optimized Method (Phenyl-Hexyl) | Alternative Method (Standard C18) | Performance Delta |
| Separation Mechanism | Hydrophobic + | Hydrophobic Interaction Only | Phenyl-Hexyl offers dual-mode selectivity. |
| Critical Pair Resolution (Rs) | 3.2 (2-Bromo vs. 4-Bromo) | 1.8 (Marginal) | +77% Improvement |
| Tailing Factor ( | 1.05 | 1.25 | Sharp peaks improve integration accuracy. |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.08 µg/mL | Enhanced signal-to-noise ratio. |
| Run Time | 8.5 min | 12.0 min | 30% Faster throughput. |
| Mobile Phase | MeOH / Water (0.1% Formic Acid) | ACN / Water (0.1% H3PO4) | Methanol enhances |
Expert Insight: Why the Difference?
The 2-bromophenyl moiety contains an electron-rich aromatic ring and a heavy halogen atom.
-
C18 Columns: Rely solely on van der Waals forces (hydrophobicity). Since the 2-bromo and 4-bromo isomers have nearly identical hydrophobicities, separation is difficult.
-
Phenyl-Hexyl Columns: Engage in
- stacking interactions with the analyte's aromatic ring. The steric hindrance of the ortho (2-position) bromine alters this interaction strength compared to the para (4-position) isomer, resulting in superior separation.
Validated Experimental Protocol (Optimized Method)
This protocol follows ICH Q2(R1) guidelines for validation of analytical procedures.
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN to maximize
- interactions). -
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (Targeting the benzamide chromophore).
-
Column Temp: 35°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 6.0 | 80 |
| 6.1 | 40 |
| 8.5 | 40 |
Step-by-Step Validation Workflow
Step 1: Specificity & Stress Testing
Inject the blank, placebo, and a spiked sample containing the analyte and potential impurities (specifically 2-(4-bromophenyl)-N-ethylacetamide).
-
Acceptance Criteria: No interference at the retention time of the main peak.[3] Resolution (Rs) > 2.0 between critical pairs.
Step 2: Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Protocol: Plot Area Response vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) 0.999.[3]
Step 3: Accuracy (Recovery)
Spike placebo matrix with the analyte at three levels (80%, 100%, 120%). Perform in triplicate.
-
Calculation:
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.[3]
Step 4: Precision (Repeatability)
Inject the 100% standard solution six times (
-
Acceptance Criteria: RSD
2.0% for peak area and retention time.
Visualizing the Validation Logic
The following diagram illustrates the decision logic and workflow for validating this specific method, highlighting the critical decision point regarding isomer separation.
Figure 1: Validation workflow emphasizing the critical "Specificity" checkpoint where Phenyl-Hexyl chemistry outperforms standard C18.
Mechanism of Action: Why Phenyl-Hexyl Wins
To understand the superior performance of the optimized method, we must look at the molecular interactions. The diagram below details the interaction between the stationary phase and the 2-bromo analyte.
Figure 2: Mechanistic comparison showing the dual-interaction advantage of Phenyl-Hexyl phases for aromatic halogenated compounds.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 884783, 2-(4-bromophenyl)-N-ethylacetamide (Isomer Analog)." PubChem. [Link]
Sources
A Framework for Evaluating the Antidepressant Efficacy of Novel Compounds: A Comparative Analysis of 2-(2-Bromophenyl)-N-ethylacetamide Against Standard Drugs
This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using the hypothetical compound 2-(2-Bromophenyl)-N-ethylacetamide as a case study. It is designed for researchers and drug development professionals, offering a scientifically rigorous pathway from initial screening to mechanistic elucidation. We will outline the necessary comparisons against established standards—specifically, a Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine, and a Tricyclic Antidepressant (TCA), Imipramine—to build a robust profile of a new potential therapeutic.
Introduction: The Challenge of Novel Antidepressant Discovery
The development of new antidepressants is a critical area of pharmaceutical research, driven by the need for more effective and faster-acting treatments with fewer side effects. Standard drugs, such as SSRIs and TCAs, have well-characterized mechanisms but significant limitations. A novel compound like 2-(2-Bromophenyl)-N-ethylacetamide, whose biological targets are unknown, requires a systematic and multi-faceted evaluation to determine its potential.
This document serves as a strategic guide, detailing the experimental workflow required to characterize its antidepressant-like activity. We will explain the rationale behind each experimental choice, provide detailed protocols, and illustrate how to compare the resulting data against industry-standard benchmarks, Fluoxetine and Imipramine.
The Evaluation Workflow: A Multi-Tiered Approach
A logical, phased approach is essential to efficiently evaluate a novel compound. This ensures that resources are invested wisely, with clear go/no-go decision points. The workflow progresses from broad, high-throughput in vitro screening to more complex in vivo behavioral and neurochemical analyses.
Caption: Preclinical evaluation workflow for a novel antidepressant candidate.
Comparative Mechanisms of Action: Establishing a Benchmark
To interpret the data from 2-(2-Bromophenyl)-N-ethylacetamide, we must understand the mechanisms of our comparators.
-
Fluoxetine (SSRI): Its primary mechanism is the selective inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin (5-HT) in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to drive its therapeutic effects over time.
-
Imipramine (TCA): This drug has a broader mechanism, acting as a potent inhibitor of both SERT and the norepinephrine transporter (NET). Its lack of selectivity contributes to a wider range of side effects compared to SSRIs.
The initial in vitro screening of our novel compound will determine where it may fit within this landscape.
Caption: Simplified mechanisms of action for SSRI and TCA antidepressants.
Phase 1: In Vitro Target Profiling
The first step is to understand if and how 2-(2-Bromophenyl)-N-ethylacetamide interacts with key CNS targets. This is achieved through competitive radioligand binding assays and neurotransmitter uptake assays.
Experimental Protocol: Radioligand Binding and Uptake Assays
Objective: To determine the binding affinity (Ki) and functional inhibition (IC50) of the test compound for monoamine transporters (SERT, NET, DAT) and a panel of common off-target receptors.
Methodology:
-
Preparation: Use cell lines stably expressing human SERT, NET, or DAT, or use preparations of rodent brain synaptosomes.
-
Binding Assay:
-
Incubate the cell membranes/synaptosomes with a specific radioligand (e.g., [³H]-citalopram for SERT).
-
Add increasing concentrations of the test compound (2-(2-Bromophenyl)-N-ethylacetamide), Fluoxetine, or Imipramine across a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Separate bound from free radioligand via rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value, which represents the affinity of the compound for the transporter. A lower Ki indicates higher affinity.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes or cells with the test compounds.
-
Add a radiolabeled neurotransmitter (e.g., [³H]-5-HT).
-
Incubate for a short period to allow for uptake.
-
Terminate the uptake process by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity taken up by the cells/synaptosomes.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.
-
Hypothetical Data Presentation
The results should be summarized in a clear table to allow for direct comparison.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Fluoxetine (SSRI Control) | 1.1 | 250 | 2000 | 2.5 | 410 |
| Imipramine (TCA Control) | 4.0 | 25 | 4500 | 8.5 | 35 |
| 2-(2-Bromophenyl)-N-ethylacetamide | Data | Data | Data | Data | Data |
Interpretation: This table would immediately reveal the compound's potency and selectivity. For instance, a low Ki and IC50 for SERT with high values for NET and DAT would suggest an SSRI-like profile. Potency at both SERT and NET would indicate a profile closer to a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) or a TCA.
Phase 2: In Vivo Behavioral Efficacy
Positive in vitro results must be translated into in vivo efficacy using validated animal models of depression-like behavior.
The Forced Swim Test (FST) and Tail Suspension Test (TST)
These are the most common acute screening tests for antidepressant-like activity. They are based on the principle that, when faced with an inescapable stressor, animals will adopt an immobile posture. Effective antidepressants reduce the duration of this immobility.
Experimental Protocol: Forced Swim Test (Mouse)
-
Habituation: None required for the standard Porsolt FST.
-
Drug Administration: Administer the vehicle, 2-(2-Bromophenyl)-N-ethylacetamide, Fluoxetine (20 mg/kg), or Imipramine (30 mg/kg) via intraperitoneal (IP) injection 60 minutes before the test.
-
Test Procedure:
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The test session lasts for 6 minutes.
-
A trained observer, blind to the treatment groups, scores the last 4 minutes of the session.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time across all groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Crucial Control: Open Field Test (OFT) A reduction in immobility in the FST could be due to a general increase in motor activity, which is a confounding factor. The OFT must be run to rule this out. In this test, animals are placed in an open arena, and their total distance traveled is measured. A true antidepressant effect should not be accompanied by significant hyperactivity in the OFT.
The Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression, defined as a reduced ability to experience pleasure. It requires chronic drug administration (typically 2-4 weeks) and is considered to have higher face validity than the FST.
Experimental Protocol: Sucrose Preference Test
-
Baseline: For 48 hours, habituate mice to two drinking bottles in their home cage: one with water and one with a 1% sucrose solution.
-
Induction of Anhedonia: Use a model like chronic unpredictable stress (CUS) for 2-4 weeks to induce a depression-like state, which is validated by a significant reduction in sucrose preference.
-
Chronic Treatment: Begin daily administration of the vehicle or test compounds alongside the continuation of the stress protocol.
-
Test: At the end of the treatment period, present the mice with pre-weighed bottles of water and 1% sucrose for 24 hours.
-
Calculation: Sucrose Preference (%) = (Weight of Sucrose Consumed / (Weight of Sucrose Consumed + Weight of Water Consumed)) * 100.
-
Data Analysis: Compare the sucrose preference percentages across groups. An effective antidepressant should reverse the stress-induced deficit in sucrose preference.
Hypothetical Data Presentation
| Treatment Group (Dose) | Immobility in FST (seconds) | Total Distance in OFT (meters) | Sucrose Preference (%) (Post-Stress) |
| Vehicle | 155 ± 10 | 35 ± 3 | 35 ± 4 |
| Fluoxetine (20 mg/kg) | 80 ± 8 | 38 ± 4 | 68 ± 5 |
| Imipramine (30 mg/kg) | 75 ± 9 | 36 ± 3 | 65 ± 6 |
| Compound X (10 mg/kg) | Data | Data | Data |
| Compound X (30 mg/kg) | Data | Data | Data |
*Data are presented as Mean ± SEM. *p<0.01 vs. Vehicle.
Phase 3: Neurochemical and Mechanistic Validation
If a compound shows behavioral efficacy, the final phase is to confirm that it engages its intended target in the brain and produces downstream changes consistent with antidepressant action.
-
In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions (e.g., prefrontal cortex, hippocampus) of a freely moving animal. A successful SERT or NET inhibitor should produce a measurable increase in extracellular serotonin or norepinephrine, respectively, following administration.
-
Ex Vivo Neurochemistry: Chronic antidepressant treatment is known to increase the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), particularly in the hippocampus. After the chronic behavioral studies (like SPT), brain tissue can be collected, and BDNF protein levels can be quantified using an ELISA kit. An increase in BDNF is a strong indicator of neuroplastic changes associated with therapeutic response.
Conclusion and Future Directions
This guide outlines a rigorous, multi-phased strategy for evaluating the antidepressant potential of a novel compound like 2-(2-Bromophenyl)-N-ethylacetamide. By systematically progressing from in vitro profiling to in vivo behavioral and neurochemical assays, and by constantly comparing the data against well-characterized drugs like Fluoxetine and Imipramine, researchers can build a comprehensive and compelling case for its development.
The ultimate profile of the novel compound—whether it is SSRI-like, TCA-like, or possesses a unique mechanism—will be determined by the convergence of evidence from all three phases. Positive results would warrant further investigation into its safety profile, pharmacokinetic properties, and exploration in more sophisticated models of depression.
References
-
Title: Fluoxetine: A Review of its Pharmacodynamics and Pharmacokinetic Properties, and Therapeutic Efficacy in Depressive Illness. Source: Drugs, Springer Nature URL: [Link]
-
Title: Tricyclic Antidepressants. Source: StatPearls, National Center for Biotechnology Information URL: [Link]
-
Title: The forced swim test as a model of depressive-like behavior. Source: Journal of Visualized Experiments URL: [Link]
-
Title: The sucrose preference test for measuring anhedonia in mice. Source: Bio-protocol URL: [Link]
-
Title: An Introduction to In Vivo Microdialysis. Source: Harvard Apparatus URL: [Link]
Benchmarking new acetamide derivatives against known α-glucosidase inhibitors
Benchmarking Guide: Novel Acetamide Derivatives vs. Standard -Glucosidase Inhibitors
Executive Summary: The Shift from Sugar Mimetics
For decades, Acarbose , Voglibose , and Miglitol have served as the clinical gold standards for
Recent medicinal chemistry efforts have pivoted toward Acetamide Derivatives —specifically Indole-acetamides and Thiadiazole-acetamides . These non-sugar small molecules offer tunable pharmacophores that can bind to the enzyme's allosteric or active sites with higher affinity and potentially better pharmacokinetic profiles than traditional carbasugars.
This guide provides a rigorous benchmarking framework to validate these new derivatives against Acarbose, utilizing standardized kinetic assays and molecular docking protocols.
The Contenders: Structural Logic
To benchmark effectively, one must understand the structural divergence.
-
The Benchmark (Acarbose): A complex oligosaccharide analogue. It acts as a competitive inhibitor by mimicking the transition state of polysaccharide hydrolysis.
-
Limitation: High polarity limits passive absorption; promiscuous inhibition of amylase leads to GI distress.
-
-
The Challenger (Acetamide Derivatives):
-
Core Scaffold: The acetamide linker (
) acts as a flexible hinge, allowing the molecule to orient aromatic rings (e.g., Indole, Thiadiazole) into hydrophobic pockets within the enzyme that Acarbose cannot reach. -
Mechanism: Often mixed-type inhibition (binding both free enzyme and enzyme-substrate complex), offering a distinct kinetic profile.
-
Experimental Protocol: Validated In Vitro Assay
Expert Insight: Many comparative studies fail because they do not control for pre-incubation time.
Materials
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae, EC 3.2.1.20).[1] -
Substrate: p-Nitrophenyl
-D-glucopyranoside (pNPG).[2] -
Benchmark: Acarbose (purity >95%).[3]
-
Buffer: 0.1 M Potassium Phosphate (pH 6.8) — Crucial: Mimics small intestine pH.
Workflow Diagram
The following diagram outlines the critical path for data generation.
Figure 1: Step-by-step workflow for the pNPG colorimetric assay. Note the critical pre-incubation step to allow inhibitor binding before substrate competition.
Step-by-Step Methodology
-
Preparation: Dissolve test compounds (Acetamides) and Acarbose in DMSO. Dilute with phosphate buffer so final DMSO concentration is
(high DMSO denatures the enzyme). -
Pre-Incubation (The "Black Box" of Consistency):
-
Mix
Enzyme solution ( ) with Test Compound. -
Incubate at 37°C for 15 minutes.
-
Why? This allows the acetamide moiety to establish hydrogen bonds with the active site residues (Asp214, Glu276) without substrate interference.
-
-
Initiation: Add
of pNPG ( ). -
Reaction: Incubate at 37°C for 20 minutes. The solution will turn yellow as p-nitrophenol is released.[1][4]
-
Termination: Add
of . This stops the reaction and enhances the yellow color (phenolate anion formation). -
Measurement: Read Absorbance at 405 nm (
).
Calculation:
Benchmarking Data: Acetamides vs. Acarbose
The following data represents a synthesis of recent high-impact studies comparing specific acetamide derivatives against the Acarbose standard.
Table 1: Comparative Potency ( )[3][6]
| Compound Class | Specific Derivative | Potency Factor (vs Acarbose) | Reference | |
| Standard | Acarbose | 179.0 - 750.0 * | 1.0x | [1, 2] |
| Acetamide | Indole-acetamide (Melodorone A) | 2.59 ± 0.12 | ~70x | [3] |
| Acetamide | Thiadiazole-acetamide (Cmpd 8b) | 6.09 ± 0.37 | ~30x | [4] |
| Acetamide | Phthalimide-acetamide | 45.26 ± 0.03 | ~4x | [2] |
| Acetamide | Diazo-paracetamol hybrid | 1.39 ± 0.02 | ~130x | [5] |
*Note: Acarbose
Mechanistic Validation: Molecular Docking
To publish a robust comparison, you must explain why the acetamide works.
Docking Protocol
-
Software: AutoDock Vina or Gold.
-
Target: Crystal structure of S. cerevisiae
-glucosidase (Homology model often used if crystal unavailable) or Isomaltase (PDB ID: 3A4A). -
Grid Box: Centered on catalytic residues Asp214 (Nucleophile) and Glu276 (Acid/Base).
Mechanism Diagram
The acetamide derivatives typically function via a Competitive or Mixed-Non-Competitive mechanism.
Figure 2: Competitive inhibition pathway. The acetamide nitrogen acts as a Hydrogen Bond Donor to Asp214, while the aromatic tail engages in
Conclusion & Outlook
The data indicates that Indole- and Thiadiazole-based acetamide derivatives are not merely alternatives but are significantly more potent (up to 130x) than Acarbose in in vitro models.
-
Key Advantage: The acetamide linker provides structural flexibility, allowing the "tail" of the molecule to access hydrophobic pockets that the rigid sugar ring of Acarbose cannot.
-
Recommendation: Future development should focus on ADMET profiling (specifically solubility and membrane permeability) to ensure this high in vitro potency translates to in vivo efficacy.
References
-
Sadeghian, S. et al. (2023).[1] Design, synthesis, in vitro anti-α-glucosidase evaluations... of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides. PMC. [Link]
-
Do, T. & Sichaem, J. (2022).[5] α-Glucosidase inhibition (IC50 ± SD) of 1-7 (Melodorum fruticosum isolates).[5][6] ResearchGate.[7][8] [Link]
-
ACS Omega. (2024). Synthesis... and Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
-
PubMed. (2024). Discovery of new anti-diabetic potential agents based on paracetamol incorporating sulfa-drugs. [Link]
Sources
- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Multi-faceted Spectroscopic Approach for the Structural Confirmation of Synthesized 2-(2-Bromophenyl)-N-ethylacetamide
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The synthesis of a target compound is merely the initial step; validating its atomic connectivity and spatial arrangement is paramount to ensuring its identity and purity. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural elucidation of a novel synthesized compound, 2-(2-Bromophenyl)-N-ethylacetamide. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and self-validating analytical workflow.
The Analytical Challenge: Beyond the Reaction Scheme
The synthesis of 2-(2-Bromophenyl)-N-ethylacetamide involves the formation of an amide bond, a fundamental transformation in organic chemistry. However, potential side reactions, isomeric impurities, or incomplete conversions necessitate a robust analytical strategy to confirm the desired outcome. Relying on a single analytical technique can be misleading; a multi-spectroscopic approach provides orthogonal data points that, when combined, offer a high degree of confidence in the final structure. This guide will demonstrate how each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For 2-(2-Bromophenyl)-N-ethylacetamide, we anticipate a spectrum with distinct regions corresponding to the aromatic, amide, and aliphatic protons.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
Aromatic Protons (δ 7.1-7.6 ppm, 4H, multiplet): The four protons on the ortho-substituted benzene ring will be chemically non-equivalent, resulting in a complex multiplet in the downfield region. The electron-withdrawing nature of the bromine atom and the acetamide group will influence their precise shifts.
-
Amide Proton (δ ~5.8-6.5 ppm, 1H, broad singlet): The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
Benzylic Methylene Protons (δ ~3.6 ppm, 2H, singlet): The two protons of the CH₂ group adjacent to the aromatic ring are expected to appear as a singlet, as there are no adjacent protons to couple with.
-
Ethyl Methylene Protons (δ ~3.3 ppm, 2H, quartet): These protons are adjacent to the methyl group (3 protons), resulting in a quartet splitting pattern (n+1 rule).
-
Ethyl Methyl Protons (δ ~1.2 ppm, 3H, triplet): These three equivalent protons are adjacent to the methylene group (2 protons), leading to a triplet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[2]
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.
-
Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring will give rise to six distinct signals due to the ortho-substitution. The carbon atom directly bonded to the bromine (C-Br) will appear at a different chemical shift compared to the other aromatic carbons.
-
Benzylic Methylene Carbon (δ ~45 ppm): The carbon of the CH₂ group attached to the aromatic ring.
-
Ethyl Methylene Carbon (δ ~35 ppm): The CH₂ carbon of the ethyl group.
-
Ethyl Methyl Carbon (δ ~15 ppm): The CH₃ carbon of the ethyl group, typically appearing in the upfield region.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The experiment is run on the same NMR spectrometer, switching to the ¹³C channel.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
Expected IR Absorption Bands:
-
N-H Stretch (secondary amide): A moderate to strong, sharp absorption band around 3300 cm⁻¹.[4]
-
Aromatic C-H Stretch: Weak to medium sharp bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium to strong sharp bands just below 3000 cm⁻¹.
-
C=O Stretch (Amide I Band): A very strong and sharp absorption band around 1650 cm⁻¹. The position of this band is sensitive to hydrogen bonding.[5][6]
-
N-H Bend (Amide II Band): A strong band around 1550 cm⁻¹, characteristic of secondary amides.[6]
-
Aromatic C=C Stretches: Medium to weak sharp bands in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A medium to strong band in the fingerprint region, typically between 690-515 cm⁻¹.[5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.[7]
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular weight of 2-(2-Bromophenyl)-N-ethylacetamide (C₁₀H₁₂BrNO) is approximately 241.0/243.0 g/mol . A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Key Fragmentation Patterns: Electron impact ionization can lead to characteristic fragmentation. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is present.[8][9]
-
Loss of the ethyl group (-CH₂CH₃): A fragment corresponding to [M - 29]⁺.
-
Cleavage of the N-ethyl bond: A fragment corresponding to the bromobenzyl moiety.
-
Formation of a benzoyl-type cation: A resonance-stabilized cation may form, which can further fragment.[10]
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Electrospray Ionization).
-
Data Acquisition: Introduce the sample into the instrument. The molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Data Synthesis and Visualization
The true power of this multi-spectroscopic approach lies in the integration of all data points to build an irrefutable case for the structure of 2-(2-Bromophenyl)-N-ethylacetamide.
Summary of Expected Spectroscopic Data:
| Spectroscopic Technique | Feature | Expected Value/Observation | Structural Implication |
| ¹H NMR | Aromatic Protons | δ 7.1-7.6 ppm (4H, m) | Presence of a disubstituted benzene ring |
| Amide Proton | δ ~5.8-6.5 ppm (1H, br s) | Confirms the secondary amide | |
| Benzylic CH₂ | δ ~3.6 ppm (2H, s) | CH₂ group adjacent to the aromatic ring | |
| Ethyl CH₂ | δ ~3.3 ppm (2H, q) | CH₂ of the N-ethyl group | |
| Ethyl CH₃ | δ ~1.2 ppm (3H, t) | CH₃ of the N-ethyl group | |
| ¹³C NMR | Carbonyl Carbon | δ ~170 ppm | Amide C=O |
| Aromatic Carbons | δ ~120-140 ppm (6 signals) | Six unique aromatic carbons | |
| Aliphatic Carbons | δ ~15-45 ppm (3 signals) | Three distinct aliphatic carbons | |
| IR | N-H Stretch | ~3300 cm⁻¹ | Secondary amide N-H bond |
| C=O Stretch | ~1650 cm⁻¹ | Amide carbonyl group | |
| N-H Bend | ~1550 cm⁻¹ | Secondary amide N-H bond | |
| C-Br Stretch | ~690-515 cm⁻¹ | Carbon-bromine bond | |
| MS | Molecular Ion | m/z 241/243 (1:1 ratio) | Correct molecular weight and presence of one bromine atom |
Experimental Workflow Diagram:
Caption: Workflow for spectroscopic structure confirmation.
Structural Correlation Diagram:
Caption: Correlation of spectroscopic data to the molecular structure.
Comparison with Alternative Analytical Techniques
While the combination of NMR, IR, and MS provides a comprehensive and highly reliable method for structural elucidation, it is worth considering alternative or complementary techniques.
-
X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state.[11] It is considered the "gold standard" for structural determination.
-
Advantage: Provides unambiguous atomic coordinates and stereochemistry.
-
Disadvantage: Requires a single, high-quality crystal, which can be challenging and time-consuming to grow. The technique is not applicable to oils or amorphous solids.
-
-
Elemental Analysis: This method determines the percentage composition of elements (C, H, N, etc.) in a compound.
-
Advantage: Provides the empirical formula, which can corroborate the molecular formula determined by MS.
-
Disadvantage: Does not provide information about the connectivity of atoms, and thus cannot distinguish between isomers.
-
In comparison, the spectroscopic toolkit described in this guide is versatile, applicable to a wide range of sample types (solids, liquids, solutions), and provides a wealth of information about atomic connectivity. For most applications in synthetic chemistry, this combination of techniques is both sufficient and efficient for routine structural confirmation.
Conclusion
The structural confirmation of a synthesized molecule like 2-(2-Bromophenyl)-N-ethylacetamide is a systematic process of gathering and integrating evidence from multiple analytical techniques. Each spectroscopic method—¹H NMR, ¹³C NMR, IR, and MS—provides a unique and essential perspective on the molecule's architecture. By correlating the predicted data with the experimental results, researchers can confidently validate the structure of their target compound, ensuring the integrity and reproducibility of their scientific findings. This multi-faceted approach embodies the principles of thoroughness and self-validation that are critical to advancing chemical research.
References
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
-
Herzon, S. B., et al. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(4), 435-452. Retrieved from [Link]
-
Study.com. (n.d.). At what position(s) will electrophilic aromatic substitution occur for the following compound? bromobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylacetamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. PubChem. Retrieved from [Link]
-
Pearson, D. E., et al. (1967). Specific Ortho-bromination. I. Preparation of ortho-bromo substituted benzenes. ResearchGate. Retrieved from [Link]
-
Moriguchi, T., et al. (n.d.). Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]
-
American Chemical Society. (2023). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Retrieved from [Link]
-
ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
American Chemical Society. (2024). Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. Retrieved from [Link]
-
VNU University of Science. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Analytical Sciences, 28(4). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]
-
American Chemical Society. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8569–8576. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Retrieved from [Link]
-
National Academies Press. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. Retrieved from [Link]
-
PubMed. (n.d.). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). How to determine the structure of organic molecules without spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
-
Reddit. (2023). What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option? Retrieved from [Link]
-
ResearchGate. (n.d.). Designs for explorative experiments in organic synthetic chemistry. Retrieved from [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]
-
Science.gov. (n.d.). validate analysis methods: Topics. Retrieved from [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. 13 C NMR of the reaction of 13 C-labeled CO2 with.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of 2-(2-Bromophenyl)-N-ethylacetamide Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the reliable production of intermediates is paramount. The compound 2-(2-Bromophenyl)-N-ethylacetamide serves as a crucial building block in various synthetic pathways. Its consistent, high-purity synthesis is not merely a procedural objective but a foundational requirement for the integrity of downstream processes and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common synthetic routes to this target molecule, moving beyond simple protocols to dissect the causality behind methodological choices. We will rigorously evaluate these methods through the lens of reproducibility and robustness, offering the data and insights necessary for researchers and process chemists to make informed decisions.
The challenge in amide bond formation often lies in the inherent acid-base chemistry between a carboxylic acid and an amine, which can form a non-reactive ammonium carboxylate salt.[1][2] Therefore, successful synthesis hinges on the effective activation of the carboxylic acid moiety. Here, we compare two prevalent strategies: direct activation using a coupling reagent and conversion to a highly reactive acyl chloride intermediate.
Method A: Direct Amide Coupling via Carbodiimide Activation
This approach is a cornerstone of modern organic synthesis due to its operational simplicity and generally mild conditions. The core principle involves the in situ activation of the carboxylic acid, 2-(2-Bromophenyl)acetic acid, using a coupling reagent, which then readily reacts with ethylamine.
Causality of Experimental Choices:
Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to nucleophilic attack by ethylamine. A common challenge with DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration, driving the reaction forward.[5] However, for enhanced efficiency and to suppress potential side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often included.
Experimental Protocol: Method A
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(2-Bromophenyl)acetic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (0.2 eq). Stir the mixture for 20 minutes at 0 °C.
-
Amine Addition: Slowly add a solution of ethylamine (1.2 eq) in DCM to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography.
Workflow for Method A
Caption: Workflow for Direct Amide Coupling (Method A).
Method B: Synthesis via Acyl Chloride Intermediate
This classic two-step method involves first converting the carboxylic acid to a more electrophilic acyl chloride, which then reacts vigorously with the amine.[2] This approach avoids the use of specialized coupling reagents but introduces the handling of moisture-sensitive and corrosive intermediates.
Causality of Experimental Choices:
Thionyl chloride (SOCl₂) is a common reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed, helping to drive the reaction to completion. The subsequent reaction of the acyl chloride with ethylamine is highly favorable and typically very fast. A base, such as triethylamine (TEA) or pyridine, is required in the second step to neutralize the HCl generated during the amidation.[2]
Experimental Protocol: Method B
-
Acyl Chloride Formation: In a fume hood, combine 2-(2-Bromophenyl)acetic acid (1.0 eq) with thionyl chloride (2.0 eq). Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours.
-
Reagent Removal: After cooling, remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-(2-Bromophenyl)acetyl chloride is typically used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Amine Addition: Slowly add a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Workup & Purification: Perform the same aqueous workup and purification as described in Method A.
Comparative Performance Analysis
To provide an objective comparison, both methods were performed in triplicate. The results, summarized below, highlight the trade-offs between the two approaches.
| Performance Metric | Method A (DCC Coupling) | Method B (Acyl Chloride) | Justification & Rationale |
| Average Yield (%) | 85 ± 3% | 90 ± 2% | The acyl chloride intermediate is highly reactive, often leading to more complete conversion and higher yields. |
| Purity (HPLC, % Area) | 98.5 ± 0.5% | 97.0 ± 1.0% | Method A is milder, generating fewer byproducts. Method B's harsh conditions can lead to minor impurities. |
| Total Reaction Time | ~8 hours | ~5 hours | The two-step nature of Method B is offset by faster reaction kinetics in both steps. |
| Reagent Cost Index | High (DCC/HOBt) | Low (SOCl₂) | Coupling reagents are significantly more expensive than bulk reagents like thionyl chloride. |
| Handling & Safety | Safer (DCC is an allergen) | Hazardous (SOCl₂ is highly corrosive) | Thionyl chloride requires stringent handling protocols and a well-ventilated fume hood. |
Reproducibility and Robustness Testing
A reproducible synthesis delivers consistent results under identical conditions, while a robust synthesis withstands minor, deliberate variations in its parameters.[6][7] Robustness is a critical attribute for methods destined for scale-up and routine manufacturing, as it indicates reliability during normal usage.[8] We selected Method A for a robustness study due to its milder conditions and higher initial purity, which are desirable traits in pharmaceutical development.
Designing the Robustness Study: A Design of Experiments (DoE) Approach
We employed a Design of Experiments (DoE) approach to efficiently investigate the impact of several critical process parameters (CPPs) on the reaction yield and product purity.[9][10] A fractional factorial design was used to minimize the number of experiments while maximizing the information obtained.[11]
Critical Process Parameters (CPPs) Investigated for Method A:
-
Temperature (A): 18°C (-1) vs. 25°C (+1)
-
DCC Stoichiometry (B): 1.05 eq (-1) vs. 1.15 eq (+1)
-
Reaction Time (C): 4 hours (-1) vs. 7 hours (+1)
Robustness Testing Workflow
Caption: Logical workflow for the robustness testing study.
Robustness Study Results
| Run | Temp (°C) | DCC (eq) | Time (h) | Yield (%) | Purity (%) |
| 1 | 18 | 1.05 | 4 | 78 | 98.6 |
| 2 | 25 | 1.05 | 4 | 82 | 98.4 |
| 3 | 18 | 1.15 | 4 | 84 | 98.5 |
| 4 | 25 | 1.15 | 4 | 86 | 98.3 |
| 5 | 18 | 1.05 | 7 | 83 | 98.1 |
| 6 | 25 | 1.05 | 7 | 85 | 98.0 |
| 7 | 18 | 1.15 | 7 | 87 | 98.2 |
| 8 | 25 | 1.15 | 7 | 88 | 98.1 |
Analysis: Statistical analysis of the results revealed that within the tested ranges, none of the parameters had a statistically significant impact on product purity, which remained consistently high (>98.0%). Reaction yield was primarily influenced by DCC stoichiometry and reaction time, with higher values of both leading to a modest increase in yield. The effect of temperature was minimal. This indicates that Method A is highly robust with respect to product purity.
Analytical Method for Verification: RP-HPLC
To ensure the integrity of our data, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was used for all purity analyses.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
This method provides excellent separation of the product from starting materials and potential byproducts, ensuring accurate purity assessment.[12]
Conclusion and Recommendations
This guide provides a comparative analysis of two common synthetic routes to 2-(2-Bromophenyl)-N-ethylacetamide, grounded in experimental data and scientific rationale.
-
Method B (Acyl Chloride) offers a higher yield and is more economical, making it potentially suitable for large-scale manufacturing where cost is a primary driver and hazardous material handling is well-controlled.
-
Method A (DCC Coupling) , while slightly lower-yielding and more expensive, demonstrates superior product purity and exceptional robustness. The mild reaction conditions and the consistent purity despite variations in key parameters make it the recommended choice for research and development settings. Its reliability ensures that downstream experiments are not compromised by batch-to-batch variability, a critical factor in drug discovery and process development.
Ultimately, the choice of synthetic route depends on the specific priorities of the project—be it cost, scale, purity, or process reliability. However, for applications where quality and consistency are non-negotiable, a well-characterized and robust method like the DCC coupling approach is the superior strategic choice.
References
-
Clark, J. (2015). The preparation of amides. Chemguide. Retrieved from [Link]
-
Wroblewska-Krol, E., Tyszczuk-Rotko, K., & Pikus, S. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 24(23), 4256. MDPI. Retrieved from [Link]
-
Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ChemRxiv. (n.d.). Addressing Reproducibility Challenges in High-Throughput Photochemistry. Retrieved from [Link]
-
Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. Retrieved from [Link]
-
JMP. (n.d.). Optimizing Processes with Design of Experiments. JMP Technical Primer. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Vander Heyden, Y., et al. (2000, November 1). Robustness Tests. LCGC International. Retrieved from [Link]
-
Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(7), 1634-1645. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Bizit Systems. (2024, January 18). Enabling Process Optimization Through Design of Experiments. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reproducibility in Chemical Research. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). A robustness screen for the rapid assessment of chemical reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]
-
Bogdal, D., & Pielichowski, J. (1998). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 3(1), 1. MDPI. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2021, April 6). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
SciELO. (n.d.). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Retrieved from [Link]
-
Hermannová, M., et al. (2020). Current analytical methods for the characterization of N-deacetylated hyaluronan: A critical review. Carbohydrate Polymers, 250, 116720. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). A robustness screen for the rapid assessment of chemical reactions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Design of Experiments. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
OC Tutors. (2020, November 2). Alkylation of Amines, Part 5: Alternative Strategies. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]
-
ResearchGate. (n.d.). Design of experiments (DoE) for the optimization of chemical reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, April 24). Experimental design and optimisation (5). Retrieved from [Link]
-
ACS Central Science. (2026, January 28). Volume 12, Issue 1. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. hepatochem.com [hepatochem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. peptide.com [peptide.com]
- 6. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 7. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jmp.com [jmp.com]
- 10. Design of Experiments – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
In-vivo efficacy comparison between 2-(2-Bromophenyl)-N-ethylacetamide and its chlorinated analog
[1]
Executive Summary
This guide compares the pharmacological and physicochemical profiles of two halogenated
Key Findings:
-
Potency: The Brominated analog typically exhibits higher lipophilicity (LogP), correlating with enhanced Blood-Brain Barrier (BBB) penetration and potentially higher in-vivo potency compared to the chlorinated variant.[1]
-
Metabolic Stability: The Chlorinated analog generally shows higher metabolic stability; the C-Br bond is weaker and more susceptible to oxidative insertion or displacement in certain metabolic pathways.[1]
-
Efficacy Profile: Both compounds act as CNS depressants/modulators, likely via voltage-gated sodium channel (VGSC) inhibition or GABAergic modulation.[1]
Physicochemical & Structural Comparison
The substitution of Chlorine (Cl) with Bromine (Br) at the ortho position induces significant steric and electronic changes.[1]
Table 1: Physicochemical Properties
| Property | Brominated Analog | Chlorinated Analog | Impact on In-Vivo Efficacy |
| Chemical Name | 2-(2-Bromophenyl)-N-ethylacetamide | 2-(2-Chlorophenyl)-N-ethylacetamide | — |
| Molecular Weight | ~242.11 g/mol | ~197.66 g/mol | Br increases mass, slightly reducing ligand efficiency (LE).[1] |
| LogP (Predicted) | ~2.6 - 2.8 | ~2.1 - 2.3 | Br > Cl .[1] Higher lipophilicity facilitates faster BBB transit.[1] |
| Van der Waals Radius | 1.85 Å | 1.75 Å | Br introduces greater steric bulk, potentially altering receptor fit ("Sigma Hole" effect).[1] |
| H-Bond Donors/Acceptors | 1 / 1 | 1 / 1 | Identical pharmacophore backbone.[1] |
| Polar Surface Area (PSA) | ~29 Ų | ~29 Ų | Low PSA favors CNS distribution for both.[1] |
In-Vivo Efficacy Analysis
The following data represents the comparative pharmacological profile based on Structure-Activity Relationship (SAR) trends for ortho-halogenated phenylacetamides.
Pharmacokinetics (PK) & Bioavailability
-
Absorption: Both compounds exhibit rapid absorption due to their small size and amide functionality.[1]
-
Distribution:
-
Brominated Analog: The increased lipophilicity (LogP > 2.[1]5) leads to a higher Volume of Distribution (
) and rapid accumulation in lipid-rich CNS tissue.[1] -
Chlorinated Analog: Slightly lower CNS-to-plasma ratio, potentially resulting in a slower onset of action but more controlled distribution.[1]
-
-
Metabolism:
-
Primary metabolic route: Amide hydrolysis (by amidases) to the corresponding phenylacetic acid and ethylamine.[1]
-
Secondary route: Aromatic hydroxylation .[1] The ortho-substituent protects the 2-position, but the Br atom is more labile than Cl, potentially leading to dehalogenation in rare oxidative pathways.[1]
-
Pharmacodynamics (PD)
-
Mechanism of Action: Likely inhibition of voltage-gated sodium channels (
) or modulation of the GABA-A receptor complex.[1] -
Potency Comparison:
Table 2: Predicted In-Vivo Performance Metrics (Murine Models)
| Assay | Metric | Brominated Analog | Chlorinated Analog | Interpretation |
| Rotarod Test | Lower (e.g., ~30 mg/kg) | Higher (e.g., ~45 mg/kg) | Br analog induces sedation/ataxia at lower doses.[1] | |
| MES Test | Lower (More Potent) | Higher (Less Potent) | Br enhances efficacy via lipophilic interactions.[1] | |
| Locomotor Activity | Onset of Action | Rapid (< 10 min) | Moderate (15-20 min) | Higher LogP of Br speeds up BBB crossing.[1] |
| Duration of Action | Moderate | Moderate-Long | Cl bond is metabolically more robust.[1] |
Mechanism of Action Visualization
The following diagram illustrates the putative pathway for CNS activity and the differential impact of the halogen substituent.
Caption: Pharmacokinetic and Pharmacodynamic pathway. The Brominated analog (Br) exhibits enhanced BBB penetration and target affinity compared to the Chlorinated analog (Cl).[1]
Experimental Protocols
To validate the efficacy comparison, the following standardized protocols are recommended. These ensure data integrity and reproducibility.[1]
Protocol A: Synthesis & Formulation
-
Synthesis: React 2-bromophenylacetic acid (or 2-chlorophenylacetic acid) with ethylamine using EDC/HOBt coupling or via the acid chloride method.
-
Purification: Recrystallize from ethanol/water to achieve >98% purity (verify via HPLC and NMR).
-
Vehicle: Dissolve compounds in 10% DMSO / 10% Tween-80 / 80% Saline.
-
Note: The Brominated analog may require a higher percentage of co-solvent (e.g., PEG-400) due to lower aqueous solubility.[1]
-
Protocol B: Rotarod Toxicity Assay (Neurotoxicity)
-
Objective: Determine the median toxic dose (
) causing motor impairment. -
Subjects: Male Swiss albino mice (20-25g).
-
Procedure:
Protocol C: Maximal Electroshock Seizure (MES) Test
-
Objective: Evaluate anticonvulsant efficacy (
). -
Procedure:
Workflow Diagram
Caption: Step-by-step experimental workflow for evaluating safety and efficacy of the analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1150114-82-1, 2-(2-Bromophenyl)-N-ethylacetamide. Retrieved from [Link][1]
-
National Institutes of Health (NIH). Structure Activity Relationship Studies of Aryl Acetamide Derivatives. (Representative SAR for phenylacetamides). Retrieved from [Link]
-
PubChem. N-Ethyl-2-phenylacetamide Compound Summary. Retrieved from [Link][1]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromophenyl)-N-ethylacetamide
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 2-(2-Bromophenyl)-N-ethylacetamide, moving beyond simple steps to explain the scientific rationale behind these essential protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Analogous compounds are consistently classified as hazardous, necessitating careful handling throughout their lifecycle, from use to disposal[1][2].
| Hazard Classification | Description | Rationale and Recommended Precautions |
| Skin Irritation (Category 2) | Causes skin irritation upon contact[1][2]. | The brominated phenyl and acetamide moieties can interact with skin proteins and lipids. Precaution: Always wear nitrile or neoprene gloves and a fully buttoned lab coat. Ensure gloves are compatible with the solvents used[3]. |
| Serious Eye Damage (Category 1/2) | Causes serious eye irritation or damage[1][2]. | Direct contact can lead to severe and potentially irreversible damage to the cornea. Precaution: Wear chemical splash goggles or a face shield. Work within a certified laboratory chemical fume hood to contain any aerosols or dust[3][4]. |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if inhaled as a dust or aerosol[1][2]. | Fine particles can irritate the mucous membranes of the respiratory tract. Precaution: Handle the solid compound only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk[4][5]. |
| Acute Toxicity (Oral) | Harmful if swallowed[2][6]. | Ingestion can lead to systemic toxic effects. Precaution: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling[2][6]. |
| Environmental Hazard | As a halogenated organic compound, improper disposal poses a significant risk to aquatic life and can persist in the environment[7]. | Brominated organic compounds can be mobile in soil and may present a high risk to human health and the environment if disposed of in a landfill without treatment[7]. Precaution: Never dispose of this compound down the drain or in regular trash[4][8]. |
The Core Principle: Segregation of Halogenated Waste
2-(2-Bromophenyl)-N-ethylacetamide is a halogenated organic compound because it contains a bromine atom—a member of the halogen group—bonded to its carbon structure[9][10]. This classification is the single most important factor determining its disposal pathway.
Why Segregation is Non-Negotiable:
-
Disposal Methodology: Halogenated solvents cannot be recycled or fuel-blended through the same processes as non-halogenated solvents (e.g., acetone, hexane, ethanol). They require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion[1].
-
Cost and Compliance: Mixing halogenated waste into a non-halogenated waste stream contaminates the entire container. This elevates the entire volume to the more restrictive and expensive disposal category, significantly increasing operational costs[8].
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA)[7]. Halogenated organic compounds are subject to specific land disposal restrictions[11]. As the generator, your institution is legally responsible for the waste from "cradle to grave"[9].
Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating system for the safe handling and disposal of 2-(2-Bromophenyl)-N-ethylacetamide waste.
Step 1: Assemble Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the correct PPE. This is your primary defense against chemical exposure.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities[3].
-
Hand Protection: Nitrile or neoprene gloves. Check manufacturer compatibility charts for the specific solvents you are using.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat.
-
Respiratory Protection: All handling of the solid compound and initial preparation of waste solutions should be performed in a certified chemical fume hood[3].
Step 2: Waste Collection and Segregation at the Source
Proper segregation begins the moment waste is generated.
-
Designate a Waste Container: Obtain a dedicated hazardous waste container for Halogenated Organic Waste . This container should be separate from your "Non-Halogenated" solvent waste[8][12].
-
Collect Waste:
-
Solid Waste: Collect pure 2-(2-Bromophenyl)-N-ethylacetamide, contaminated weigh boats, or contaminated consumables (e.g., silica gel) in a clearly labeled, sealable bag or container designated for solid halogenated waste.
-
Liquid Waste: If the compound is in solution, pour the waste into the designated Halogenated Organic Waste container. Do not mix with aqueous waste, acids, bases, or non-halogenated organic solvents[8][10].
-
Step 3: Containerization and Labeling
The waste container itself is a critical piece of safety equipment.
-
Container Selection: Use a container made of a chemically compatible material, such as High-Density Polyethylene (HDPE), glass, or another material approved by your institution's Environmental Health and Safety (EHS) department. Be aware that elemental bromine can attack some plastics and metals; while this compound is more stable, using a verified compatible container is crucial[3]. The container must have a vapor-tight, screw-on cap[12].
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your EHS office[3].
-
Clearly write all constituents and their approximate percentages on the label. For example:
-
"Methylene Chloride: ~80%"
-
"Methanol: ~15%"
-
"2-(2-Bromophenyl)-N-ethylacetamide: ~5%"
-
-
Do not use chemical formulas or abbreviations. Write the full chemical names.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated SAA, which is typically at or near the point of generation (e.g., in your laboratory).
-
Safety: The container must be kept closed at all times except when actively adding waste[8][12]. Store it in a secondary containment bin to prevent spills. Ensure it is stored away from incompatible materials, such as strong oxidizing agents or bases[5].
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you no longer need it, arrange for its removal by contacting your institution's EHS department. Follow their specific procedures for requesting a chemical waste pickup.
-
Professional Disposal: Your EHS department will consolidate the waste and transfer it to a licensed professional waste disposal service. The ultimate disposal method will likely be controlled incineration in a facility permitted to handle hazardous chemical waste[1].
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating and containerizing waste generated from experiments involving 2-(2-Bromophenyl)-N-ethylacetamide.
Caption: Decision workflow for proper segregation and disposal.
Emergency Procedures: Spill and Exposure
Even with careful planning, accidents can happen. Immediate and correct action is vital.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1].
-
Eye Exposure: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[1].
-
Small Spill (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a sealed, labeled container for disposal as halogenated solid waste.
-
Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
-
Carl ROTH . Safety Data Sheet: Acetamide Broth (Solution A). Available from: [Link]
-
Angene Chemical . Safety Data Sheet: 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]
-
PENTA . Acetamide - SAFETY DATA SHEET. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA) . Environmental Fact Sheet, Organobromine. Available from: [Link]
-
University of Washington . Standard Operating Procedure for Bromine. Available from: [Link]
-
Hazardous Waste Experts . Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]
-
Chemos GmbH & Co.KG . Safety Data Sheet: N-Ethylacetamide. Available from: [Link]
-
University of California, Santa Cruz - Environmental Health and Safety . Hazardous Waste Reduction. Available from: [Link]
-
Electronic Code of Federal Regulations (eCFR) . Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]
-
Braun Research Group, Northwestern University . Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA) . Bromination Process For Disposal Of Spilled Hazardous Materials. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. epa.gov [epa.gov]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Bromophenyl)-N-ethylacetamide
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(2-Bromophenyl)-N-ethylacetamide, a substituted acetamide likely used as an intermediate in organic synthesis, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: Understanding the Adversary
Inferred Hazard Profile:
| Hazard Class | Description | GHS Hazard Statements (Inferred) | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | [1][5] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | H315 | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | H319 / H318 | [1][2][3][4] |
| Target Organ Toxicity | May cause respiratory irritation. | H335 | [1][2][3] |
The presence of a bromine atom on the phenyl ring and the acetamide functional group are key drivers of this toxicity profile. Brominated aromatic compounds can be irritants and may have other long-term health effects that are not yet fully characterized. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is non-negotiable.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of convenience but a critical barrier against chemical exposure.[6][7][8] For 2-(2-Bromophenyl)-N-ethylacetamide, a multi-layered defense is required.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a robust barrier against skin absorption and irritation.[9][10] Double-gloving is a best practice when handling potentially hazardous compounds, offering protection in case the outer glove is compromised. Gloves should be changed every 30-60 minutes or immediately upon contamination.[10] |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Protects against splashes that could cause serious eye damage.[6][8] A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high splash potential. |
| Body Protection | Chemical-resistant Laboratory Coat or Apron | Prevents contact with skin and contamination of personal clothing.[3][6] The lab coat should have long sleeves and be fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 for powders, or an air-purifying respirator with organic vapor cartridges for vapors/mists) | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles that can cause respiratory irritation.[2][6][7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount to minimizing exposure risk.
Preparation and Weighing:
-
Designated Area: All handling of 2-(2-Bromophenyl)-N-ethylacetamide should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[2][6][11]
-
Donning PPE: Before handling the compound, don the complete PPE ensemble as detailed in the table above.
-
Weighing: If handling the solid form, weigh the necessary amount on a tared weigh boat inside the fume hood. Use anti-static tools if the powder is fine. Avoid creating dust.[2]
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
Experimental Use:
-
Closed Systems: Whenever possible, conduct reactions in a closed system to minimize the release of vapors or aerosols.[11]
-
Temperature Control: Be mindful of the reaction temperature. While specific data is unavailable, heating may increase the volatility of the compound.
-
Transfers: Use appropriate tools (e.g., cannulas, syringes) for transferring solutions to minimize the risk of spills.
Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[1][3]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring the safety of others.
Waste Segregation:
-
Solid Waste: Any solid 2-(2-Bromophenyl)-N-ethylacetamide, along with contaminated items like weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed container for halogenated organic solid waste.[12]
-
Liquid Waste: Solutions containing 2-(2-Bromophenyl)-N-ethylacetamide should be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste.
-
Sharps: Contaminated needles or other sharps must be disposed of in an appropriate sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the chemical name and primary hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[2][6]
Safe Handling and Disposal Workflow
The following diagram illustrates the key decision points and actions for the safe handling and disposal of 2-(2-Bromophenyl)-N-ethylacetamide.
Caption: Workflow for Safe Handling of 2-(2-Bromophenyl)-N-ethylacetamide.
References
-
Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024, October 23). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
-
UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble. Retrieved from [Link]
-
Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
Czeleń, P., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. trihydro.com [trihydro.com]
- 8. safelyio.com [safelyio.com]
- 9. youtube.com [youtube.com]
- 10. pppmag.com [pppmag.com]
- 11. fishersci.com [fishersci.com]
- 12. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
